molecular formula C24H20ClNO4 B557913 Fmoc-L-3-Chlorophenylalanine CAS No. 198560-44-0

Fmoc-L-3-Chlorophenylalanine

Número de catálogo: B557913
Número CAS: 198560-44-0
Peso molecular: 421.9 g/mol
Clave InChI: UOZAKKJRIKXQPY-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-L-3-Chlorophenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C24H20ClNO4 and its molecular weight is 421.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZAKKJRIKXQPY-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375786
Record name Fmoc-L-3-Chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198560-44-0
Record name Fmoc-L-3-Chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Incorporation of Fmoc-L-3-Chlorophenylalanine in Modern Peptide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery and biochemical research, the use of unnatural amino acids has become a cornerstone for the development of novel peptide-based therapeutics and molecular probes. Among these, Fmoc-L-3-Chlorophenylalanine, a derivative of the proteinogenic amino acid L-phenylalanine, has emerged as a critical building block in solid-phase peptide synthesis (SPPS). Its strategic incorporation allows researchers to finely tune the biological activity, metabolic stability, and conformational properties of peptides, opening new avenues for therapeutic intervention and the study of complex biological systems. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in the synthesis of bioactive peptides, supported by experimental protocols and data analysis.

Core Applications in Research

This compound is primarily utilized as a protected amino acid monomer in Fmoc-based solid-phase peptide synthesis.[1] The presence of a chlorine atom on the phenyl ring introduces unique steric and electronic properties that can significantly influence peptide-receptor interactions and enzymatic stability.[2] Key research applications include:

  • Structure-Activity Relationship (SAR) Studies: By systematically replacing natural amino acid residues with this compound, researchers can probe the specific interactions between a peptide and its biological target. The chloro- group can alter the hydrophobicity and electronic nature of the side chain, providing valuable insights into the binding pocket of a receptor or enzyme active site.

  • Development of Peptide Antagonists: The modification of native peptide sequences with unnatural amino acids is a common strategy to convert receptor agonists into antagonists. The introduction of 3-chlorophenylalanine has been explored in the design of antagonists for various G protein-coupled receptors (GPCRs), such as the cholecystokinin (CCK) receptors.

  • Enhancement of Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The incorporation of unnatural amino acids like 3-chlorophenylalanine can hinder recognition by proteolytic enzymes, thereby increasing the peptide's half-life.

  • Probing Peptide Conformation: The chloro- substitution can influence the conformational preferences of a peptide backbone, potentially stabilizing specific secondary structures like β-turns or helical motifs that are crucial for biological activity.

Case Study: Cholecystokinin (CCK) Receptor Ligands

A significant area of research involving this compound is the development of ligands for cholecystokinin (CCK) receptors, which are implicated in various physiological processes, including digestion, anxiety, and pain perception. The following sections detail the synthesis and evaluation of a CCK analog where L-phenylalanine is substituted with L-3-chlorophenylalanine.

Data Presentation: Quantitative Analysis of CCK Receptor Binding

The introduction of 3-chlorophenylalanine into a CCK peptide analog can significantly impact its binding affinity for CCK receptor subtypes. The following table summarizes the binding affinities (IC50 values) of a parent peptide and its 3-chlorophenylalanine-containing analog for the CCK-A and CCK-B receptors.

CompoundPeptide SequenceCCK-A Receptor IC50 (nM)CCK-B Receptor IC50 (nM)
Parent PeptideBoc-Tyr(SO3H)-Met-Gly-Trp-Met-Phe -NH21.5 ± 0.32.8 ± 0.5
Analog 1Boc-Tyr(SO3H)-Met-Gly-Trp-Met-(3-Cl-Phe) -NH225.6 ± 4.11.2 ± 0.2

Note: The data presented here is a representative example based on typical findings in SAR studies of CCK receptor ligands and is for illustrative purposes.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) of a 3-Chlorophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide amide incorporating this compound using a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Confirm complete coupling using a Kaiser test.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the cleavage mixture and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

CCK Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the synthesized peptides for CCK receptors.

Materials:

  • Cell membranes prepared from cells expressing either CCK-A or CCK-B receptors.

  • Radiolabeled CCK ligand (e.g., [125I]CCK-8)

  • Synthesized peptides (parent and analog)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA)

  • Scintillation fluid

Protocol:

  • Assay Setup: In a 96-well plate, add increasing concentrations of the unlabeled test peptides.

  • Radioligand Addition: Add a constant concentration of the radiolabeled CCK ligand to each well.

  • Membrane Addition: Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Visualizations

Experimental Workflow for Peptide Synthesis and Evaluation

Caption: Workflow for the synthesis and biological evaluation of a 3-chlorophenylalanine-containing peptide.

Signaling Pathway of CCK Receptor Antagonism

G cluster_membrane Cell Membrane CCKR CCK Receptor Gq Gq Protein CCKR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves CCK CCK (Agonist) CCK->CCKR Binds & Activates Analog 3-Cl-Phe Analog (Antagonist) Analog->CCKR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Antagonism of the CCK receptor signaling pathway by a 3-chlorophenylalanine-containing peptide analog.

Conclusion

This compound is a versatile and powerful tool for researchers in peptide chemistry, pharmacology, and drug development. Its incorporation into peptide sequences allows for the systematic exploration of structure-activity relationships, leading to the discovery of potent and selective receptor ligands and metabolically stable therapeutic candidates. The detailed protocols and data presented in this guide serve as a valuable resource for scientists aiming to leverage the unique properties of this unnatural amino acid in their research endeavors. As the field of peptide therapeutics continues to expand, the strategic use of building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of targeted medicines.

References

Fmoc-L-3-Chlorophenylalanine chemical properties and structure.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-L-3-Chlorophenylalanine

Introduction

This compound is a specialized amino acid derivative crucial for advancements in peptide synthesis and drug discovery.[1][2] It is a derivative of the essential amino acid L-phenylalanine, modified with two key functional groups: a chloro group at the meta (3-position) of the phenyl ring and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine. The chlorine substitution enhances the reactivity and biological activity of the resulting peptides, while the Fmoc group provides a stable, yet reversibly cleavable, protection essential for modern solid-phase peptide synthesis (SPPS).[1]

This guide provides a comprehensive overview of the chemical properties, structure, and application of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure

The structure of this compound incorporates the L-phenylalanine backbone, a 3-chloro substitution on the aromatic side chain, and the N-terminal Fmoc protecting group.

Caption: Chemical Structure of this compound.

Chemical and Physical Properties

The key properties of this compound are summarized below. These data are essential for handling, storage, and experimental design.

PropertyValueReferences
IUPAC Name (2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid[3]
Synonyms Fmoc-L-Phe(3-Cl)-OH, Fmoc-m-chloro-L-Phe-OH[1][4]
CAS Number 198560-44-0[1][3][5]
Molecular Formula C₂₄H₂₀ClNO₄[1][3][4][5]
Molecular Weight 421.87 g/mol [3]
Appearance White to off-white powder or solid[1][6]
Melting Point 107 - 126 °C[1]
Purity ≥97% to ≥99.5% (Chiral HPLC)[1][5][6]
Optical Rotation [α]D²⁰ = -37 ± 2° (c=1 in DMF)[1]
Storage 0 - 8 °C[1][6]
InChI Key UOZAKKJRIKXQPY-QFIPXVFZSA-N[3][4]
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O[3][4]

Role in Peptide Synthesis

This compound is primarily used as a building block in SPPS.[1] The Fmoc protecting group is central to the most common modern synthesis strategy, Fmoc/t-Bu chemistry.[7]

The key advantages of the Fmoc group are:

  • Orthogonality : The Fmoc group is base-labile, typically removed by a secondary amine like piperidine.[8][9] This allows for the use of acid-labile protecting groups (e.g., t-Butyl, Boc, Trityl) for amino acid side chains, which remain intact during Nα-deprotection.[7][10]

  • Mild Conditions : Removal of the Fmoc group avoids the repeated use of strong acid (like TFA in Boc-SPPS), which can degrade sensitive peptide sequences.[7][8] This makes it particularly suitable for the synthesis of long peptides or those containing sensitive residues like Tryptophan.[8]

The chlorinated phenyl ring provides a unique structural modification that can be used to probe structure-activity relationships, enhance binding affinity, or increase proteolytic stability of the final peptide.[1]

Experimental Protocols: Application in Fmoc-SPPS

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 100-300 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel (e.g., a fritted column).[11]

  • Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

  • Allow the resin to swell for at least 1 hour at room temperature, occasionally agitating.[11]

  • After swelling, drain the DMF from the reaction vessel.[11]

Fmoc Group Deprotection

This step removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction.

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin (e.g., 5-8 mL).[11]

  • Agitate the mixture at room temperature for 5 minutes. Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[9]

  • Drain the deprotection solution.

  • Wash the resin thoroughly to remove all traces of piperidine. This is typically done by rinsing alternately with DMF and Isopropanol (IPA) until the wash is neutral (6-8 cycles).[9]

cluster_0 Fmoc Deprotection Workflow start Fmoc-Peptide-Resin deprotect Add 20% Piperidine in DMF start->deprotect wash Wash with DMF / IPA deprotect->wash byproduct Dibenzofulvene-Piperidine Adduct (Washed Away) deprotect->byproduct end_product H₂N-Peptide-Resin (Free Amine) wash->end_product

Caption: Workflow for the removal of the Fmoc protecting group.

Amino Acid Activation and Coupling

This step couples the carboxyl group of this compound to the newly exposed amine on the resin.

  • Prepare Activation Solution : In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent in DMF. A common combination is an equimolar amount of a uronium/aminium salt like TBTU or HATU and a base like N,N-Diisopropylethylamine (DIPEA, 2 equivalents relative to the activating agent).[9]

  • Allow the mixture to pre-activate for 5-15 minutes at room temperature.

  • Coupling Reaction : Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., a Kaiser test to detect free primary amines).

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[11]

Capping (Optional)

If the coupling reaction is incomplete, any unreacted free amines should be "capped" to prevent the formation of deletion sequences.

  • Prepare a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base (like pyridine or DIPEA) in DMF.[11]

  • Add the capping solution to the resin and agitate for 30 minutes.[11]

  • Drain the solution and wash the resin thoroughly with DMF.[11]

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the target peptide sequence.

Fmoc-SPPS Workflow

The incorporation of this compound follows the standard iterative cycle of solid-phase peptide synthesis.

start Start with Resin-Bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF / IPA) deprotection->wash1 coupling 3. Couple Activated Fmoc-L-3-Cl-Phe wash1->coupling wash2 4. Wash (DMF) coupling->wash2 end Peptide Elongated by one residue wash2->end end->deprotection Repeat for next amino acid

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

References

An In-depth Technical Guide on the Physical Characteristics of Fmoc-L-3-Chlorophenylalanine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Fmoc-L-3-Chlorophenylalanine powder, a key reagent in peptide synthesis and pharmaceutical research. The information is compiled from various chemical suppliers and databases to ensure accuracy and relevance for scientific applications.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid L-phenylalanine.[1] It is distinguished by two key modifications: a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a chlorine atom at the meta (3-position) of the phenyl ring. These features make it a valuable building block in solid-phase peptide synthesis (SPPS).[2]

The quantitative physical and chemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Appearance White to off-white solid powder[2][3]
Molecular Formula C₂₄H₂₀ClNO₄[2][4][5][6]
Molecular Weight 421.87 g/mol (also cited as 421.9 g/mol )[2][3][4][5][6]
Melting Point 107 - 126 °C[2]
Purity ≥ 95%, ≥ 97%, ≥ 99.5% (by Chiral HPLC)[2][5][6]
Optical Rotation [α]D²⁰ = -37 ± 2º (c=1 in DMF)[2]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[2][3] A stock solution of 100 mg/mL in DMSO is achievable with ultrasonic assistance.[3][2][3]
Storage Conditions Store refrigerated at 0 - 8 °C.[2] For long-term storage as a powder, -20°C is recommended.[3][2][3]
CAS Number 198560-44-0[2][3][4][5][6]

Experimental Protocols for Characterization

The determination of the physical properties listed above involves standard analytical chemistry techniques. While compound-specific protocols are proprietary to manufacturers, the general methodologies are well-established.

  • Melting Point Determination: The melting point range is typically determined using the capillary method. A small, packed sample of the powder is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

  • Purity Analysis (Chiral HPLC): High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing purity. For a chiral molecule like this compound, a chiral stationary phase is used to separate the L-enantiomer from any potential D-enantiomer contamination. The sample is dissolved in an appropriate mobile phase, injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the main compound and any impurities. The purity is calculated based on the relative area of the peaks.

  • Optical Rotation Measurement: Optical rotation is measured using a polarimeter. A solution of known concentration (e.g., 1 gram per 100 mL in DMF) is prepared and placed in a sample tube of a specific path length.[2] Plane-polarized light is passed through the solution, and the instrument measures the angle of rotation. This value is used to calculate the specific rotation, a characteristic property of chiral compounds.

  • Solubility Testing: To determine solubility, a measured amount of the solute (this compound powder) is added incrementally to a known volume of a solvent (e.g., DMSO) at a specific temperature.[3] The mixture is agitated, often with the aid of sonication to facilitate dissolution.[3] The point at which no more solute dissolves determines the saturation concentration.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in SPPS.[2] The Fmoc group protects the amino terminus, allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support. The workflow below illustrates a typical cycle in Fmoc-based SPPS.

SPPS_Workflow Resin Resin with Attached Peptide Deprotection 1. Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-L-3-Cl-Phe + Activator) Wash1->Coupling Wash2 Wash Coupling->Wash2 Capping 3. Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping Wash3 Wash Capping->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Handling and Safety

  • Precautions for Safe Handling: Users should avoid contact with skin and eyes and prevent inhalation of dust. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are recommended.

  • Storage and Stability: The compound is stable under recommended storage conditions (refrigerated at 0-8°C).[2] Containers should be kept tightly closed in a dry, well-ventilated area to prevent degradation.[7]

  • Incompatibilities: Information regarding specific chemical incompatibilities is limited, but strong oxidizing agents should generally be avoided.

  • Hazardous Decomposition: Under fire conditions, hazardous decomposition products may include carbon monoxide, nitrogen oxides, and hydrogen chloride gas.

References

In-Depth Technical Guide: Fmoc-L-3-Chlorophenylalanine in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis applications, and biological relevance of Fmoc-L-3-Chlorophenylalanine. It is designed to serve as a core resource for researchers and professionals engaged in peptide chemistry, drug development, and molecular biology.

Core Compound Information

This compound is a chemically modified amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS). The incorporation of a chlorine atom at the meta-position of the phenylalanine side chain introduces unique steric and electronic properties, which can significantly influence the conformation, stability, and biological activity of the resulting peptides. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental for orthogonal synthesis strategies, allowing for its selective removal under basic conditions while side-chain protecting groups remain intact.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 198560-44-0[1][2][3][4][5]
Molecular Weight 421.87 g/mol [1]
Molecular Formula C₂₄H₂₀ClNO₄[2][3][6]
Appearance White to off-white powder[2]
Purity ≥ 97%[3]
Melting Point 107 - 126 °C[2]
Optical Rotation [a]D²⁰ = -37 ± 2º (c=1 in DMF)[2]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following section details a representative methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling (Incorporation of this compound):

    • Dissolve this compound (3 equivalents relative to resin substitution) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin test can be performed to detect any unreacted primary amines.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

SPPS_Workflow Start Start: Fmoc-Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-L-3-Cl-Phe, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop Loop->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Final cycle Cleavage 4. Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation 5. Precipitation (Cold Ether) Cleavage->Precipitation Purification 6. Purification (RP-HPLC) Precipitation->Purification End End: Purified Peptide Purification->End

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Signaling Pathway: Somatostatin Receptor (SSTR) Activation

Peptides incorporating modified amino acids like 3-Chlorophenylalanine are often designed to target G-protein coupled receptors (GPCRs) with enhanced affinity or selectivity. For instance, analogs of somatostatin, a peptide hormone that regulates various physiological processes, are developed to selectively target specific somatostatin receptor subtypes (SSTRs). The following diagram illustrates a simplified signaling pathway upon activation of a G-protein coupled somatostatin receptor.

SSTR_Signaling Ligand Somatostatin Analog (with 3-Cl-Phe) Receptor SSTR (GPCR) Ligand->Receptor Binds to G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel βγ modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Ion_Channel->Cellular_Response

Caption: Simplified G-protein coupled signaling cascade for a somatostatin receptor.

References

Solubility of Fmoc-L-3-Chlorophenylalanine in different organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-L-3-Chlorophenylalanine (Fmoc-L-Phe(3-Cl)-OH), a critical building block in peptide synthesis and drug discovery. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, ensuring efficient coupling in solid-phase peptide synthesis (SPPS), and facilitating purification processes. This document compiles available solubility information, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally imparts good solubility in a range of organic solvents. However, the polarity and functional groups of the amino acid side chain, in this case, the chlorophenyl group of 3-chlorophenylalanine, also significantly influence solubility.

Polar aprotic solvents are widely favored in peptide synthesis due to their ability to effectively dissolve Fmoc-amino acids and swell the solid support resin.[1] Solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are excellent choices for solubilizing Fmoc-protected amino acids.[1][2]

Solubility Data for this compound

Precise quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively published in publicly available literature. However, based on the general principles of Fmoc-amino acid solubility and available data for related compounds, the following table summarizes the expected solubility profile. It is important to note that empirical determination is often necessary for specific applications and conditions.

SolventSolvent TypeExpected SolubilityNotes
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleCommonly used as the primary solvent in SPPS. A concentration of 1 g in 100 mL (C=1) has been used for optical rotation measurements, indicating good solubility.[3]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly SolubleA common alternative to DMF in SPPS with similar solvating properties.[2]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleAn excellent solvent for many organic compounds, including Fmoc-amino acids.[4]
Dichloromethane (DCM) AproticSolubleOften used in peptide synthesis for washing steps and some coupling reactions.
Acetonitrile (ACN) Polar AproticSolubleUsed in purification (HPLC) and can be a suitable solvent for some applications.
Tetrahydrofuran (THF) AproticModerately SolubleMay be used in some synthetic steps, but solubility might be lower than in DMF or NMP.
Ethyl Acetate (EtOAc) Polar AproticSparingly SolubleOften used for extraction and purification (crystallization).
Methanol (MeOH) Polar ProticSparingly SolubleThe protic nature can interfere with some reactions, and solubility is generally lower for the protected amino acid.
Water Polar ProticInsolubleFmoc-protected amino acids are generally poorly soluble in water.[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data for their specific experimental conditions, the shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (HPLC grade)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker or use a vortex mixer to agitate the mixture vigorously.

    • Maintain a constant temperature throughout the equilibration period (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient amount of time (typically 24-72 hours) to ensure that the solution is fully saturated.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent artificially high solubility readings.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered, saturated solution and the standard solutions by HPLC. A typical method would involve a C18 reverse-phase column and UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).[1]

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add Excess Solid This compound B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Allow Solid to Settle C->D E Filter Supernatant D->E F Analyze by HPLC E->F I Determine Solubility F->I G Prepare Standard Solutions H Generate Calibration Curve G->H H->I

Figure 1. Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to the Optical Rotation and Chirality of Fmoc-L-3-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the optical rotation and chirality of Fmoc-L-3-Chlorophenylalanine, a critical parameter for its application in peptide synthesis and drug development. The stereochemical purity of this amino acid derivative is paramount, as the presence of the incorrect enantiomer can significantly impact the biological activity and safety profile of the resulting peptide-based therapeutics.

Core Physicochemical and Chiral Data

This compound is the levorotatory (–) enantiomer. Its chiroptical properties are essential for its identification and quality control. The quantitative data regarding its optical rotation and purity are summarized below.

ParameterValueConditions
Specific Optical Rotation [α]D20 = -37 ± 2ºc=1 in Dimethylformamide (DMF)
Enantiomeric Purity ≥ 99.5%Determined by Chiral HPLC
Molecular Formula C₂₄H₂₀ClNO₄-
Molecular Weight 421.9 g/mol -
CAS Number 198560-44-0-

Experimental Protocols

Detailed methodologies for the determination of optical rotation and the assessment of enantiomeric purity are crucial for reproducible and accurate results.

Determination of Specific Optical Rotation

This protocol outlines the measurement of the specific optical rotation of this compound using a polarimeter.

Apparatus and Reagents:

  • Polarimeter (e.g., Rudolph Research Autopol series or similar) with a sodium lamp (D-line, 589.3 nm).

  • 1 dm (100 mm) polarimeter cell.

  • Analytical balance, accurate to 0.1 mg.

  • Volumetric flask, 10 mL, Class A.

  • Syringes and filters for sample clarification.

  • Dimethylformamide (DMF), HPLC grade.

  • This compound sample.

Procedure:

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. Perform a blank measurement with the polarimeter cell filled with DMF. The reading should be zero.

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the sample in DMF and dilute to the mark to achieve a concentration of 1 g/100 mL (c=1). Ensure the solution is homogeneous.

  • Cell Filling: Rinse the polarimeter cell with a small amount of the prepared solution. Carefully fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

  • Measurement: Place the filled cell in the polarimeter's sample chamber. Allow the temperature to equilibrate to 20°C. Record the observed optical rotation (α). Perform at least three independent measurements.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α]D20 = α / (l × c) Where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

Determination of Enantiomeric Purity by Chiral HPLC

This protocol describes a method for determining the enantiomeric excess of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[1]

Apparatus and Reagents:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., Lux 5 µm Cellulose-2, 250 x 4.6 mm or similar polysaccharide-based column).[1]

  • Acetonitrile (ACN), HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Water, HPLC grade.

  • This compound sample and a racemic standard (Fmoc-DL-3-Chlorophenylalanine).

Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and water with 0.1% Trifluoroacetic acid (e.g., 60:40 ACN:Water + 0.1% TFA). The exact ratio may require optimization.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 5 µL.[1]

Procedure:

  • System Suitability: Prepare a solution of the racemic standard (Fmoc-DL-3-Chlorophenylalanine) in the mobile phase. Inject the standard to verify that the system can separate the L- and D-enantiomers with a resolution (Rs) of greater than 1.5.

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the L- and D-enantiomers based on the retention times obtained from the racemic standard. Calculate the area of each peak. The enantiomeric excess (% ee) is calculated using the formula: % ee = [(AreaL - AreaD) / (AreaL + AreaD)] × 100 Where AreaL and AreaD are the peak areas of the L- and D-enantiomers, respectively.

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control assessment of this compound, incorporating both optical rotation and chiral HPLC analysis.

QC_Workflow cluster_start Start cluster_analysis Chiral Analysis cluster_polarimetry Optical Rotation cluster_hplc Enantiomeric Purity cluster_decision Quality Assessment cluster_end Disposition start Receive this compound Sample prep Prepare Sample Solutions (c=1 in DMF for Polarimetry) (1 mg/mL in Mobile Phase for HPLC) start->prep pol_measure Measure Optical Rotation (α) at 20°C, 589.3 nm prep->pol_measure hplc_inject Inject Sample into Chiral HPLC prep->hplc_inject pol_calc Calculate Specific Rotation [α] pol_measure->pol_calc spec_check Compare results to specifications ([α] = -37±2°) (% ee ≥ 99.5%) pol_calc->spec_check hplc_analyze Calculate Enantiomeric Excess (% ee) hplc_inject->hplc_analyze hplc_analyze->spec_check pass Release for Use spec_check->pass Pass fail Reject Batch spec_check->fail Fail

References

The Significance of 3-Chloro Substitution on the Phenyl Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of substituents onto a phenyl ring is a cornerstone of modern medicinal chemistry and materials science. Among these, the chloro group, particularly at the meta-position (3-chloro), imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's physicochemical characteristics, biological activity, and metabolic fate. This technical guide provides a comprehensive overview of the significance of the 3-chloro substitution on the phenyl ring, offering insights for researchers, scientists, and drug development professionals. We will delve into its effects on key molecular properties, provide detailed experimental protocols for their assessment, and visualize its role in relevant biological pathways.

Data Presentation: Physicochemical and Biological Impact

The 3-chloro substitution significantly alters the electronic and lipophilic nature of the phenyl ring. The chlorine atom is electron-withdrawing through its inductive effect (-I) and weakly electron-donating through resonance (+R). In the meta position, the inductive effect is more pronounced, influencing acidity and basicity. Furthermore, the chloro group increases lipophilicity, which can impact membrane permeability and protein binding. The following tables summarize the quantitative effects of 3-chloro substitution on key physicochemical and biological parameters.

Table 1: Effect of 3-Chloro Substitution on pKa

Parent CompoundpKa of Parent3-Chloro Substituted CompoundpKa of 3-Chloro AnalogReference
Phenol9.9[1]3-Chlorophenol9.12[2][1][2]
Aniline4.63-Chloroaniline3.46[3]
Benzoic Acid4.20[4]3-Chlorobenzoic Acid3.8[5][4][5]

Table 2: Effect of 3-Chloro Substitution on Lipophilicity (logP)

Parent CompoundlogP of Parent3-Chloro Substituted CompoundlogP of 3-Chloro AnalogReference
Benzene2.13Chlorobenzene2.84[6]
Toluene2.733-Chlorotoluene3.27[7][7]

Table 3: Impact of 3-Chloro Substitution on In Vitro Metabolic Stability

Compound ClassParent Compound Half-Life (t½, min)3-Chloro Substituted Analog Half-Life (t½, min)SystemFindingReference
Synthetic Cathinones4-chloromethcathinone (4-CMC) > 603-chloromethcathinone (3-CMC) ~30-60Human Liver Microsomes3-chloro substitution leads to a shorter half-life compared to the 4-chloro isomer, suggesting increased metabolic liability.[8][8]

Table 4: Influence of 3-Chloro Substitution on Receptor Binding Affinity

TargetParent LigandParent Ki (nM)3-Chloro Substituted Ligand3-Chloro Ki (nM)Fold ChangeReference
5-HT1A ReceptorTrazodone Analog-2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][9][10]triazolo[4,3-a]pyridin-3(2H)-one16-[11]

Experimental Protocols

Accurate and reproducible experimental data are paramount in drug discovery and development. This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of pKa by Spectrophotometry

This protocol is adapted for the determination of the acid dissociation constant (pKa) of phenolic compounds.

Materials:

  • UV-Vis Spectrophotometer

  • pH meter

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stock solution of the test compound (e.g., 1 mM in a suitable solvent like methanol or DMSO)

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., phosphate, borate buffers)

  • Deionized water

Procedure:

  • Preparation of Test Solutions: Prepare a series of solutions by adding a small, constant volume of the stock solution to a series of volumetric flasks containing the different buffer solutions. Dilute to the final volume with the respective buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 50 µM).

  • UV-Vis Measurements: Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for both the protonated (acidic) and deprotonated (basic) forms of the compound.

    • At a fixed wavelength where the absorbance of the two species differs significantly, plot absorbance versus pH.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

    • Alternatively, use the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated species, and A_B is the absorbance of the fully deprotonated species.

Protocol 2: Determination of logP by Shake-Flask Method

This protocol describes the traditional shake-flask method for determining the octanol-water partition coefficient (logP).

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compound

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the stock solution to a centrifuge tube containing known volumes of the pre-saturated n-octanol and water. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the tubes and shake them for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 2000 rpm) for 15-30 minutes to achieve complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a validated analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.

Protocol 3: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol outlines a typical procedure to assess the metabolic stability of a compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound and positive control compounds (e.g., a rapidly and a slowly metabolized drug)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Add the test compound (at a final concentration typically around 1 µM) to the pre-warmed HLM mixture. After a short pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.

Protocol 4: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled) with known affinity (Kd) for the receptor

  • Unlabeled test compound

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • 96-well filter plates with glass fiber filters

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Determination of Non-Specific Binding: In separate wells, add a high concentration of an unlabeled ligand known to bind to the receptor to determine the non-specific binding.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the filter plates. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: After drying the filters, add scintillation fluid and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway Diagrams

The 3-chlorophenyl moiety is a common feature in inhibitors of critical signaling pathways implicated in cancer and other diseases. Below are Graphviz diagrams illustrating the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are targeted by compounds containing this structural motif.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 3-Chlorophenyl containing Inhibitor Inhibitor->PI3K Inhibits Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Represses GLIA GLI (Active) GLI->GLIA Activation TargetGenes Target Gene Expression GLIA->TargetGenes Nucleus Nucleus Inhibitor 3-Chlorophenyl containing Inhibitor Inhibitor->SMO Inhibits Experimental_Workflow Start Starting Materials (e.g., 3-chloroaniline) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PhysChem Physicochemical Profiling (pKa, logP, Solubility) Characterization->PhysChem InVitro In Vitro Biological Assays Characterization->InVitro Data Data Analysis & Lead Optimization PhysChem->Data Binding Receptor Binding Assay InVitro->Binding Metabolic Metabolic Stability Assay InVitro->Metabolic Binding->Data Metabolic->Data

References

Fmoc-L-3-Chlorophenylalanine: A Non-Proteinogenic Amino Acid for Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-3-Chlorophenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a chlorine atom at the meta position of the phenyl ring, imparts distinct physicochemical properties that can be leveraged to enhance the biological activity, metabolic stability, and conformational characteristics of synthetic peptides. This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its application in the development of therapeutic peptides. A key focus is placed on detailed experimental protocols and the impact of this amino acid on peptide-receptor interactions, exemplified by the gonadotropin-releasing hormone (GnRH) receptor signaling pathway.

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy to overcome the limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Halogenated amino acids, in particular, have proven to be valuable tools for modulating the electronic and steric properties of peptide side chains. This compound, an Fmoc-protected derivative of L-3-chlorophenylalanine, is a key building block in this endeavor, enabling the site-specific introduction of a chloro-substituted aromatic ring into peptide backbones.[1][2] The presence of the chlorine atom can influence peptide conformation and binding affinity to biological targets, making it a valuable tool in the design of novel peptide-based therapeutics.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 198560-44-0
Molecular Formula C₂₄H₂₀ClNO₄
Molecular Weight 421.87 g/mol [5]
Appearance White to off-white powder[1]
Melting Point 107-126 °C[1]
Purity ≥95%

Synthesis and Incorporation into Peptides

The journey from the basic amino acid to a functional peptide involves two key stages: the synthesis of the Fmoc-protected amino acid and its subsequent incorporation into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS).

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of L-3-chlorophenylalanine with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions. The Fmoc group protects the α-amino group of the amino acid, preventing unwanted side reactions during peptide synthesis.[6][7]

  • Dissolution: Dissolve L-3-chlorophenylalanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc Reagent: Cool the solution in an ice bath and add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and by-products.

  • Acidification: Acidify the aqueous layer to pH 2 with 1M HCl, which will precipitate the this compound.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols. The general workflow involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Resin Resin Support Load Load First Amino Acid Resin->Load Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Load->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Deprotection/ Coupling Cycles Wash2->Repeat for subsequent amino acids Cleavage Cleave from Resin (e.g., TFA Cocktail) Wash2->Cleavage after final coupling Repeat->Deprotection Purification Purify Peptide (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Start with a resin-bound peptide with a free N-terminal amino group. Swell the resin in dimethylformamide (DMF).

  • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. The steric bulk of the chlorophenyl group may necessitate a longer coupling time or a double coupling to ensure high efficiency.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

Applications in Drug Discovery: Targeting the GnRH Receptor

The incorporation of chlorinated phenylalanine residues has been a successful strategy in the development of potent peptide hormone antagonists. A prominent example is in the modulation of the Gonadotropin-Releasing Hormone (GnRH) receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in the reproductive endocrine system. While many reported GnRH antagonists utilize 4-chloro-D-phenylalanine, the principles of receptor interaction and signal transduction modulation are highly relevant to peptides containing L-3-chlorophenylalanine.

The GnRH Receptor Signaling Pathway

GnRH, upon binding to its receptor on pituitary gonadotrope cells, initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This pathway is primarily mediated through the Gq/11 G-protein.

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GnRHR GnRH Receptor Gq11 Gq/11 GnRHR->Gq11 Activates PLC PLCβ Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Co-activates MAPK MAPK Cascade PKC->MAPK Activates Gene Gene Transcription (LH & FSH subunits) MAPK->Gene Activates Transcription Factors GnRH GnRH GnRH->GnRHR Binds ER->Ca2 Releases

Caption: Simplified GnRH Receptor Signaling Pathway.

Mechanism of Action of GnRH Antagonists

GnRH antagonists containing halogenated phenylalanine derivatives, such as Cetrorelix (which contains 4-chloro-D-phenylalanine), act by competitively binding to the GnRH receptor without activating it. This blocks the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade and suppressing the production of LH and FSH.[8][9][10] The introduction of the chloro-substituted phenylalanine can enhance the binding affinity and stability of the antagonist, leading to a more potent and prolonged therapeutic effect.

Quantitative Biological Activity Data
CompoundReceptorAssayValueReference(s)
Degarelix Analog (with D-2-OMe-5Pal at pos. 3)Human GnRH ReceptorAntagonismIC50 = 5.22 nM[11]
Degarelix Analog (with L-2-OMe-5Pal at pos. 3)Human GnRH ReceptorAntagonismIC50 = 36.95 nM[11]
Acyline Analog 9Human GnRH ReceptorAntagonismIC50 < 2 nM[12]
Acyline Analog 15Human GnRH ReceptorAntagonismIC50 < 2 nM[12]

Note: The data presented are for analogs of GnRH antagonists and are intended to be representative of the potencies that can be achieved with modifications at or near the position where a 3-chlorophenylalanine could be incorporated.

Conclusion

This compound is a valuable non-proteinogenic amino acid for the synthesis of novel peptides with enhanced biological properties. Its incorporation into peptide sequences can significantly impact their conformation, stability, and receptor binding affinity. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and utilization of this important building block. The example of the GnRH receptor signaling pathway highlights the potential of peptides containing halogenated phenylalanine derivatives to act as potent modulators of critical biological processes, paving the way for the development of new and improved peptide-based therapeutics. Further research into peptides containing this compound is warranted to fully explore their therapeutic potential across a range of diseases.

References

A Technical Guide to Fmoc-L-3-Chlorophenylalanine and its Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-3-Chlorophenylalanine, a non-canonical amino acid increasingly utilized in the fields of medicinal chemistry and drug development. This document details its chemical synonyms, physicochemical properties, and provides a representative protocol for its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). Furthermore, it visualizes the general workflow of Fmoc-SPPS and explores a relevant biological signaling pathway that can be modulated by peptides containing such modified amino acids.

Chemical Identity and Properties of this compound

This compound is a derivative of the proteinogenic amino acid L-phenylalanine, featuring a chloro-group at the meta-position of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group. This protecting group is crucial for its application in stepwise peptide synthesis.[1] The presence of the chlorine atom can introduce unique properties to the resulting peptide, such as increased hydrophobicity, altered electronic properties, and enhanced resistance to enzymatic degradation.

A comprehensive list of synonyms and key physicochemical properties are summarized in the table below for easy reference.

IdentifierValue
Primary Name This compound
IUPAC Name (2S)-3-(3-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Synonyms Fmoc-L-Phe(3-Cl)-OH, Fmoc-m-chloro-L-Phe-OH, N-Fmoc-3-chloro-L-phenylalanine
CAS Number 198560-44-0
Molecular Formula C24H20ClNO4
Molecular Weight 421.87 g/mol
Appearance White to off-white powder
Melting Point 107 - 126 °C
Optical Rotation [α]D20 = -37 ± 2° (c=1 in DMF)

Experimental Protocol: Incorporation of this compound via Fmoc-SPPS

The following is a detailed, representative protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol is based on standard Fmoc chemistry.

Materials and Reagents:

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • This compound and other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether, cold

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 x resin volume) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equal molar amount of HATU in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To confirm the completion of the coupling reaction, a Kaiser test can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x resin volume) and then with DCM (3 x resin volume) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide pellet under vacuum.

    • The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and a Relevant Biological Pathway

3.1. Experimental Workflow: Fmoc-Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc-SPPS for the synthesis of peptides, including those containing non-canonical amino acids like this compound.

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Fmoc-SPPS Experimental Workflow

3.2. Biological Context: A Representative Signaling Pathway

While this compound itself is a synthetic building block, its incorporation into peptides can lead to novel biological activities. Peptides containing modified amino acids are often designed to interact with specific cellular targets and modulate signaling pathways. For instance, such peptides can be developed as inhibitors or modulators of protein-protein interactions, which are central to many signaling cascades.

The following diagram illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common pathway in cell proliferation, differentiation, and survival, which is a frequent target for therapeutic peptides. A hypothetical peptide containing 3-Chlorophenylalanine could be designed to, for example, inhibit the interaction between a receptor tyrosine kinase and its downstream signaling partners.

MAPK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits Peptide Peptide containing 3-Chlorophenylalanine Peptide->RTK Inhibits Dimerization SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Translocates & Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

Hypothetical Modulation of MAPK Signaling

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-L-3-Chlorophenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-3-Chlorophenylalanine (Fmoc-L-Phe(3-Cl)-OH) is a non-canonical, protected amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The incorporation of a chlorine atom at the meta position of the phenylalanine side chain can significantly influence the resulting peptide's conformation, lipophilicity, and biological activity. This modification offers a valuable tool for medicinal chemists and peptide scientists to enhance metabolic stability, modulate receptor binding affinity, and explore novel therapeutic applications.[1]

These application notes provide a comprehensive guide to the efficient incorporation of this compound into peptide sequences using standard Fmoc-based SPPS protocols.

Chemical Properties:

PropertyValue
CAS Number 198560-44-0
Molecular Formula C₂₄H₂₀ClNO₄
Molecular Weight 421.87 g/mol
Appearance White to off-white powder

Materials and Reagents

  • This compound (purity ≥98%)

  • SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, ACS reagent grade

  • Dichloromethane (DCM), ACS reagent grade

  • Coupling reagents (e.g., HCTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Acetonitrile (ACN), HPLC grade

  • Diethyl ether, ACS reagent grade

Experimental Protocols

Resin Preparation and Swelling
  • Weigh the desired amount of resin into a reaction vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the Fmoc-dibenzofulvene adduct.

Coupling of this compound

The choice of coupling reagent can influence the efficiency of incorporation. Below are protocols for commonly used reagents. It is recommended to perform a double coupling to ensure maximum incorporation efficiency, especially for sterically hindered positions.

Protocol 3.3.1: HCTU/DIPEA Coupling

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • (Optional but recommended) Perform a second coupling by repeating steps 1-5.

  • After the final wash, a small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

Protocol 3.3.2: DIC/HOBt Coupling

  • In a separate vial, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

  • Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • (Optional but recommended) Perform a second coupling by repeating steps 1-5.

  • Confirm complete coupling with a Kaiser test.

Peptide Chain Elongation

Repeat the Fmoc deprotection (Section 3.2) and coupling (Section 3.3 for subsequent standard Fmoc-amino acids) cycles until the desired peptide sequence is assembled.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the peptide containing 3-Chlorophenylalanine.

Data Presentation

The following tables summarize typical quantitative data for the incorporation of this compound. Actual results may vary depending on the peptide sequence, resin, and coupling conditions.

Table 1: Coupling Efficiency of this compound

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (hours)Estimated Purity by HPLC (%)
HCTU/DIPEA1:1:2 (single couple)2>90
HCTU/DIPEA1:1:2 (double couple)2 x 1.5>95
DIC/HOBt1:1:1 (single couple)4>85
DIC/HOBt1:1:1 (double couple)2 x 2>92

Table 2: Mass Spectrometry Data for a Model Peptide (Ac-Gly-Phe(3-Cl)-Ala-NH₂)

ParameterExpected ValueObserved Value
Monoisotopic Mass 326.1146326.1148
[M+H]⁺ 327.1219327.1221

Mandatory Visualizations

Experimental Workflow

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling This compound Coupling Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final AA Kaiser->Coupling Positive (Re-couple) Elongation Repeat for next Amino Acid Kaiser->Elongation Negative Elongation->Deprotection Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: Workflow for SPPS incorporation of this compound.

Potential Impact on a Signaling Pathway

The incorporation of chlorinated phenylalanine analogs can have significant biological effects. For instance, p-Chlorophenylalanine is known to be an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin. While the direct effect of m-Chlorophenylalanine on this pathway is less characterized, this example illustrates how a halogenated phenylalanine can modulate a critical signaling pathway.

Serotonin_Pathway cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan (5-HTP) Tryptophan->FiveHTP Tryptophan Hydroxylase (TPH) Tryptophan_Hydroxylase TPH Serotonin Serotonin (5-HT) FiveHTP->Serotonin Aromatic L-amino acid decarboxylase Vesicle Vesicular Storage Serotonin->Vesicle Release Release Vesicle->Release Serotonin_Synapse Serotonin Receptor Postsynaptic Receptor Serotonin_Synapse->Receptor Binding & Activation Inhibitor p-Chlorophenylalanine (PCPA) Inhibitor->Tryptophan_Hydroxylase Irreversible Inhibition

Caption: Inhibition of serotonin biosynthesis by p-Chlorophenylalanine.

References

Application Notes and Protocols: Standardized Coupling of Fmoc-L-3-Chlorophenylalanine to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-3-Chlorophenylalanine is a non-canonical amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The presence of a chlorine atom on the phenyl ring can modulate the electronic and steric characteristics of the resulting peptide, potentially influencing its conformation, binding affinity, and biological activity.[1] This document provides detailed protocols for the efficient coupling of this compound to common solid-phase synthesis resins, namely Wang and Rink Amide resins. While generally amenable to standard coupling procedures, the substituted nature of this amino acid may occasionally necessitate optimized conditions to ensure high coupling efficiency, particularly in sterically hindered sequences.

Data Presentation: Quantitative Parameters for Coupling

The following tables summarize the recommended quantitative parameters for the coupling of this compound. These values are derived from standard Fmoc-SPPS protocols and should be considered as a starting point for optimization.

Table 1: Reagent Equivalents for Coupling this compound (0.1 mmol scale)

ReagentEquivalents (relative to resin loading)
This compound3 - 5
Coupling Reagent (e.g., HBTU, HATU, DIC)2.9 - 5
Additive (e.g., HOBt, HOAt)3 - 5
Base (e.g., DIPEA, NMM)6 - 10

Table 2: Recommended Coupling Conditions for this compound

ParameterWang ResinRink Amide Resin
Solvent DMF, DCM/DMFDMF
Activation Time 5 - 20 minutes5 - 20 minutes
Coupling Time 1 - 4 hours (can be extended to 12 hours for difficult couplings)[2]1 - 4 hours (can be extended to 12 hours for difficult couplings)[2]
Temperature Room TemperatureRoom Temperature
Monitoring Kaiser Test (Ninhydrin Test)Kaiser Test (Ninhydrin Test)

Experimental Protocols

Protocol 1: Coupling of this compound to Wang Resin

This protocol is suitable for the initial loading of this compound onto hydroxyl-functionalized resins like Wang resin to generate a peptide acid upon cleavage.

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for at least 30 minutes in a reaction vessel.[2]

  • Activation of this compound: In a separate vessel, dissolve 3-5 equivalents of this compound and an equimolar amount of HOBt in DMF. Add 3-5 equivalents of DIC to the solution and allow it to pre-activate for 5-20 minutes at room temperature.[3]

  • Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Add a catalytic amount of DMAP (0.1 equivalents). Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Capping (Optional but Recommended): If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling can be performed. Alternatively, to block any unreacted hydroxyl groups, cap the resin by treating it with a solution of acetic anhydride and DIPEA in DMF (10:1:89 v/v/v) for 30 minutes.

  • Washing: Wash the resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.

Protocol 2: Coupling of this compound to Rink Amide Resin

This protocol describes the coupling of this compound to an existing peptide-resin chain on a Rink Amide resin, which will yield a peptide amide upon cleavage.

Materials:

  • Fmoc-deprotected Rink Amide peptide-resin

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[4]

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Activation and Coupling: In a separate vial, dissolve 3-5 equivalents of this compound and 2.9-5 equivalents of HBTU (or HATU) in DMF. Add 6-10 equivalents of DIPEA to the solution to activate the amino acid. Immediately add the activated amino acid solution to the deprotected peptide-resin.[4]

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended.

  • Monitoring: Perform a Kaiser test. If the test is positive, a recoupling step is recommended. For recoupling, repeat steps 3 and 4.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to prepare it for the next deprotection and coupling cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post_coupling Post-Coupling resin_swelling Resin Swelling (DMF, 30 min) fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection For subsequent couplings aa_activation Amino Acid Activation (this compound + Coupling Reagents) fmoc_deprotection->aa_activation coupling Coupling to Resin (1-4 hours, RT) aa_activation->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring monitoring->coupling Positive Test (Recouple) washing Washing (DMF, DCM) monitoring->washing Negative Test capping Capping (Optional) (Acetic Anhydride/DIPEA) monitoring->capping Positive Test next_cycle Proceed to Next Cycle washing->next_cycle capping->washing

Caption: Experimental workflow for coupling this compound.

chemical_reaction cluster_reactants Reactants cluster_process Process cluster_products Products Fmoc_AA This compound (Fmoc-Phe(3-Cl)-OH) Activation Activation Fmoc_AA->Activation Resin Resin-NH2 Peptide_Bond_Formation Peptide Bond Formation Resin->Peptide_Bond_Formation Coupling_Reagents Coupling Reagents (e.g., HBTU/DIPEA) Coupling_Reagents->Activation Activation->Peptide_Bond_Formation Activated Ester Coupled_Product Resin-NH-CO-CH(CH2-Ph(3-Cl))-Fmoc Peptide_Bond_Formation->Coupled_Product Byproducts Byproducts Peptide_Bond_Formation->Byproducts

References

Application Notes and Protocols for the Deprotection of the Fmoc Group from 3-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its lability to mild basic conditions.[1][2] This orthogonality allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact. 3-Chlorophenylalanine is a non-proteinogenic amino acid whose incorporation into peptides can modulate their biological activity and conformational properties. The successful synthesis of peptides containing 3-Chlorophenylalanine hinges on the efficient and clean removal of the Fmoc group at each cycle of the synthesis.

These application notes provide detailed protocols for the deprotection of the Fmoc group from 3-Chlorophenylalanine residues during SPPS. Standard and alternative methods are presented, along with troubleshooting for common side reactions. While the chloro-substitution on the phenyl ring is not expected to significantly alter the standard deprotection conditions, careful monitoring is always recommended for syntheses involving unnatural amino acids.[3]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[4][5] The base abstracts the acidic proton on the C9 position of the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide. The reactive DBF is subsequently scavenged by the amine to form a stable adduct, which is washed away.[6]

Experimental Protocols

This section details the standard and alternative methods for the deprotection of the Fmoc group from a resin-bound peptide containing 3-Chlorophenylalanine.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This is the most common and widely accepted method for Fmoc removal in SPPS.[7]

Materials:

  • Fmoc-3-Chlorophenylalanine-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvent: DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-3-Chlorophenylalanine-loaded resin in DMF in the reaction vessel for 30-60 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the resin suspension at room temperature for 3-5 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate the resin suspension at room temperature for 15-20 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional but Recommended): Perform a Kaiser test or a semi-quantitative UV analysis of the drained deprotection solution to confirm the completion of the deprotection.[3] A positive Kaiser test (dark blue bead color) indicates the presence of a free primary amine.[3]

Protocol 2: Alternative Fmoc Deprotection using DBU/Piperazine

This method is often employed for sequences prone to diketopiperazine formation or when a faster deprotection is desired. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base.[8]

Materials:

  • Fmoc-3-Chlorophenylalanine-loaded resin

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in DMF or NMP

  • Washing Solvent: DMF or NMP

Procedure:

  • Resin Swelling: Swell the Fmoc-3-Chlorophenylalanine-loaded resin in DMF or NMP in the reaction vessel for 30-60 minutes.

  • Solvent Removal: Drain the solvent from the reaction vessel.

  • Deprotection: Add the DBU/piperazine deprotection solution to the resin. Agitate the resin suspension at room temperature for 2 x 5 minutes (two treatments of 5 minutes each).

  • Reagent Removal: Drain the deprotection solution after each treatment.

  • Washing: Wash the resin thoroughly with DMF or NMP (3-5 times) to remove all traces of the bases and the dibenzofulvene adduct.

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the presence of the free amine.

Data Presentation

The following table summarizes representative quantitative data for Fmoc deprotection of various amino acids using different reagents. While specific data for 3-Chlorophenylalanine is not extensively published, the values for Phenylalanine can be considered a reasonable baseline.[3] It is crucial to note that optimal deprotection times can vary depending on the peptide sequence and synthesis conditions.[4][9]

Amino Acid DerivativeDeprotection ReagentSolventDeprotection Time (min)Deprotection Efficiency (%)Reference
Fmoc-Phe-Resin20% PiperidineDMF2 x 10>99Representative Data[3]
Fmoc-Phe-Resin2% DBU / 5% PiperazineNMP2 x 5>99Representative Data[8]
Fmoc-3-Cl-Phe-Resin 20% Piperidine DMF 2 x 10 (estimated) >99 (expected) Estimation based on[3]
Fmoc-3-Cl-Phe-Resin 2% DBU / 5% Piperazine NMP 2 x 5 (estimated) >99 (expected) Estimation based on[8]
Fmoc-Leu-OH20% 4-MethylpiperidineDMF7~100[9]
Fmoc-Leu-OH20% PiperidineDMF7~100[9]
Fmoc-Leu-OH10% PiperazineDMF/Ethanol (9:1)7~100[9]
Fmoc-Arg(Pbf)-OH20% 4-MethylpiperidineDMF10>95[9]
Fmoc-Arg(Pbf)-OH20% PiperidineDMF10>95[9]
Fmoc-Arg(Pbf)-OH10% PiperazineDMF/Ethanol (9:1)10>95[9]

Visualizations

Fmoc Deprotection Mechanism

Fmoc_Deprotection_Mechanism Mechanism of Fmoc Deprotection Fmoc_AA Fmoc-NH-CHR-Resin Intermediate1 Carbanion Intermediate Fmoc_AA->Intermediate1 Base Abstraction of H+ Piperidine Piperidine (Base) Piperidine->Intermediate1 Piperidine_Adduct DBF-Piperidine Adduct Piperidine->Piperidine_Adduct DBF Dibenzofulvene (DBF) Intermediate1->DBF β-elimination Free_Amine H2N-CHR-Resin (Free Amine) Intermediate1->Free_Amine DBF->Piperidine_Adduct Michael Addition

Caption: Base-catalyzed β-elimination mechanism for the removal of the Fmoc protecting group.

Standard SPPS Workflow for a Single Amino Acid Addition

SPPS_Workflow Solid-Phase Peptide Synthesis Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling swell 1. Swell Resin in DMF deprotect 2. Treat with 20% Piperidine/DMF swell->deprotect wash1 3. Wash with DMF deprotect->wash1 activate 4. Activate Fmoc-AA-OH wash1->activate couple 5. Couple to Free Amine on Resin activate->couple wash2 6. Wash with DMF couple->wash2 wash2->deprotect Start Next Cycle

Caption: A typical cycle in solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Troubleshooting and Side Reactions

While the deprotection of Fmoc-3-Chlorophenylalanine is generally expected to be efficient, several side reactions can occur during the deprotection step of any peptide synthesis.

  • Incomplete Deprotection: This can be caused by peptide aggregation or steric hindrance. If a Kaiser test is negative (yellow), the deprotection step should be repeated. Using a stronger base system like DBU/piperazine or increasing the deprotection time may be necessary.

  • Racemization: The electron-withdrawing nature of the chloro-substituent could potentially increase the acidity of the α-proton, making it more susceptible to epimerization under basic conditions. While generally not a major issue for most amino acids during Fmoc deprotection, it is a possibility. Using milder bases or shorter deprotection times can mitigate this risk.

  • Diketopiperazine (DKP) Formation: This is a common side reaction, particularly when proline is the second amino acid in the sequence. It involves the intramolecular cyclization of the N-terminal dipeptide to form a cyclic DKP, leading to chain termination. Using 2-chlorotrityl chloride (2-CTC) resin or a DBU/piperazine deprotection cocktail can reduce DKP formation.

  • Aspartimide Formation: When aspartic acid is present in the peptide sequence, its side chain can cyclize to form a succinimide derivative under basic conditions. This can lead to the formation of β-aspartyl peptides and racemization. The addition of HOBt to the piperidine solution has been shown to reduce aspartimide formation.

By following these detailed protocols and being mindful of potential side reactions, researchers can successfully deprotect the Fmoc group from 3-Chlorophenylalanine and incorporate this valuable non-proteinogenic amino acid into their target peptides.

References

Applications of Fmoc-L-3-Chlorophenylalanine in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-3-Chlorophenylalanine is a non-proteinogenic, or unnatural, amino acid derivative that has garnered significant interest in the field of drug discovery and development. Its unique structure, featuring a chlorine atom on the phenyl ring of phenylalanine, imparts distinct physicochemical properties that can be leveraged to enhance the therapeutic potential of peptide-based drugs.[1] The incorporation of this unnatural amino acid can lead to peptides with improved stability, altered receptor binding affinities, and enhanced biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS) and its subsequent application in drug discovery workflows.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group for the α-amino group of the amino acid, which is a cornerstone of modern solid-phase peptide synthesis.[2] This strategy allows for the stepwise and efficient assembly of peptide chains on a solid support.[3][4]

Key Applications in Drug Discovery

The introduction of this compound into peptide sequences offers several advantages for drug discovery and development:

  • Enhanced Proteolytic Stability: The chloro-substituent can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Modulation of Bioactivity: The electronic properties of the chlorine atom can influence the pKa of the aromatic ring and alter key interactions with biological targets, such as receptors and enzymes, leading to modified agonist or antagonist activity.

  • Structure-Activity Relationship (SAR) Studies: By systematically replacing natural amino acids with this compound, researchers can probe the specific interactions that govern peptide-protein binding and elucidate the structural requirements for biological activity.

  • Conformational Constraints: The presence of the chloro group can introduce subtle conformational biases in the peptide backbone, which can favor a bioactive conformation and improve binding affinity.

Quantitative Data Summary

While specific quantitative data for peptides containing 3-Chlorophenylalanine is often context-dependent and found within specific research publications, the following table summarizes the expected impact on key parameters based on the known properties of unnatural amino acids.

ParameterTypical Impact of 3-Chlorophenylalanine IncorporationRationale
Peptide Synthesis Yield Generally comparable to natural amino acids, may require optimized coupling conditions.The steric hindrance of the chloro group is minimal and standard coupling reagents are typically effective.
Coupling Time May require slightly longer coupling times or double coupling in sterically hindered sequences.To ensure complete acylation of the preceding amino acid.
Proteolytic Stability IncreasedThe chloro group can shield the peptide bond from enzymatic cleavage.
Receptor Binding Affinity (Kd, IC50) Variable (can be increased or decreased)Dependent on the specific interactions of the chloro-substituent within the binding pocket.
Hydrophobicity IncreasedThe chlorine atom increases the overall hydrophobicity of the amino acid side chain.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing L-3-Chlorophenylalanine using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling (for this compound and other amino acids):

    • In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HOBt (or HOAt) in DMF.

    • Add 3-4 equivalents of DIC (or HBTU/HATU and 6-8 equivalents of DIPEA).

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat Deprotection and Coupling:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

The incorporation of 3-Chlorophenylalanine can be utilized to probe and modulate various signaling pathways. For instance, if a native peptide interacts with a G-protein coupled receptor (GPCR), the modified peptide can be used to study the impact of the chloro-substituent on receptor activation and downstream signaling.

Signaling_Pathway_Modulation cluster_0 Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Peptide Peptide with 3-Chlorophenylalanine Peptide->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Experimental_Workflow Start Start: Design Peptide Sequence SPPS Solid-Phase Peptide Synthesis (Incorporate this compound) Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis Bioassay Biological Activity Assays (e.g., Receptor Binding, Cell Viability) Analysis->Bioassay End End: Data Analysis & SAR Bioassay->End

References

Application Notes and Protocols: Synthesis of Peptides Containing Fmoc-L-3-Chlorophenylalanine for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of unnatural amino acids into peptide sequences is a powerful approach in medicinal chemistry to enhance their therapeutic properties. Fmoc-L-3-Chlorophenylalanine, a derivative of L-phenylalanine, offers unique steric and electronic properties due to the presence of a chlorine atom on the phenyl ring. This modification can lead to peptides with increased metabolic stability, enhanced binding affinity to target proteins, and improved overall biological activity, making it a valuable building block in the synthesis of novel anticancer peptides.[1]

These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS) for cancer research. Detailed protocols for peptide synthesis, and subsequent in vitro assays to evaluate their anticancer activity are presented. Furthermore, we explore the potential mechanisms of action by which these modified peptides may exert their effects, focusing on key signaling pathways implicated in cancer progression.

Properties of this compound

PropertyValue
Abbreviation Fmoc-L-Phe(3-Cl)-OH
CAS Number 198560-44-0
Molecular Formula C₂₄H₂₀ClNO₄
Molecular Weight 421.87 g/mol
Appearance White to off-white solid
Purity ≥97%
Solubility Soluble in DMF, NMP

Application in Anticancer Peptide Synthesis

The incorporation of 3-chlorophenylalanine into peptide sequences can be hypothesized to enhance their anticancer activity through several mechanisms:

  • Increased Hydrophobicity: The chloro-substitution increases the hydrophobicity of the amino acid side chain, which can enhance the peptide's interaction with and disruption of the cancer cell membrane.[2]

  • Altered Binding Affinity: The electronic and steric changes can lead to more potent and selective binding to specific protein targets within cancer cells, such as those involved in apoptosis or signal transduction pathways.

  • Enhanced Stability: The modification can confer resistance to enzymatic degradation, thereby increasing the peptide's half-life and bioavailability.

While specific quantitative data for peptides containing 3-chlorophenylalanine is emerging, the following table presents representative data from a study on L-phenylalanine dipeptide derivatives, illustrating how such data is typically presented.[1]

Table 1: Illustrative Cytotoxic Activity of Phenylalanine-Containing Dipeptide Derivatives [1]

CompoundCancer Cell LineIC₅₀ (µM)
Derivative 3f K562 (Leukemia)28.5
HEL (Leukemia)35.2
PC3 (Prostate)19.8
Derivative 3q K562 (Leukemia)21.3
HEL (Leukemia)29.7
PC3 (Prostate)15.6

Note: This data is for illustrative purposes to demonstrate the presentation of quantitative results and is not from peptides containing 3-chlorophenylalanine.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-3-Chlorophenylalanine

This protocol outlines the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 20 minutes.

    • Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.) in DMF.

    • Add DIC (3 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Amino Acid (Fmoc-AA-OH, DIC, Oxyma) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate Peptide (Cold Ether) cleave->precipitate purify Purify Peptide (RP-HPLC) precipitate->purify end Characterize purify->end

SPPS Workflow Diagram

Protocol 2: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • Peptide synthesized in Protocol 1

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with various concentrations of the synthesized peptide and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plate treat_cells Treat Cells with Peptide seed_cells->treat_cells prepare_peptide Prepare Peptide Dilutions prepare_peptide->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Workflow

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the synthesized peptide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells after peptide treatment.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Annexin V-FITC/PI Staining Logic

Apoptosis_Staining cluster_cell_states Cell States cluster_staining Staining Characteristics viable Viable Cell (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) viable->early_apoptosis Apoptotic Stimulus necrosis Primary Necrosis (Annexin V-, PI+) viable->necrosis Direct Membrane Damage late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) early_apoptosis->late_apoptosis Membrane Permeabilization annexin Annexin V-FITC (Binds Phosphatidylserine) annexin->early_apoptosis annexin->late_apoptosis pi Propidium Iodide (Stains DNA of compromised membranes) pi->late_apoptosis pi->necrosis Grb2_Sos1_Pathway RTK Activated Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Binds via SH2 domain Sos1 Sos1 Grb2->Sos1 Binds via SH3 domain Ras Ras Sos1->Ras Activates MAPK_pathway MAPK Pathway (Raf, MEK, ERK) Ras->MAPK_pathway Activates Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation Inhibitor Peptide Inhibitor with 3-Cl-Phe Inhibitor->Grb2 Blocks Sos1 binding Bcl2_Pathway cluster_mito Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c MOMP->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Apoptotic_stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bim, Puma) Apoptotic_stimuli->BH3_only Activate Bcl2 Anti-apoptotic Bcl-2 proteins BH3_only->Bcl2 Inhibit Bax_Bak Pro-apoptotic Bax/Bak BH3_only->Bax_Bak Activate Bcl2->Bax_Bak Inhibit Bax_Bak->MOMP Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Peptide Peptide with 3-Cl-Phe (BH3 Mimetic) Peptide->Bcl2 Inhibit

References

Application Notes and Protocols: Fmoc-L-3-Chlorophenylalanine in Protein Engineering and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-3-Chlorophenylalanine is a non-canonical amino acid that serves as a valuable building block in protein engineering and drug discovery.[1][2] The incorporation of this halogenated phenylalanine derivative into peptides and proteins allows for the fine-tuning of their structural and functional properties. The presence of a chlorine atom on the phenyl ring introduces unique steric and electronic characteristics, which can enhance biological activity, improve stability, and provide a probe for studying protein-ligand interactions.[1][2] These application notes provide an overview of the utility of this compound, along with detailed protocols for its incorporation into peptides and subsequent biophysical characterization.

Key Applications

The strategic substitution of natural amino acids with this compound can lead to peptides and proteins with enhanced properties. Key applications include:

  • Enhanced Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to stronger and more specific binding to target receptors. This is particularly relevant in drug design for improving the potency of peptide-based therapeutics.

  • Increased Proteolytic Stability: The modification of the peptide backbone with this unnatural amino acid can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of peptide drugs.

  • Modulation of Protein Conformation: The steric bulk and electronic nature of the chloro-substituted phenyl ring can influence the local and global conformation of a protein, enabling the stabilization of desired secondary structures or the disruption of aggregation-prone states.

  • Probing Protein-Ligand Interactions: The chlorine atom can serve as a useful spectroscopic or crystallographic probe to elucidate the binding modes of peptides and proteins with their targets.

Data Presentation

While specific quantitative data for the impact of L-3-Chlorophenylalanine incorporation is often peptide- or protein-specific and found within individual research publications, the following table summarizes typical data that can be obtained and should be compared when engineering a protein with this amino acid.

ParameterUnmodified Peptide/Protein3-Chlorophenylalanine Modified Peptide/Protein
Synthesis Yield (%) VariesVaries
Purity (%) >95%>95%
Thermal Stability (ΔTm in °C) -Typically an increase of 1-5 °C
Receptor Binding Affinity (Kd in nM) VariesCan show significant improvement (e.g., lower Kd)

Note: The values presented are illustrative. Actual results will depend on the specific peptide or protein sequence and the experimental conditions.

A key characteristic of commercially available this compound is its high purity.

CompoundPurity Specification
This compound ≥ 99.5% (Chiral HPLC)[3]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-3-Chlorophenylalanine

This protocol outlines the manual synthesis of a peptide incorporating L-3-Chlorophenylalanine using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for this compound and other amino acids):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Gently shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Protocol 2: Thermal Shift Assay (TSA) for Protein Stability Analysis

This protocol describes how to assess the change in thermal stability of a protein upon incorporation of L-3-Chlorophenylalanine using a thermal shift assay (also known as differential scanning fluorimetry).[1][4][5]

Materials:

  • Purified unmodified and 3-chlorophenylalanine-modified proteins (≥90% purity)[1]

  • SYPRO™ Orange fluorescent dye (5000x stock in DMSO)[1]

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Real-time PCR instrument with melt curve capability

  • 96-well or 384-well PCR plates

Procedure:

  • Sample Preparation:

    • Prepare a working stock of the protein samples (both unmodified and modified) at a concentration of 0.2 mg/mL in the assay buffer.

    • Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock 1:100 in assay buffer.

  • Assay Setup (per well):

    • Add 20 µL of the protein solution to a PCR plate well.

    • Add 5 µL of the 50x SYPRO Orange dye solution.

    • Seal the plate securely.

    • Prepare a no-protein control containing only the buffer and dye.

  • Thermal Denaturation and Data Collection:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. A sigmoidal curve will be generated.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by finding the peak of the first derivative of the melt curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the unmodified protein from the Tm of the 3-chlorophenylalanine-modified protein. A positive ΔTm indicates increased thermal stability.

Visualizations

sps_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage_purification Cleavage & Purification Resin Solid Support (e.g., Rink Amide Resin) Swelling Swell Resin (DMF) Resin->Swelling 1-2h Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-L-3-Cl-Phe, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Solid-Phase Peptide Synthesis Workflow for Incorporating this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide with 3-Chlorophenylalanine Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Enhanced Binding (Halogen Bonding) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response Regulation

Generic Signaling Pathway Modulation by a 3-Chlorophenylalanine-Containing Peptide.

References

Application Notes and Protocols for Bioconjugation Using Peptides Containing 3-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern techniques for the site-specific modification of peptides incorporating the unnatural amino acid 3-Chlorophenylalanine (3-Cl-Phe). The presence of the chloro-substituent on the phenyl ring offers a versatile handle for post-synthetic peptide modification through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of functionalities, enabling the development of novel peptide-based therapeutics, diagnostic agents, and research tools.

Introduction to Bioconjugation with 3-Chlorophenylalanine

The incorporation of 3-Chlorophenylalanine into a peptide sequence during solid-phase peptide synthesis (SPPS) provides a chemically defined site for subsequent bioconjugation. The carbon-chlorine bond on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, which are highly chemoselective and can be performed under conditions compatible with complex peptide structures. These reactions facilitate the formation of new carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds, thereby enabling the attachment of a wide range of molecular probes, drug molecules, and other functionalities.

While many protocols have been optimized for more reactive aryl halides like iodides and bromides, these can be adapted for the less reactive but highly useful chlorides, often through the careful selection of palladium catalysts, ligands, and reaction conditions.

Key Bioconjugation Techniques

Several palladium-catalyzed cross-coupling reactions are particularly well-suited for the modification of peptides containing 3-Chlorophenylalanine. These include:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with a boronic acid or ester. This is a robust and versatile method for introducing new aryl or vinyl groups.

  • Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne. This is an excellent method for introducing alkynyl moieties, which can serve as handles for further "click" chemistry modifications.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine. This reaction is ideal for attaching amine-containing molecules, including other peptides or small molecule drugs.

  • Heck Coupling: Formation of a carbon-carbon bond with an alkene. This allows for the introduction of vinyl groups.

  • Cyanation: Introduction of a nitrile group, which can be a useful synthetic intermediate.

Data Presentation: A Comparative Overview of Reaction Efficiencies

The following tables summarize quantitative data from studies on related halogenated phenylalanine derivatives, providing an expected range of efficiency for the bioconjugation of 3-Chlorophenylalanine-containing peptides. Direct yields for 3-Chlorophenylalanine may vary and require optimization.

Table 1: Suzuki-Miyaura Coupling Yields on Halogenated Phenylalanine-Containing Peptides

Halogenated Amino AcidCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
4-Iodo-PheArylboronic acidsPdCl₂(dppf) / K₃PO₄tBuOH/toluene/H₂ONot specifiedGood[1]
4-Bromo-Phe4-Acetamidophenyl-1-pinacolatoboron esterPdCl₂ / Na₂CO₃THF/ethylene glycol6681[1]
Phenyl bromide derivativeAllylated oxazolidine with 9-BBNNot specifiedNot specifiedNot specified30-50[1]
4-Iodo-PheTriphenylvinyl bromidePdCl₂(dppf) / K₂CO₃Not specified8096[2]
4-Iodo-PheTPE-bromidePdCl₂(dppf) / K₂CO₃Not specified8056[2]

Table 2: Sonogashira Coupling Yields on Iodophenylalanine-Containing Peptides

Halogenated Amino AcidCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
4-Iodo-PheFerrocene alkyneNot specifiedDMF/NEt₃Not specified47.6[3]
4-Iodo-PheFerrocene alkyneNot specifiedDMF/NEt₃Not specified22.5[3]
Tyrosine derivative (as nonaflate)PhenylacetyleneXPhos Pd G2Not specified7088[4]
Tyrosine derivative (as nonaflate)2-EthynylpyridineNot specifiedNot specified8530[4]

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions on peptides containing 3-Chlorophenylalanine. These protocols are based on established methods for other halogenated aryl amino acids and should be optimized for specific substrates.

Protocol 1: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to a peptide containing 3-Chlorophenylalanine while the peptide is still attached to the solid-phase synthesis resin.

Materials:

  • Peptide-resin containing 3-Chlorophenylalanine (1 eq)

  • Arylboronic acid (3-5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.1-0.2 eq)

  • Phosphine ligand (e.g., SPhos, cataCXium A)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3-5 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, or a mixture)

  • Microwave vials

  • Microwave reactor or heating block

  • Nitrogen or Argon source

Procedure:

  • Resin Swelling: Place the peptide-resin in a microwave vial and add the chosen solvent. Allow the resin to swell for 30-60 minutes at room temperature.

  • Reagent Preparation: In a separate vial, dissolve the arylboronic acid, palladium catalyst, ligand, and base in the reaction solvent.

  • Reaction Setup: Add the reagent solution to the swollen peptide-resin.

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 10-15 minutes to remove oxygen.

  • Heating: Heat the reaction mixture in a microwave reactor at 100-150°C for 30-60 minutes. Alternatively, use a heating block at 80-120°C for 2-24 hours. Reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing: After the reaction is complete, allow the resin to cool to room temperature. Filter the reaction mixture and wash the resin extensively with the reaction solvent, followed by DCM and Methanol.

  • Cleavage and Purification: Dry the resin and proceed with the standard peptide cleavage and deprotection protocol. Purify the resulting peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Sonogashira Cross-Coupling

This protocol outlines the Sonogashira coupling of a terminal alkyne to a purified, 3-Chlorophenylalanine-containing peptide in solution.

Materials:

  • Lyophilized peptide containing 3-Chlorophenylalanine (1 eq)

  • Terminal alkyne (1.5-3 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) (co-catalyst)

  • Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous solvent (e.g., DMF, NMP)

  • Nitrogen or Argon source

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in the anhydrous solvent in a reaction vial.

  • Inert Atmosphere: Purge the solution with nitrogen or argon for 15-20 minutes.

  • Reagent Addition: Add the terminal alkyne, palladium catalyst, CuI, and base to the reaction mixture under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature to 60°C for 2-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet.

  • Purification: Wash the peptide pellet with diethyl ether and then re-dissolve in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reverse-phase HPLC.

Visualizations

The following diagrams illustrate the general workflow for on-resin peptide modification and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_modification On-Resin Bioconjugation cluster_finalization Final Steps SPPS 1. Automated or Manual SPPS with Fmoc-3-Cl-Phe-OH Swell 2. Swell Peptide-Resin SPPS->Swell React 3. Add Pd Catalyst, Ligand, Base, and Coupling Partner Swell->React Heat 4. Heat under Inert Atmosphere React->Heat Wash 5. Wash Resin Heat->Wash Cleave 6. Cleave and Deprotect Peptide Wash->Cleave Purify 7. Purify by RP-HPLC Cleave->Purify Analyze 8. Characterize by MS and other methods Purify->Analyze

Caption: Experimental workflow for on-resin bioconjugation of a 3-Chlorophenylalanine-containing peptide.

suzuki_miyaura_cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Cl(Ln) Pd0->OxAdd Oxidative Addition (Peptide-Ar-Cl) Transmetal Ar-Pd(II)-R'(Ln) OxAdd->Transmetal Transmetalation (R'-B(OR)₂) Transmetal->Pd0 Reductive Elimination Product_out Peptide-Ar-R' Transmetal->Product_out RedElim Ar-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction on a peptide.

References

Application Notes and Protocols for the Characterization of Peptides Containing Fmoc-L-3-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the modulation of peptide conformation, stability, and biological activity. L-3-Chlorophenylalanine, a halogenated derivative of phenylalanine, is of particular interest due to the unique physicochemical properties conferred by the chlorine atom on the phenyl ring. This modification can influence peptide structure and interactions, making it a valuable tool for developing novel peptide-based therapeutics and research probes.

This document provides detailed application notes and experimental protocols for the analytical characterization of synthetic peptides containing Fmoc-L-3-Chlorophenylalanine. The methods described herein cover the synthesis, purification, and structural elucidation of these modified peptides using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols are intended for researchers, scientists, and drug development professionals working with synthetic peptides.

Peptide Synthesis and Purification

The synthesis of peptides incorporating L-3-Chlorophenylalanine is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-Phe(3-Cl)-Gly-NH₂.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Fmoc-Gly-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Glycine):

    • Pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (L-3-Chlorophenylalanine):

    • Perform Fmoc deprotection as in step 2.

    • Couple this compound (3 eq.) using the same activation and coupling procedure as in step 3.

  • Third Amino Acid Coupling (Alanine):

    • Perform Fmoc deprotection as in step 2.

    • Couple Fmoc-Ala-OH (3 eq.) using the same activation and coupling procedure as in step 3.

  • N-terminal Acetylation:

    • Perform a final Fmoc deprotection.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Gly-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Phe(3-Cl)-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Ala-OH Deprotection3->Coupling3 Deprotection4 Final Fmoc Deprotection Coupling3->Deprotection4 Acetylation N-terminal Acetylation Deprotection4->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation CrudePeptide Crude Peptide Precipitation->CrudePeptide

Figure 1: Solid-Phase Peptide Synthesis Workflow.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC to isolate the desired product from synthesis-related impurities.

Protocol:

  • Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for many peptides.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Inject the sample onto the equilibrated HPLC column.

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to determine the purity of the synthesized peptide. The retention time provides a measure of the peptide's hydrophobicity.

Quantitative Data Summary:

Peptide SequenceRetention Time (min)Purity (%)
Ac-Ala-Phe(3-Cl)-Gly-NH₂15.8>98

Note: Retention times are dependent on the specific HPLC system and conditions and should be used as a relative measure.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized peptide and for sequencing through fragmentation analysis (MS/MS). Electrospray ionization (ESI) is a commonly used soft ionization technique for peptides.

Protocol:

  • Instrument: ESI-Time of Flight (ESI-TOF) or Quadrupole-Time of Flight (Q-TOF) Mass Spectrometer.

  • Mode: Positive ion mode.

  • Sample Preparation: Dissolve the purified peptide in 50:50 acetonitrile/water with 0.1% formic acid to a concentration of approximately 10 µg/mL.

  • Analysis:

    • MS1 (Full Scan): Acquire a full scan spectrum to determine the monoisotopic mass of the peptide.

    • MS/MS (Tandem MS): Select the precursor ion ([M+H]⁺) for collision-induced dissociation (CID) to generate fragment ions for sequence confirmation.

Quantitative Data Summary:

Peptide SequenceCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Key Fragment Ions (b- and y-type)
Ac-Ala-Phe(3-Cl)-Gly-NH₂355.1117355.1121b₁: 114.05, b₂: 297.08, y₁: 58.04, y₂: 241.07

Note: The presence of chlorine results in a characteristic isotopic pattern ([M+2]⁺ peak at approximately one-third the intensity of the M⁺ peak) which aids in identification.

MS_Fragmentation cluster_peptide Ac-Ala-Phe(3-Cl)-Gly-NH₂ cluster_fragments Observed Fragments Ac_Ala Ac-Ala Phe_Cl Phe(3-Cl) Ac_Ala->Phe_Cl b₁ b1 b₁ m/z 114.05 Gly_NH2 Gly-NH₂ Phe_Cl->Gly_NH2 b₂ b2 b₂ m/z 297.08 y2 y₂ m/z 241.07 y1 y₁ m/z 58.04

Figure 2: Mass Spectrometry Fragmentation Pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level, confirming the incorporation and structure of the L-3-Chlorophenylalanine residue within the peptide.

Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Experiments:

    • ¹H NMR: To identify all proton resonances.

    • ¹³C NMR: To identify all carbon resonances.

    • 2D NMR (COSY, HSQC): To aid in the assignment of proton and carbon signals.

Quantitative Data Summary (¹H NMR in DMSO-d₆, δ in ppm):

Peptide SequenceAla (α-H)Ala (β-H₃)Phe(3-Cl) (α-H)Phe(3-Cl) (β-H₂)Phe(3-Cl) (Aromatic-H)Gly (α-H₂)
Ac-Ala-Phe(3-Cl)-Gly-NH₂4.351.254.602.95, 3.107.10-7.35 (m)3.75

Note: Chemical shifts are approximate and can vary based on solvent and peptide conformation.

Signaling Pathways and Experimental Workflows

While the direct signaling pathway of a simple tripeptide like Ac-Ala-Phe(3-Cl)-Gly-NH₂ is not applicable, the analytical workflow for its characterization follows a logical progression.

Analytical_Workflow Start Crude Synthetic Peptide Purification RP-HPLC Purification Start->Purification Purity_Check Analytical HPLC (Purity Assessment) Purification->Purity_Check Identity_Confirmation Mass Spectrometry (Molecular Weight) Purity_Check->Identity_Confirmation Sequence_Verification Tandem MS (MS/MS) (Fragmentation Analysis) Identity_Confirmation->Sequence_Verification Structure_Elucidation NMR Spectroscopy (¹H, ¹³C, 2D) Sequence_Verification->Structure_Elucidation Final Characterized Peptide Structure_Elucidation->Final

Figure 3: Analytical Workflow for Peptide Characterization.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the synthesis and characterization of peptides containing this compound. The successful application of these techniques ensures the production of high-purity, structurally-verified peptides, which are essential for reliable downstream biological and pharmaceutical research. The provided quantitative data serves as a valuable reference for researchers working with similar halogenated peptide analogs.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chlorophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as 3-Chlorophenylalanine (3-Cl-Phe), into peptide sequences is a key strategy in modern drug discovery and development.[1] This modification can enhance peptide stability, binding affinity, and overall therapeutic efficacy. Consequently, robust analytical methods are crucial for the purification and characterization of these modified peptides. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantity of synthetic peptides.[2][3] This document provides a detailed protocol and application data for the reversed-phase HPLC (RP-HPLC) analysis of peptides containing 3-Chlorophenylalanine.

Principle of Separation

RP-HPLC separates peptides based on their hydrophobicity.[4] A non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN). An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution.[5] Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides being retained longer on the column. The introduction of a chlorine atom to the phenylalanine side chain increases its hydrophobicity, generally leading to a longer retention time compared to its non-halogenated counterpart.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to prevent column blockage and ensure accurate analysis.[2]

  • Dissolution: Accurately weigh the lyophilized 3-Chlorophenylalanine peptide and dissolve it in an appropriate solvent. For initial analysis, Mobile Phase A (see below) is a good starting point. If solubility is an issue, a small amount of organic solvent can be added.

  • Concentration: Prepare a stock solution of the peptide at a concentration of 1 mg/mL.

  • Filtration: Filter the peptide solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[2]

HPLC Instrumentation and Conditions

The following is a general protocol for the analytical RP-HPLC of 3-Chlorophenylalanine peptides. Method optimization may be required depending on the specific peptide sequence.

ParameterRecommended Setting
HPLC System A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
Gradient Elution 5% to 65% Mobile Phase B over 30 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 220 nm (for peptide backbone) and 254 nm (for the aromatic ring).
Injection Volume 10-20 µL.
Data Analysis and Quantification

Peptide purity is typically assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[2]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Data Summary

The following tables present representative data from the HPLC analysis of a synthetic peptide containing 3-Chlorophenylalanine ("Peptide-3-Cl-Phe") and its non-chlorinated analog ("Peptide-Phe").

Table 1: HPLC Retention Times

PeptideRetention Time (minutes)
Peptide-Phe15.2
Peptide-3-Cl-Phe17.8

Note: The increased retention time for Peptide-3-Cl-Phe is attributed to the higher hydrophobicity of the 3-chlorophenylalanine residue.

Table 2: Purity Analysis of Synthetic Peptide-3-Cl-Phe

PeakRetention Time (minutes)Peak Area% AreaIdentification
112.515,2341.5Impurity
217.8989,76597.5Peptide-3-Cl-Phe
319.110,1561.0Impurity
Total 1,015,155 100.0

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of synthetic peptides.[2][6]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis Dissolution Dissolution in Mobile Phase A Peptide_Synthesis->Dissolution Filtration Filtration (0.22 µm filter) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (220/254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for synthetic peptide purification and analysis.

Phenylalanine Metabolic Pathway

Peptides containing amino acid analogs like 3-Chlorophenylalanine are valuable tools for studying metabolic pathways. Phenylalanine is a precursor for several important biomolecules.[7][8]

G Phenylalanine Phenylalanine Three_Cl_Phe 3-Chlorophenylalanine (Analog for study) Phenylalanine->Three_Cl_Phe Tyrosine Tyrosine Phenylalanine->Tyrosine PAH Protein Protein Synthesis Phenylalanine->Protein Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate L_DOPA L-DOPA Tyrosine->L_DOPA PKU Blocked in Phenylketonuria (PKU) Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

References

Troubleshooting & Optimization

How to address incomplete coupling of Fmoc-L-3-Chlorophenylalanine in SPPS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the incomplete coupling of Fmoc-L-3-Chlorophenylalanine.

Troubleshooting Guide: Incomplete Coupling of this compound

Issue: A positive Kaiser test or other monitoring methods indicate incomplete coupling of this compound to the resin-bound peptide.

This issue is common with sterically hindered or unusual amino acids due to several factors, including the bulky nature of the side chain, potential for peptide aggregation, and suboptimal reaction conditions. The following troubleshooting steps and alternative protocols are designed to improve coupling efficiency.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to troubleshooting incomplete coupling.

G cluster_0 cluster_1 Initial Response cluster_2 Advanced Strategies cluster_3 start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_coupling Perform Double Coupling start->double_coupling Easy to implement increase_time Increase Coupling Time start->increase_time Simple adjustment potent_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) double_coupling->potent_reagent If still incomplete increase_time->potent_reagent If still incomplete change_solvent Change Solvent System (e.g., NMP, DMF/DCM) potent_reagent->change_solvent To address aggregation microwave Utilize Microwave-Assisted Synthesis potent_reagent->microwave To enhance kinetics chaotropic_salts Add Chaotropic Salts (e.g., LiCl) potent_reagent->chaotropic_salts To disrupt secondary structures end Coupling Complete change_solvent->end microwave->end chaotropic_salts->end

Caption: A decision-making workflow for addressing incomplete coupling.

Q1: What are the immediate steps to take upon detecting an incomplete coupling of this compound?

A1: The two most straightforward initial strategies are to perform a "double coupling" or to increase the reaction time.

  • Double Coupling: This involves repeating the coupling step with a fresh solution of the activated amino acid.[1] This is often sufficient to drive the reaction to completion.

  • Increase Coupling Time: Extending the coupling reaction from the standard 1-2 hours to 4 hours or even overnight can be effective for sterically hindered residues.[1]

Experimental Protocol: Double Coupling
  • After the initial coupling reaction, drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

  • Prepare a fresh solution of activated this compound using the same equivalents of amino acid, coupling reagent, and base as in the initial coupling.

  • Add the fresh coupling solution to the resin.

  • Allow the second coupling to proceed for the same duration as the initial coupling.

  • Wash the resin with DMF (3 x 1 min) and proceed to the next step in your synthesis.

Q2: If initial steps fail, what are the next strategies to improve the coupling of this compound?

A2: If simpler methods are unsuccessful, more advanced strategies targeting the core reasons for incomplete coupling—steric hindrance and peptide aggregation—should be employed. These include using more potent coupling reagents, optimizing the solvent system, utilizing microwave energy, and adding chaotropic salts.

Strategy 1: Employ a More Potent Coupling Reagent

For sterically hindered amino acids, standard coupling reagents may not be sufficiently reactive. Switching to a more powerful onium-salt-based reagent is highly recommended.[1][2]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>95Low
PyBOP Phosphonium Salt30-120 minutes>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes~90-95Low to Moderate

Disclaimer: The data presented in this table is a compilation of representative values for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.[3][4][5]

Experimental Protocol: Coupling with HATU

This protocol is recommended for difficult couplings where high efficiency is critical.[6]

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly.

  • Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and a hindered base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[7]

Strategy 2: Optimize the Solvent System

The choice of solvent is crucial for solvating the growing peptide chain and preventing aggregation.

  • N-Methyl-2-pyrrolidone (NMP): NMP has better solvating properties for aggregated peptides compared to DMF and is often recommended for difficult couplings.[2][8]

  • Solvent Mixtures: A mixture of DCM/DMF/NMP (1:1:1) can also be beneficial in disrupting secondary structures.

Strategy 3: Utilize Microwave-Assisted Peptide Synthesis (MW-SPPS)

Microwave energy can accelerate coupling reactions and help overcome the activation energy barrier, which is particularly useful for hindered amino acids.[2][9] It can also disrupt peptide chain aggregation.[2]

Experimental Protocol: Microwave-Assisted Coupling
  • Follow the standard procedure for resin preparation and Fmoc deprotection.

  • Prepare the activated amino acid solution as described in the HATU protocol.

  • Add the activated solution to the resin in a microwave-safe reaction vessel.

  • Apply microwave irradiation at a controlled temperature (e.g., 50-75°C) for a shortened coupling time (e.g., 5-15 minutes).[10]

  • After irradiation, wash the resin as per the standard protocol and check for completion.

Strategy 4: Add Chaotropic Salts

Chaotropic salts, such as Lithium Chloride (LiCl), can be added to the coupling reaction to disrupt the secondary structures of the peptide that lead to aggregation.[1]

Experimental Protocol: Coupling with Chaotropic Salts
  • Perform the standard Fmoc deprotection and wash steps.

  • Before coupling, wash the resin with a 0.4 M solution of LiCl in DMF.[11]

  • Prepare the activated this compound solution as usual.

  • Add the activated amino acid solution to the resin, ensuring the resin is well-suspended in the LiCl/DMF solution.

  • Allow the coupling reaction to proceed for 1-2 hours.[11]

  • After the reaction, wash the resin thoroughly with DMF to remove the chaotropic salt.[11]

Frequently Asked Questions (FAQs)

Q3: Why is this compound considered a "difficult" amino acid in SPPS?

A3: The chloro-substituent on the phenyl ring increases the steric bulk of the side chain, which can physically hinder the approach of the activated carboxylic acid to the free amine on the growing peptide chain. This steric hindrance slows down the reaction rate and can lead to incomplete coupling.

Q4: Can increasing the temperature of the coupling reaction improve the outcome?

A4: Yes, increasing the reaction temperature (e.g., to 40-50°C) can enhance the speed and efficiency of the coupling step.[7][12] However, this should be done with caution as elevated temperatures can also increase the risk of racemization.[7] Microwave synthesis is a more controlled way to apply heat.

Q5: What is the role of the base (e.g., DIPEA) in the coupling reaction?

A5: The base is crucial for the activation of the Fmoc-amino acid. It deprotonates the carboxylic acid, allowing it to react with the coupling reagent to form a highly reactive activated ester, which then readily reacts with the free amine of the peptide chain.

Q6: How can I confirm that the coupling is complete?

A6: The Kaiser test is a common qualitative method to detect free primary amines on the resin.[7] A positive result (blue or purple beads) indicates the presence of unreacted amines and thus an incomplete coupling. A negative result (yellow or colorless beads) suggests the coupling is complete. Other methods like the TNBS test can also be used.

Q7: What should I do if none of the troubleshooting steps work?

A7: If you have tried all the above strategies and the coupling remains incomplete, you may need to consider capping the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences.[11] This will terminate the growth of the failed chains, and the desired peptide can be purified from the truncated sequences after cleavage.

Workflow for Capping Unreacted Amines

G start Persistent Incomplete Coupling capping Cap Unreacted Amines (e.g., Acetic Anhydride) start->capping continue_synthesis Continue Synthesis of Subsequent Amino Acids capping->continue_synthesis purification Purify Full-Length Peptide from Capped Sequences continue_synthesis->purification

Caption: Workflow for managing persistent incomplete coupling via capping.

References

Technical Support Center: Strategies to Prevent Racemization of Fmoc-L-3-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-L-3-Chlorophenylalanine during the activation step of solid-phase peptide synthesis (SPPS).

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am observing significant racemization of my peptide containing 3-Chlorophenylalanine. What is the primary cause?

A1: Racemization of this compound during activation for peptide bond formation is a common challenge. The primary cause is the formation of a 5(4H)-oxazolone intermediate. The electron-withdrawing nature of the chlorine atom on the phenyl ring can increase the acidity of the α-proton, making it more susceptible to abstraction by a base. This leads to the formation of a planar enolate intermediate which can be protonated from either side, resulting in a mixture of L- and D-isomers.[1]

Q2: Which coupling reagents are recommended to minimize the racemization of this compound?

A2: The choice of coupling reagent is critical in controlling racemization. For sensitive amino acids like this compound, carbodiimide-based reagents used in conjunction with racemization-suppressing additives are generally the preferred choice. Onium salt reagents, while efficient, can lead to higher levels of racemization if not used carefully.

  • Recommended: Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[2][3]

  • Use with Caution: Uronium/aminium salts like HATU, HBTU, and COMU can be very effective but may increase the risk of racemization, especially with prolonged pre-activation times in the presence of a strong base.[4]

Q3: How does the choice of base impact racemization, and which bases are optimal?

A3: The base used during the coupling step plays a significant role in the extent of racemization. Stronger and less sterically hindered bases can accelerate the abstraction of the α-proton, leading to increased racemization.

  • Recommended: For minimizing racemization, a sterically hindered and weaker base is preferable. 2,4,6-Collidine (TMP) is highly recommended.[5]

  • Use with Caution: N,N-Diisopropylethylamine (DIPEA) is a commonly used base but is known to promote racemization. If it must be used, the amount should be minimized. N-Methylmorpholine (NMM) is a weaker base than DIPEA and can be a better alternative.[3]

Q4: Should I pre-activate the this compound before adding it to the resin?

A4: Prolonged pre-activation of the amino acid with the coupling reagent and base before addition to the resin can significantly increase the risk of racemization by allowing more time for the formation of the problematic oxazolone intermediate.[6] Therefore, it is recommended to minimize or avoid pre-activation . Ideally, the coupling reagents should be added to the amino acid solution and introduced to the resin immediately.

Q5: Does reaction temperature affect the racemization of this compound?

A5: Yes, higher temperatures can increase the rate of racemization. This is particularly important in microwave-assisted peptide synthesis. If you are experiencing racemization, it is advisable to perform the coupling of this sensitive residue at a lower temperature (e.g., room temperature or even 0 °C). For microwave synthesizers, reducing the coupling temperature from a high setting (e.g., 80°C) to a lower one (e.g., 50°C) can significantly limit racemization.[5]

Data Presentation: Racemization of Sensitive Amino Acids

Coupling ReagentAdditiveBase% D-Isomer (Racemization)Amino AcidReference
DICHOBtDIPEA8.6%Z-Phe-Val-OHSynthesized Data
DICHOAtDIPEA1.2%Z-Phe-Val-OHSynthesized Data
HATU-DIPEA15.2%Z-Phe-Val-OHSynthesized Data
HBTU-DIPEA10.5%Z-Phe-Val-OHSynthesized Data
DICOxymaDIPEA1.8%Fmoc-His(Trt)-OH[7]
HATU-NMMNegligibleFmoc-Ser(tBu)-OH[7]
DICOxymaCollidineMinimizedFmoc-Cys(Trt)-OH[5]

Note: "Synthesized Data" indicates representative values based on trends reported in the literature for similar model peptides used in racemization studies.

Experimental Protocols

The following are detailed methodologies for key experiments related to the prevention and quantification of racemization.

Protocol 1: Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization during the incorporation of this compound in SPPS.

Materials:

  • Fmoc-protected peptide-resin (pre-swollen in DMF)

  • This compound (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma) (3 equivalents)

  • 2,4,6-Collidine (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the vessel.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final DMF wash (3 times).

  • Coupling Mixture Preparation (No Pre-activation):

    • In a separate reaction vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (6 eq.) to the amino acid/Oxyma solution.

    • In a separate syringe, prepare the required volume of DIC (3 eq.).

  • Coupling Reaction:

    • Add the amino acid/Oxyma/Collidine solution to the deprotected peptide-resin.

    • Immediately add the DIC to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines a general method for determining the extent of racemization.

Procedure:

  • Peptide Cleavage and Deprotection:

    • After synthesizing a model peptide (e.g., Ac-Gly-[3-Cl-Phe]-Ala-NH2), cleave a small sample from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • Sample Preparation:

    • Precipitate the cleaved peptide with cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water).

  • Chiral HPLC Analysis:

    • Column: Utilize a chiral stationary phase (CSP) column suitable for separating peptide diastereomers.

    • Mobile Phase: Use an appropriate mobile phase system, typically a gradient of an organic solvent (e.g., acetonitrile or isopropanol) in an aqueous buffer (e.g., containing TFA or ammonium acetate).

    • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 254 nm).

    • Quantification: The two diastereomers (L- and D- forms of the 3-chlorophenylalanine containing peptide) should elute as separate peaks. Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-isomer peak) / (Area(L-isomer peak) + Area(D-isomer peak))] * 100

Visualizations

Mechanism of Racemization

The following diagram illustrates the chemical pathway leading to the racemization of an Fmoc-protected amino acid during the activation step.

racemization_mechanism start Fmoc-L-Amino Acid activated Activated Intermediate (e.g., O-acylisourea) start->activated Coupling Reagent (e.g., DIC) oxazolone 5(4H)-Oxazolone (Planar Intermediate) activated->oxazolone Intramolecular Cyclization l_peptide L-Peptide (Desired Product) activated->l_peptide + Peptide-Resin (Direct Coupling) enolate Enolate Anion oxazolone->enolate + Base - H+ oxazolone->l_peptide + Peptide-Resin (Re-protonation) d_peptide D-Peptide (Racemized Product) oxazolone->d_peptide + Peptide-Resin (Re-protonation) enolate->oxazolone + H+

Caption: Mechanism of racemization via oxazolone formation.

Logical Workflow for Minimizing Racemization

This diagram provides a decision-making workflow for selecting the optimal coupling strategy to prevent racemization of this compound.

racemization_workflow start Start: Coupling of Fmoc-L-3-Cl-Phe-OH coupling_reagent Select Coupling Reagent start->coupling_reagent carbodiimide Carbodiimide (DIC/DCC) coupling_reagent->carbodiimide Preferred onium_salt Onium Salt (HATU/HBTU) coupling_reagent->onium_salt Alternative additive Add Racemization Suppressor (Oxyma/HOAt) carbodiimide->additive base_selection Select Base onium_salt->base_selection additive->base_selection collidine Use Collidine (TMP) base_selection->collidine Recommended dipea_nmm Use DIPEA/NMM (with caution) base_selection->dipea_nmm If necessary preactivation Avoid Pre-activation collidine->preactivation dipea_nmm->preactivation temperature Control Temperature (Room Temp or lower) preactivation->temperature proceed Proceed with Coupling temperature->proceed

Caption: Decision workflow for low-racemization coupling.

References

Common side reactions in peptide synthesis involving Fmoc-L-3-Chlorophenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-L-3-Chlorophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary anticipated side reactions when using this compound in Fmoc-SPPS?

While this compound is generally stable under standard Fmoc-SPPS conditions, the primary theoretical concern is dehalogenation , where the chlorine atom is removed from the phenyl ring. This can potentially occur during the repetitive basic conditions of Fmoc group removal with piperidine or during the final acidic cleavage from the resin. However, literature specifically detailing the extent of this side reaction for the 3-chloro isomer is not extensive. Other common SPPS side reactions, such as aggregation and incomplete coupling, can also occur and may be influenced by the presence of this unnatural amino acid.

Q2: How can I detect dehalogenation of my 3-Chlorophenylalanine-containing peptide?

Dehalogenation is best detected by mass spectrometry (MS) . The dehalogenated peptide will have a molecular weight that is approximately 34.97 Da less than the target peptide containing 3-Chlorophenylalanine (corresponding to the mass of a chlorine atom being replaced by a hydrogen atom). High-resolution mass spectrometry is recommended to confirm the elemental composition of the parent and any impurity peaks.

During tandem MS (MS/MS) for peptide sequencing, fragment ions (b- and y-ions) containing the 3-Chlorophenylalanine residue will also show a corresponding mass shift if dehalogenation has occurred.

Q3: What are the standard coupling conditions for this compound?

This compound can be coupled using standard coupling reagents effective for other Fmoc-amino acids. A commonly used set of conditions involves:

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (N,N-dimethylformamide).[1]

For potentially difficult couplings, more potent activating agents like HATU may be considered.

Q4: Are there any special considerations for the Fmoc deprotection step?

Standard Fmoc deprotection using 20% piperidine in DMF is generally effective.[1] To minimize the risk of any potential base-catalyzed side reactions, including dehalogenation, it is advisable to keep the deprotection times to the minimum required for complete Fmoc removal. Monitoring the deprotection reaction can help optimize this step.

Q5: What is the recommended cleavage cocktail for peptides containing 3-Chlorophenylalanine?

A standard cleavage cocktail such as Reagent K is suitable for cleaving peptides containing 3-Chlorophenylalanine from the resin and removing side-chain protecting groups.[1]

  • Reagent K Composition: Trifluoroacetic acid (TFA)/phenol/water/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[1]

The scavengers in this cocktail help to prevent side reactions from cationic species generated during cleavage.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting & Prevention Strategies
Mass spectrum shows a peak at M-35 Da in addition to the expected mass (M). Dehalogenation: The chlorine atom has been removed from the 3-Chlorophenylalanine residue.- Minimize Base Exposure: Use the shortest effective Fmoc deprotection times with piperidine.- Optimize Cleavage: Ensure an efficient cleavage with an appropriate scavenger cocktail like Reagent K to quench reactive species that could promote dehalogenation.- Analytical Confirmation: Use high-resolution MS and MS/MS to confirm the identity of the dehalogenated species.
Low coupling efficiency after incorporating this compound. Steric Hindrance/Aggregation: The bulky nature of the growing peptide chain, potentially influenced by the chlorinated residue, may hinder the coupling of the subsequent amino acid.- Use Stronger Coupling Reagents: Employ HATU or other highly efficient coupling reagents.- Double Coupling: Perform a second coupling of the amino acid following the 3-Chlorophenylalanine residue.- Change Solvent: In cases of severe aggregation, consider using a solvent mixture with better solvating properties, such as DMF/DMSO.
Broad or multiple peaks in the HPLC chromatogram of the crude peptide. Incomplete Deprotection/Coupling or other side reactions: Standard SPPS issues may be exacerbated by the presence of an unnatural amino acid.- Monitor Each Step: Use the Kaiser test or other methods to ensure complete Fmoc deprotection and coupling at each step.- Review Synthesis Protocol: Ensure all reagents are fresh and appropriate for the sequence.- Optimize Purification: Develop a suitable HPLC gradient to separate the target peptide from closely eluting impurities.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature directly comparing the rates of side reactions for 3-chlorophenylalanine versus other halogenated or non-halogenated phenylalanines in Fmoc-SPPS. The following table provides a framework for how such data could be presented.

Table 1: Hypothetical Quantitative Analysis of Dehalogenation

Condition Peptide Sequence 3-Cl-Phe Dehalogenation (%) 4-Cl-Phe Dehalogenation (%)
Standard Piperidine DeprotectionAc-Gly-X-Gly-NH2< 1%< 1%
Extended Piperidine DeprotectionAc-Gly-X-Gly-NH22-3%1-2%
Standard TFA Cleavage (Reagent K)Ac-Gly-X-Gly-NH2< 0.5%< 0.5%
TFA Cleavage (no scavengers)Ac-Gly-X-Gly-NH25-10%3-7%

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Peptide-resin with a free amine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, drain the DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution. Repeat the treatment with fresh 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm the presence of a free amine.

  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Coupling: Add DIPEA (6 equivalents) to the activated amino acid solution and immediately add the mixture to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), indicating incomplete coupling, a second coupling may be required.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Add Reagent K to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether.

  • Incubation: Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen and then in a desiccator.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry.

Visualizations

Troubleshooting_Workflow start Start Peptide Synthesis with Fmoc-L-3-Cl-Phe coupling Coupling Step start->coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) coupling->deprotection deprotection->coupling Next Cycle cleavage Final Cleavage (e.g., Reagent K) deprotection->cleavage Final Cycle analysis Crude Product Analysis (HPLC, Mass Spec) cleavage->analysis troubleshoot Troubleshoot analysis->troubleshoot target_peptide Target Peptide Obtained low_coupling Low Coupling Efficiency? troubleshoot->low_coupling Purity/Yield Issue dehalogenation Dehalogenation Observed? (M-35 Da Peak) troubleshoot->dehalogenation low_coupling->dehalogenation No optimize_coupling Optimize Coupling: - Stronger Reagents (HATU) - Double Couple low_coupling->optimize_coupling Yes dehalogenation->target_peptide No optimize_deprotection Optimize Deprotection: - Minimize Piperidine Exposure dehalogenation->optimize_deprotection Yes optimize_coupling->start Re-synthesize optimize_deprotection->start Re-synthesize

Caption: Troubleshooting workflow for peptide synthesis with this compound.

Dehalogenation_Detection peptide Peptide containing 3-Chlorophenylalanine mass_spec Mass Spectrometry Analysis peptide->mass_spec expected_mass Expected Mass (M) mass_spec->expected_mass No Side Reaction dehalogenated_mass Dehalogenated Mass (M - 34.97 Da) mass_spec->dehalogenated_mass Dehalogenation Occurred

Caption: Logical relationship for the detection of dehalogenation by mass spectrometry.

References

Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing sterically hindered residues.

Problem: Low or No Coupling Yield

Q1: What are the most common reasons for low coupling yields with sterically hindered amino acids?

Low coupling yields in peptide synthesis involving sterically hindered amino acids are often due to a combination of factors:

  • Steric Hindrance: The bulky nature of the amino acid side chains (e.g., Val, Ile) or the presence of N-methyl groups can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2][3] α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid) are particularly challenging due to severe restriction of access to the amine group.[2]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1][3]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support. This clumping can block reactive sites and hinder the diffusion of reagents.[1][3][4]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough for sterically demanding couplings and can result in low yields.[1][3][5][6]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and time are critical and may require optimization for challenging couplings.[1][5]

Q2: My standard coupling protocol with DCC/DIC is failing for a hindered residue. What should I do?

It is highly recommended to switch to a more potent class of coupling reagents.[3] Onium-salt-based reagents are often the preferred choice.[1]

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[5][7][8] HATU is particularly effective for hindered couplings, exhibiting faster reaction rates.[9][10]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective and are generally associated with lower levels of racemization.[1][7] PyAOP is especially effective in coupling N-protected N-methyl amino acids.[11]

  • Oxyma-Based Reagents: Newer generation reagents like COMU, which incorporates OxymaPure, offer high coupling efficiency with an improved safety profile compared to benzotriazole-based reagents.[10][11][12][13][14]

Q3: I've switched to a more potent coupling reagent, but the yield is still low. What other parameters can I optimize?

Several factors beyond the coupling reagent can be adjusted to improve yields:

  • Solvent: N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, which can help to disrupt peptide aggregation.[4][5] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4][5]

  • Reaction Time and Temperature: Increasing the coupling reaction time, for instance, from 1-2 hours to overnight, can help drive the reaction to completion.[5] Gentle heating can also be applied, but with caution to minimize the risk of racemization.[5][15] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method that uses microwave energy to heat the reaction, driving difficult couplings to completion quickly and efficiently.[5]

  • Double Coupling: Performing a second coupling with fresh reagents immediately after the first can significantly improve the incorporation of a difficult amino acid.[15][16]

  • Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[16]

  • Acyl Fluoride Formation: For extremely hindered couplings where even potent onium salt reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[5][12][14]

Problem: Racemization of the Coupled Amino Acid

Q4: What is racemization and how can it be minimized during the coupling of hindered amino acids?

Racemization is the unwanted inversion of stereochemistry at the α-carbon of an amino acid, which can lead to diastereomeric impurities.[14][17] The formation of a 5(4H)-oxazolone intermediate is a key pathway for racemization.[10][14][17]

To minimize racemization:

  • Choice of Additive: The use of additives like HOBt (1-hydroxybenzotriazole) is standard, but for sterically hindered amino acids, HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure are superior in suppressing racemization.[1][17][18] Oxyma-based reagents are reported to have lower racemization levels.[14]

  • Base Selection: The basicity and steric hindrance of the organic base used can significantly influence racemization.[19] Using a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of a strong base like DIPEA can reduce racemization.[1][19]

  • Coupling Reagent: Phosphonium-based reagents like PyBOP are generally associated with lower racemization levels compared to some uronium salts.[1]

  • Control Reaction Temperature: If using heat to improve coupling efficiency, optimize for the shortest time necessary to minimize the risk of epimerization.[1]

  • Pre-activation Time: Reduce the pre-activation time of the carboxylic acid before adding the amine component to minimize the formation of the oxazolone intermediate.[1][13]

Frequently Asked Questions (FAQs)

Q5: Which specific coupling reagents are recommended for α,α-disubstituted amino acids like Aib?

For extremely hindered residues like Aib, potent activating reagents are necessary.

  • HATU and COMU: These uronium/aminium salts are highly effective for such challenging couplings.[9][10]

  • Amino Acid Fluorides: The in-situ generation of amino acid fluorides using reagents like TFFH is particularly well-suited for the coupling of sterically hindered α,α-disubstituted amino acids.[14]

  • PyAOP: This phosphonium salt is also a very effective reagent for these types of couplings.[3]

Q6: What is guanidinylation and how can it be avoided?

Guanidinylation is a side reaction that can occur when using an excess of uronium/aminium reagents like HBTU or HATU.[10][15] The coupling reagent can react with the unprotected N-terminal amine of the peptide, forming a stable guanidine moiety that terminates the peptide chain.[20]

To avoid this:

  • Use Stoichiometric Amounts: Use a stoichiometric or slightly sub-stoichiometric amount of the uronium reagent relative to the amino acid.[15][20]

  • Use Phosphonium Reagents: Switch to phosphonium-based reagents like PyBOP, which do not cause this side reaction.[15]

Q7: Can peptide aggregation be predicted and prevented?

While difficult to predict with certainty, sequences containing stretches of contiguous hydrophobic and β-branched amino acids (Val, Ile, Leu) are prone to aggregation.[4]

Strategies to mitigate aggregation include:

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures.

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[16]

  • Backbone Protection: Using Dmb- or Hmb-protected amino acid derivatives can prevent aggregation.[20]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Reagent ClassExample ReagentsRelative ReactivityRacemization RiskKey AdvantagesPotential Drawbacks
Carbodiimides DCC, DICLow to ModerateHigh (without additives)Cost-effectiveOften insufficient for hindered couplings; formation of insoluble urea byproduct (DCC).[1][3]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighLowHighly effective for hindered and N-methylated amino acids; no guanidinylation side reaction.[1][3][15]More expensive than carbodiimides.
Aminium/Uronium Salts HBTU, HATU, HCTUHigh to Very HighLow to ModerateVery efficient for most difficult couplings; fast reaction kinetics.[7][9][10]Potential for guanidinylation if used in excess.[10][15]
Oxyma-Based Salts COMUVery HighVery LowHigh coupling efficiency comparable to HATU; improved safety profile (non-explosive); byproducts are water-soluble.[10][12][13]
Acyl Halide Forming TFFH (for fluorides)Very HighLowExtremely effective for α,α-disubstituted amino acids.[5][14]Requires specific protocols for in-situ generation.

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[5]

    • Allow the pre-activation to proceed for 1-5 minutes.[5]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[5]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[5]

  • Confirmation:

    • Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive (indicating incomplete coupling), a third coupling may be considered.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[5]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed.[5]

    • Monitor the reaction for completion.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin std_coupling Standard Coupling? (e.g., DIC/HOBt) start->std_coupling potent_reagent Use Potent Reagent (HATU, PyAOP, COMU) std_coupling->potent_reagent No (Hindered AA) check_completion Check Completion (Ninhydrin Test) std_coupling->check_completion Yes potent_reagent->check_completion success Success: Proceed to next cycle check_completion->success Negative troubleshoot Troubleshoot check_completion->troubleshoot Positive double_couple Double Coupling troubleshoot->double_couple Option 1 optimize_cond Optimize Conditions (Solvent, Temp, Time) troubleshoot->optimize_cond Option 2 acyl_fluoride Use Acyl Fluoride troubleshoot->acyl_fluoride Option 3 (Extreme Case) double_couple->check_completion optimize_cond->check_completion acyl_fluoride->check_completion

Caption: Decision workflow for coupling sterically hindered amino acids.

logical_relationships cluster_factors Influencing Factors coupling_efficiency High Coupling Efficiency reagent Potent Coupling Reagent (e.g., HATU, COMU) reagent->coupling_efficiency low_racemization Low Racemization reagent->low_racemization (e.g., PyBOP) conditions Optimized Conditions (Solvent, Temp, Time) conditions->coupling_efficiency conditions->low_racemization (Controlled Temp) additives Effective Additive (Oxyma, HOAt) additives->low_racemization low_aggregation Minimal Peptide Aggregation low_aggregation->coupling_efficiency

Caption: Factors influencing successful coupling of hindered amino acids.

References

Managing peptide aggregation caused by hydrophobic residues like 3-Chlorophenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation, particularly when dealing with hydrophobic residues like 3-Chlorophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What causes my peptide containing 3-Chlorophenylalanine to aggregate?

A1: Peptide aggregation, especially in sequences containing hydrophobic residues like 3-Chlorophenylalanine, is primarily driven by the hydrophobic effect.[1][2][3] In an aqueous environment, the hydrophobic side chains of the peptide tend to minimize their contact with water by associating with each other. This leads to the formation of intermolecular assemblies, which can range from small, soluble oligomers to large, insoluble aggregates or even highly structured amyloid fibrils.[1][2][4] The presence of stretches of hydrophobic residues in a peptide sequence is a strong indicator of a high propensity for aggregation.[1][3][5]

Q2: How can I predict if my peptide sequence is likely to aggregate?

A2: While precise prediction is challenging, several factors can indicate a higher risk of aggregation. Sequences with a high percentage of hydrophobic amino acids (>25%), particularly stretches of contiguous hydrophobic and β-branched residues (e.g., Val, Ile, Leu), are prone to aggregation.[5][6] The presence of aromatic residues can also contribute to aggregation propensity.[7] Several computational tools and algorithms have been developed to predict aggregation-prone regions (APRs) within a peptide sequence based on factors like hydrophobicity, charge, and propensity to form β-sheets.[8]

Q3: My hydrophobic peptide won't dissolve. What should I do first?

A3: The first step is to try dissolving a small amount of the lyophilized peptide in an organic solvent to create a concentrated stock solution.[6][9] Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power.[6][9] Other options include dimethylformamide (DMF), acetonitrile (ACN), or alcohols like ethanol or isopropanol.[6][9] Once the peptide is dissolved in the organic solvent, you can slowly add this stock solution to your aqueous buffer with gentle vortexing.[6][10] Be mindful that high concentrations of organic solvents may interfere with biological assays.[6]

Q4: Are there alternatives to organic solvents for improving solubility?

A4: Yes. Adjusting the pH of the buffer can significantly impact solubility.[6][11] For peptides with a net positive charge (basic peptides), using a slightly acidic buffer can help with dissolution. Conversely, for peptides with a net negative charge (acidic peptides), a slightly basic buffer may improve solubility.[6][12] Another strategy is the use of chaotropic agents, such as guanidinium chloride (GuHCl) or urea, which can disrupt the non-covalent interactions that lead to aggregation.[13]

Q5: How can I characterize the aggregates that have formed?

A5: Several biophysical techniques can be used to characterize peptide aggregates. Spectroscopic methods like UV-visible absorbance can detect the formation of large, insoluble aggregates by measuring turbidity.[14] Fluorescence spectroscopy, particularly using dyes like Thioflavin T (ThT), is highly sensitive for detecting amyloid-like fibrils.[14] Circular Dichroism (CD) spectroscopy can provide information about the secondary structure of the peptide and whether it adopts a β-sheet conformation upon aggregation.[14] Dynamic Light Scattering (DLS) and Analytical Ultracentrifugation (AUC) can be used to determine the size distribution of aggregates.[15]

Troubleshooting Guides

Issue 1: Peptide is insoluble in aqueous buffers.
Possible Cause Suggested Solution
High hydrophobicity of the peptide sequence.1. Use a co-solvent: First, attempt to dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF. Then, slowly add this concentrated stock to the aqueous buffer while vortexing.[6] 2. Adjust pH: If the peptide has a net charge, try dissolving it in a buffer with a pH away from its isoelectric point. Use a slightly acidic buffer for basic peptides and a slightly basic buffer for acidic peptides.[6][12] 3. Sonication: Gentle sonication can help break up small aggregates and facilitate dissolution.[12]
Peptide has formed strong intermolecular aggregates.1. Chaotropic agents: Use buffers containing denaturants like 6 M Guanidinium HCl or 8 M Urea to disrupt aggregates. Note that these will denature the peptide. 2. Detergents: Low concentrations of non-denaturing detergents can sometimes help solubilize aggregated peptides.[16]
Issue 2: Peptide solution becomes cloudy or precipitates over time.
Possible Cause Suggested Solution
The peptide is aggregating out of solution.1. Optimize buffer conditions: Screen different pH values and ionic strengths to find conditions that minimize aggregation.[16] 2. Add stabilizing excipients: Sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol, mannitol) can sometimes stabilize peptides in solution. 3. Lower peptide concentration: Working with lower peptide concentrations can reduce the rate of aggregation.[8] 4. Store at lower temperatures: Storing peptide solutions at 4°C or frozen at -20°C or -80°C can slow down the aggregation process.
The buffer is incompatible with the peptide or co-solvent.1. Check for salt precipitation: Ensure that the buffer salts are soluble in the final concentration of any organic co-solvent used. 2. Test different buffers: Some buffer components may promote aggregation more than others. Experiment with different buffer systems (e.g., phosphate, Tris, citrate).
Issue 3: Inconsistent results in biological assays.
Possible Cause Suggested Solution
The presence of soluble oligomers or aggregates is affecting activity.1. Characterize the peptide solution: Before each experiment, analyze the aggregation state of your peptide solution using techniques like DLS or size-exclusion chromatography (SEC) to ensure consistency. 2. Disaggregate the peptide: If aggregates are present, you may need to disaggregate the peptide solution before use, for example, by a brief treatment with a chaotropic agent followed by rapid dilution into the assay buffer. This is a harsh treatment and may not be suitable for all peptides.
The peptide is aggregating during the assay.1. Include anti-aggregation agents in the assay buffer: If compatible with your assay, consider adding low concentrations of non-ionic detergents or other stabilizing excipients. 2. Modify the peptide sequence: If aggregation is a persistent problem, consider synthesizing analogs with reduced hydrophobicity by replacing one or more hydrophobic residues with more polar ones.[11]

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Peptide
  • Initial Solubility Test:

    • Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg).

    • Add a small volume of sterile, deionized water (e.g., 100 µL) and vortex gently. Observe for dissolution.

    • If the peptide does not dissolve, proceed to the next step.

  • Solubilization using an Organic Solvent:

    • To the undissolved peptide, add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until the peptide is fully dissolved.

    • Slowly add your desired aqueous buffer to the DMSO stock solution in a dropwise manner while gently vortexing.

    • If the solution becomes turbid, the solubility limit in that buffer has been exceeded.[10]

  • pH Adjustment (if necessary):

    • If the peptide is still not soluble, and it has a net charge, try adjusting the pH.

    • For basic peptides, add a small amount of a dilute acid (e.g., 10% acetic acid) dropwise.[6]

    • For acidic peptides, add a small amount of a dilute base (e.g., 0.1 M ammonium hydroxide) dropwise.[10]

  • Final Steps:

    • Once the peptide is dissolved, bring the solution to the final desired volume with the aqueous buffer.

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble material.[12]

    • Carefully transfer the supernatant to a new tube. This is your working stock solution.

    • Determine the final peptide concentration using a suitable method, such as UV absorbance at 280 nm if the peptide contains Trp or Tyr residues.

Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
  • Reagent Preparation:

    • ThT Stock Solution: Prepare a 1 mM ThT stock solution in deionized water. Protect from light and store at 4°C.

    • Assay Buffer: Prepare a suitable buffer for your peptide (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • Prepare your peptide solution at the desired concentration in the assay buffer. Include a buffer-only control.

    • Incubate the peptide solution under conditions that you suspect may induce aggregation (e.g., 37°C with gentle agitation).

    • At various time points, take an aliquot of the peptide solution (e.g., 10 µL).

    • In a 96-well black plate, add the peptide aliquot to the assay buffer containing ThT to a final ThT concentration of 10-20 µM. The final volume in each well should be consistent (e.g., 200 µL).

    • Immediately measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Subtract the fluorescence of the buffer-only control from the peptide samples.

    • Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau is indicative of amyloid fibril formation.[8]

Visualizations

Start Lyophilized Hydrophobic Peptide Add_H2O Add Aqueous Buffer Start->Add_H2O Check_Solubility1 Soluble? Add_H2O->Check_Solubility1 Soluble Peptide Solution (Ready for use) Check_Solubility1->Soluble Yes Add_Organic Add Minimal Organic Solvent (e.g., DMSO) Check_Solubility1->Add_Organic No Check_Solubility2 Soluble? Add_Organic->Check_Solubility2 Titrate_Buffer Slowly Add Aqueous Buffer Check_Solubility2->Titrate_Buffer Yes Insoluble Insoluble/ Aggregated Check_Solubility2->Insoluble No Check_Turbidity Turbid? Titrate_Buffer->Check_Turbidity Check_Turbidity->Soluble No Adjust_pH Adjust pH Check_Turbidity->Adjust_pH Yes Adjust_pH->Check_Turbidity

Caption: A troubleshooting workflow for solubilizing hydrophobic peptides.

Monomer Soluble Peptide Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation (Slow) Amorphous Amorphous Aggregates Monomer->Amorphous Disordered Association Protofibril Protofibrils Oligomer->Protofibril Elongation Oligomer->Amorphous Fibril Insoluble Amyloid Fibrils Protofibril->Fibril Maturation

Caption: A simplified pathway of peptide aggregation.

References

Technical Support Center: Purification of Peptides Containing Fmoc-L-3-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of peptides incorporating Fmoc-L-3-Chlorophenylalanine. The hydrophobic nature of the 3-chlorophenylalanine residue often introduces specific challenges, primarily related to solubility and aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing L-3-Chlorophenylalanine?

The primary challenges stem from the increased hydrophobicity conferred by the 3-chlorophenyl side chain. This can lead to poor solubility in aqueous buffers, a higher tendency for peptide aggregation, and strong retention on reversed-phase HPLC columns, which can complicate separation from similarly hydrophobic impurities.[1][2]

Q2: Why is my peptide insoluble in standard HPLC mobile phases?

Peptides with a high content of hydrophobic residues like 3-Chlorophenylalanine may not be soluble in purely aqueous solutions or at low organic solvent concentrations.[3] The peptide may require a higher initial concentration of organic solvent (e.g., acetonitrile, isopropanol) for complete dissolution before injection.[4]

Q3: Can the Fmoc group be difficult to remove when 3-Chlorophenylalanine is present?

While the chloro-substituent does not directly interfere with the chemistry of Fmoc removal, secondary structure formation or aggregation, promoted by hydrophobic residues, can hinder reagent access.[1] If the peptide chain aggregates on the solid support, the piperidine solution may not efficiently reach the N-terminal Fmoc group, leading to incomplete deprotection and deletion sequences.[5]

Q4: What is the best initial approach for developing an HPLC purification method for these peptides?

Start with a broad "scouting" gradient using a C18 reversed-phase column.[6][7] A typical gradient might run from 5-95% acetonitrile (ACN) in water (with 0.1% TFA) over 30-40 minutes. This will help determine the approximate ACN concentration at which your peptide elutes, allowing you to develop a more focused, optimized gradient for better resolution.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Poor Peak Shape and Resolution in HPLC

Q: My HPLC chromatogram shows broad, tailing, or split peaks. What's causing this and how can I fix it?

A: Poor peak shape is a common problem when purifying hydrophobic peptides. The causes can be multifaceted, ranging from interactions with the column to issues with the sample itself.

  • Cause 1: Secondary Interactions: The peptide may be interacting with residual silanol groups on silica-based columns, especially if it contains basic residues.[6][8]

  • Solution: Ensure the mobile phase is sufficiently acidic (e.g., pH 2-3 with 0.1% TFA) to protonate carboxyl groups and minimize these interactions.[6][8]

  • Cause 2: Peptide Aggregation: The peptide may be aggregating on the column or in the vial before injection.[1] This leads to multiple species eluting at slightly different times, causing peak broadening.

  • Solution: Try dissolving the peptide in a small amount of an organic solvent like DMSO or isopropanol before diluting it with the mobile phase.[3][4] Sonication can also help break up aggregates.[9] For the chromatography itself, sometimes using a different organic modifier like isopropanol or n-propanol instead of acetonitrile can disrupt aggregation and improve peak shape.[4]

  • Cause 3: Inappropriate Column Choice: A standard C18 column might be too retentive.

  • Solution: Consider a C8 or C4 column, which are less hydrophobic and may provide better peak shape for very hydrophobic peptides.[7][10]

  • Cause 4: Mass Overload: Injecting too much peptide can saturate the column, leading to broad, fronting peaks.

  • Solution: Reduce the sample load. Perform a loading study to find the optimal amount for your column diameter.

Issue 2: Peptide Precipitation and Low Recovery

Q: My peptide seems to precipitate when I dilute it for injection or during the HPLC run, leading to low yield. What can I do?

A: This is a classic solubility problem with hydrophobic peptides.

  • Cause 1: Insufficient Organic Solvent: The peptide is crashing out of solution as the percentage of aqueous mobile phase increases.

  • Solution 1 (Sample Prep): Dissolve the crude peptide in the strongest solvent possible that is compatible with your system (e.g., DMSO, DMF, or a high concentration of ACN/TFA).[3] Perform solubility trials with a small amount of peptide first.[4] A recommended procedure is to add the pure organic solvent first to wet the peptide, followed by any concentrated acids/buffers, and finally the aqueous portion.[4]

  • Solution 2 (Chromatography): Increase the initial percentage of organic solvent in your HPLC gradient. Instead of starting at 5% ACN, you may need to start at 20%, 30%, or even higher to maintain solubility upon injection.

  • Cause 2: Isoelectric Point Precipitation: The pH of your mobile phase may be close to the peptide's isoelectric point (pI), the pH at which it has a net neutral charge and is least soluble.[8]

  • Solution: While low pH (using TFA) is standard, for some peptides, switching to a basic mobile phase system (e.g., using ammonium bicarbonate) can dramatically improve solubility and resolution if the pI is in the acidic range.[8]

Issue 3: Co-elution of Impurities

Q: I can't separate my target peptide from a stubborn impurity. How can I improve resolution?

A: Achieving baseline separation is key to high purity.

  • Cause 1: Gradient is too steep. A rapid increase in organic solvent doesn't give the column enough time to resolve closely eluting species.

  • Solution: Flatten the gradient around the elution point of your target peptide. For example, if your peptide elutes at 45% ACN in a scouting run, try a gradient of 35-55% ACN over 40 minutes. This change increases the resolution between the target peak and its impurities.[8]

  • Cause 2: Unsuitable Selectivity. The mobile phase/stationary phase combination may not be able to differentiate between the peptide and the impurity.

  • Solution 1 (Change Organic Modifier): Substitute acetonitrile with another organic solvent like isopropanol or ethanol. Different solvents can alter the selectivity of the separation.[4]

  • Solution 2 (Change Ion-Pairing Reagent): While 0.1% TFA is standard, using 0.1% formic acid can sometimes alter elution patterns, which is particularly useful if the final fractions are intended for MS analysis where TFA can cause signal suppression.[6]

  • Solution 3 (Change Column Chemistry): If a C18 column fails, try a phenyl-hexyl or diphenyl column. The aromatic rings in these stationary phases can have different interactions with your chlorophenylalanine-containing peptide, potentially resolving it from the impurity.[10]

Data Presentation

Table 1: Troubleshooting Summary for Common Purification Issues

IssuePotential CauseRecommended Solution
Broad/Tailing Peaks Peptide aggregationDissolve sample in DMSO; use propanol in mobile phase; sonicate sample.[3][4][9]
Secondary silanol interactionsEnsure mobile phase pH is low (e.g., 0.1% TFA).[6]
Column overloadReduce the amount of peptide injected.
Low Yield/Recovery Poor sample solubilityDissolve crude peptide in a higher concentration of organic solvent.[4]
Precipitation on columnIncrease the starting % of organic solvent in the HPLC gradient.
Poor Resolution Gradient is too steepFlatten the gradient around the target peptide's elution point.[8]
Poor selectivityChange the organic modifier (e.g., ACN to isopropanol) or the column (e.g., C18 to Phenyl-Hexyl).[4][10]

Table 2: Recommended Solvents for Initial Dissolution of Hydrophobic Peptides

SolventApplication NotesToxicity/Compatibility
DMSO Excellent for highly hydrophobic peptides. Use minimal volume, then dilute.[3]Low toxicity in cell culture, but can interfere with some assays. High boiling point.
DMF Good alternative to DMSO.Higher toxicity than DMSO. Can be used if DMSO is incompatible with the experiment.[3]
Isopropanol/n-Propanol Often used as a mobile phase modifier to reduce aggregation. Can be used for initial dissolution.[4]Volatile and easily removed. Compatible with RP-HPLC.
Acetonitrile (ACN) The most common organic modifier for RP-HPLC. Can be used for dissolution if the peptide is not extremely hydrophobic.[7]Volatile and easily removed. Standard for most RP-HPLC.

Table 3: Example HPLC Gradient Development for a Hydrophobic Peptide

Gradient StageTime (min)% Acetonitrile (with 0.1% TFA)Purpose
Scouting Gradient
10-55Column equilibration and sample loading.
25-355 → 95Broad separation to find the elution point.[6]
335-4095Column wash.
Optimized Gradient (Assuming peptide eluted at 50% ACN)
10-540Equilibration at a higher starting organic %.
25-4540 → 60Slow, shallow gradient for high resolution.[8]
345-5060 → 95Rapid wash to elute remaining components.

Experimental Protocols

Protocol 1: Crude Peptide Preparation for Purification

This protocol details the steps from cleaving the peptide from the resin to preparing it for HPLC.

  • Cleavage and Deprotection: After synthesis, wash the peptide-resin thoroughly with DMF and then DCM to remove residual reagents. Treat the resin with a cleavage cocktail appropriate for your other amino acid protecting groups. A common non-malodorous cocktail for peptides without sensitive residues like Cys or Met is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5). React for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the TFA solution with a gentle stream of nitrogen. Add cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum to remove all traces of ether.

  • Solubility Testing: Before dissolving the entire batch, take a small amount (~1 mg) of the crude peptide and test its solubility in various solvents (see Table 2) to determine the best one for your HPLC sample preparation.[4]

  • Sample Preparation: Dissolve the crude peptide in the chosen solvent system. A common starting point is to dissolve the peptide in a minimal amount of DMSO and then dilute it with the initial mobile phase (e.g., 20% ACN / 80% Water / 0.1% TFA) to the desired concentration. Centrifuge the solution to remove any particulates before injection.

Protocol 2: General Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general workflow for purifying the prepared peptide sample.

  • System Preparation:

    • Mobile Phase A: HPLC-grade water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade acetonitrile + 0.1% TFA.

    • Thoroughly degas both mobile phases.

  • Column Selection and Equilibration:

    • Select a preparative or semi-preparative C18 column.

    • Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes or until the baseline is stable.

  • Scouting Run:

    • Inject a small amount of the prepared peptide sample.

    • Run a broad, fast gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target peptide.[6]

  • Optimization and Preparative Run:

    • Based on the scouting run, design a focused gradient. The gradient slope should be shallow around the elution point of the target peptide (e.g., 1% B per minute or less) to maximize resolution.[8]

    • Re-equilibrate the column with the new starting conditions.

    • Inject the bulk of the peptide sample.

  • Fraction Collection: Collect fractions corresponding to the target peptide peak. It is often wise to collect the beginning, apex, and end of the peak in separate fractions for later analysis.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC and Mass Spectrometry (MS) to confirm purity and identity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the final purified peptide as a fluffy white powder.

Visualizations

G cluster_prep Phase 1: Sample Preparation cluster_purify Phase 2: HPLC Purification cluster_analysis Phase 3: Analysis & Final Product Cleavage Cleavage & Deprotection (e.g., TFA/TIS/H2O) Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Dissolution Dissolution & Filtration (Test Solvents First) Precipitation->Dissolution Scouting Analytical Scouting Run (Broad Gradient) Dissolution->Scouting Prep Preparative Run (Optimized Gradient) Scouting->Prep Collection Fraction Collection Prep->Collection Analysis Purity Analysis (Analytical HPLC & MS) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final Pure Peptide Lyophilization->Final

Caption: Workflow for the purification of synthetic peptides.

G Start Problem: Poor HPLC Peak Shape (Broad, Tailing) Cause1 Is the sample fully dissolved before injection? Start->Cause1 Cause2 Is the HPLC gradient too steep? Start->Cause2 Cause3 Is the column overloaded? Start->Cause3 Cause4 Are there secondary interactions? Start->Cause4 Sol1 Action: Improve Solubility - Dissolve in min. DMSO/DMF first - Sonicate sample - Increase starting % Organic Cause1->Sol1 No Sol2 Action: Optimize Gradient - Flatten slope around peak (e.g., 0.5% ACN/min) Cause2->Sol2 Yes Sol3 Action: Reduce Load - Inject less sample Cause3->Sol3 Yes Sol4 Action: Modify Mobile Phase - Ensure 0.1% TFA is present - Try a different column (C4, Phenyl) Cause4->Sol4 Possibly

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Technical Support Center: Synthesis of Peptides Containing 3-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of peptides incorporating the non-canonical amino acid, 3-Chlorophenylalanine (3-Cl-Phe).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing peptides containing 3-Chlorophenylalanine?

The primary challenges are similar to those encountered with other hydrophobic, aromatic amino acids, but can be exacerbated by the electron-withdrawing nature of the chlorine atom. These challenges include:

  • Low Coupling Efficiency: Steric hindrance from the bulky side chain can impede complete coupling, leading to deletion sequences.

  • Peptide Aggregation: The hydrophobicity of the 3-Cl-Phe residue can promote the aggregation of the growing peptide chain on the solid support, which hinders reagent access and reduces reaction efficiency.[1][2]

  • Incomplete Deprotection: Aggregation can also lead to incomplete removal of the Fmoc protecting group, resulting in truncated peptide sequences.[3][4]

  • Side Reactions: While the chloro group is generally stable, the potential for side reactions under specific cleavage conditions should be considered.

  • Purification Difficulties: The increased hydrophobicity of the final peptide can complicate purification by reversed-phase high-performance liquid chromatography (RP-HPLC), leading to poor solubility and peak broadening.

Q2: How does the incorporation of 3-Chlorophenylalanine affect the properties of the peptide?

Incorporating 3-Chlorophenylalanine in place of natural phenylalanine can significantly alter a peptide's physicochemical and biological properties:

  • Increased Hydrophobicity: The chloro group increases the hydrophobicity of the amino acid side chain, which can enhance binding to hydrophobic pockets in target proteins.[5][6]

  • Modified Electronic Properties: The electron-withdrawing chlorine atom can alter the electronic properties of the aromatic ring, potentially influencing cation-π interactions.

  • Enhanced Proteolytic Stability: The presence of this non-natural amino acid can increase resistance to degradation by proteases.

  • Altered Conformation: The bulky and hydrophobic nature of the 3-Cl-Phe side chain can influence the local peptide conformation and potentially promote specific secondary structures.[7]

Q3: Are there any known side reactions specific to the chloro group on the phenylalanine ring during SPPS?

While the carbon-chlorine bond in 3-Chlorophenylalanine is generally stable under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, potential side reactions, though less common, could include:

  • Nucleophilic Aromatic Substitution: Under strongly basic conditions, which are generally avoided in SPPS, there is a theoretical possibility of nucleophilic substitution of the chlorine atom.

  • Reactions during Cleavage: While unlikely, highly reactive cationic species generated during final cleavage might interact with the chlorinated ring. Using appropriate scavengers in the cleavage cocktail is crucial to minimize such risks.

Troubleshooting Guide

Issue 1: Low Yield of the Target Peptide

Symptoms:

  • Low intensity of the desired mass peak in the crude product analysis by mass spectrometry.

  • Multiple peaks of lower molecular weight in the HPLC chromatogram, corresponding to deletion and truncated sequences.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Coupling of 3-Cl-Phe or the following amino acid - Optimize Coupling Reagent: Use a highly efficient coupling reagent like HATU, HCTU, or COMU.[8][9] For sterically hindered couplings, HATU is often preferred.[8] - Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 4-5 equivalents). - Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[10] - Increase Coupling Time: Extend the coupling reaction time to several hours or overnight, especially for difficult sequences.[11]
Peptide Aggregation - Use a High-Swelling Resin: Employ a resin like a PEG-based resin that can better accommodate the growing peptide chain and reduce inter-chain interactions. - Incorporate "Magic Mixture": Add a chaotropic salt mixture (e.g., a solution of ethylene carbonate in NMP) to disrupt secondary structures.[12] - Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C) to disrupt aggregation.[12] - Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) as the solvent, as it can be more effective at solvating aggregating sequences.[12]
Incomplete Fmoc-Deprotection - Extend Deprotection Time: Increase the duration of the piperidine treatment to ensure complete Fmoc removal.[4] - Use a Stronger Base: For particularly difficult deprotections, a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF).[12] - Monitor Deprotection: Use a colorimetric test like the Kaiser test to confirm the presence of free primary amines after deprotection.[13][14]
Issue 2: Poor Purity of the Crude Peptide

Symptoms:

  • Complex HPLC chromatogram with multiple, difficult-to-resolve peaks.

  • Mass spectrometry data indicating the presence of numerous side products.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Racemization - Use Additives: Always use an additive like HOBt or Oxyma Pure with your coupling reagent to suppress racemization.[15] - Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially when coupling to the 3-Cl-Phe residue.[16]
Side Reactions During Cleavage - Optimize Cleavage Cocktail: Use a cleavage cocktail with a robust scavenger mixture to protect sensitive residues and the 3-Cl-Phe ring. Reagent K is a good starting point.[17][18] - Fresh Cocktail: Always prepare the cleavage cocktail fresh before use. - Minimize Cleavage Time: Use the shortest effective cleavage time to reduce potential side reactions.
Diketopiperazine Formation - Use 2-Chlorotrityl Chloride Resin: If 3-Cl-Phe is at the C-terminus or the penultimate position, using a 2-chlorotrityl chloride resin can reduce the risk of diketopiperazine formation.[12] - Couple a Dipeptide: Couple a pre-formed dipeptide to avoid the susceptible dipeptide stage on the resin.[15]

Quantitative Data Summary

The following tables provide illustrative data based on typical outcomes for peptide synthesis to guide optimization. Actual results may vary depending on the specific peptide sequence.

Table 1: Comparison of Coupling Reagents for a Model Peptide Containing 3-Chlorophenylalanine

Model Peptide: Ac-Gly-Ala-Val-Phe(3-Cl) -Leu-NH₂

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (min)Crude Purity (%)Target Peptide Yield (%)
HBTU3:2.9:6606558
HCTU3:2.9:6307568
HATU3:2.9:6308578
COMU3:2.9:6208275

Table 2: Effect of Cleavage Cocktail on a Model Peptide Containing 3-Chlorophenylalanine and Tryptophan

Model Peptide: Ac-Trp-Gly-Phe(3-Cl) -Ala-NH₂

Cleavage CocktailComposition (v/v)Cleavage Time (h)Crude Purity (%)
Standard TFA95% TFA, 2.5% TIS, 2.5% H₂O270
Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT285
Modified Reagent K81.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT, 1% TIS288

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-3-Chlorophenylalanine-OH

This protocol is for a standard coupling cycle on a 0.1 mmol scale using a manual synthesis vessel.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in DMF for 1 hour.
  • Drain the DMF.

2. Fmoc-Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling:

  • In a separate vial, dissolve Fmoc-3-Chlorophenylalanine-OH (0.3 mmol, 3 eq), HATU (0.29 mmol, 2.9 eq), and HOBt (0.3 mmol, 3 eq) in 3 mL of DMF.
  • Add DIPEA (0.6 mmol, 6 eq) to the activation mixture and vortex for 1 minute.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate at room temperature for 1-2 hours.
  • Perform a Kaiser test on a few beads to check for completion. If the test is positive (blue beads), perform a second coupling.
  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Protocol 2: Cleavage and Precipitation

1. Resin Preparation:

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry under vacuum for at least 1 hour.

2. Cleavage:

  • Prepare 10 mL of fresh Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[17]
  • Add the cleavage cocktail to the dry resin in a fume hood.
  • Agitate at room temperature for 2-3 hours.

3. Precipitation and Isolation:

  • Filter the resin and collect the TFA filtrate.
  • Wash the resin with a small amount of fresh TFA.
  • Precipitate the peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).
  • Centrifuge the mixture at 4000 rpm for 5 minutes.
  • Decant the ether.
  • Wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide pellet under a stream of nitrogen.

Visualizations

experimental_workflow start Start: Fmoc-protected peptide-resin deprotection Fmoc-Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Phe(3-Cl)-OH HATU/HOBt/DIPEA wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycles for Remaining Amino Acids wash2->repeat repeat->deprotection Next Cycle final_deprotection Final Fmoc-Deprotection repeat->final_deprotection Final Cycle wash3 Final Wash & Dry final_deprotection->wash3 cleavage Cleavage & Deprotection (Reagent K) wash3->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end_node End: Pure Peptide purification->end_node troubleshooting_logic low_yield Low Yield? check_coupling Check Coupling Efficiency low_yield->check_coupling Yes synthesis_ok Synthesis Optimized low_yield->synthesis_ok No check_deprotection Check Deprotection check_coupling->check_deprotection Complete optimize_coupling Optimize Coupling: - Stronger Reagent (HATU) - Double Couple - Increase Time/Temp check_coupling->optimize_coupling Incomplete check_aggregation Assess Aggregation check_deprotection->check_aggregation Complete optimize_deprotection Optimize Deprotection: - Extend Time - Add DBU check_deprotection->optimize_deprotection Incomplete mitigate_aggregation Mitigate Aggregation: - Chaotropic Agents - NMP Solvent - High-Swell Resin check_aggregation->mitigate_aggregation Suspected check_aggregation->synthesis_ok Not Suspected optimize_coupling->synthesis_ok optimize_deprotection->synthesis_ok mitigate_aggregation->synthesis_ok

References

Technical Support Center: Troubleshooting Deletion Sequences in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the formation of deletion sequences—one of the most common and frustrating impurities in automated peptide synthesis. Here, you will find a blend of quick-reference FAQs, in-depth troubleshooting workflows, and the fundamental science behind these experimental challenges.

Section 1: Quick-Fire FAQs

Q1: I see a major peak at [M-X] in my mass spectrum. What is it?

A peak with a mass lower than your target peptide ([M]) strongly suggests the presence of a deletion sequence.[1] The mass difference 'X' will correspond to the residue that failed to couple to the growing peptide chain. For example, a peak at [M-85.1] in a peptide containing α-aminobutyric acid (Abu) indicates a peptide missing that Abu residue.[2]

Q2: What is the primary cause of deletion sequences?

Deletion sequences are the direct result of incomplete coupling of an amino acid to the N-terminal amine of the growing peptide chain.[3][4] If the amine is not acylated, it remains free to react with the next amino acid in the sequence, resulting in a final product that is missing one or more residues.[5][6]

Q3: How can I quickly check if a coupling reaction was successful during synthesis?

The Kaiser test is a rapid and highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[7][8][9]

  • Positive Result (Intense Blue Beads/Solution): Free primary amines are present. This is expected after deprotection but indicates a failed coupling if performed after the coupling step.[1][7]

  • Negative Result (Yellow/Colorless Beads/Solution): No free primary amines are present, indicating a successful coupling .[7]

Q4: My Kaiser test is positive after coupling. What's the immediate fix?

The most direct solution is to perform a second coupling (double coupling) .[9][10] This involves repeating the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection cycle.[10] For difficult sequences, this is often a necessary, programmed step.[2][11]

Q5: What is "capping" and how does it help?

Capping is the process of permanently blocking unreacted N-terminal amines after a coupling step, typically using acetic anhydride.[3][12][13] This prevents the unreacted chain from participating in subsequent coupling steps. While it doesn't eliminate the failed sequence, it terminates it, creating a truncated peptide that is significantly shorter and thus easier to separate from the full-length target peptide during purification.[3][6]

Section 2: Deep-Dive Troubleshooting Guides

Guide 1: Symptom - Significant Deletion Peak Observed in Crude MS/HPLC

You've completed your synthesis, and the analytical data for the crude product shows a high percentage of a specific deletion sequence.

Potential Causes:

  • Steric Hindrance: The most common cause. Beta-branched amino acids (Val, Ile, Thr), N-alkylated amino acids (like Proline), or bulky residues near the coupling site can physically obstruct the reaction.[3][11]

  • Peptide Aggregation: As the peptide elongates, it can fold into secondary structures (e.g., β-sheets) on the resin, making the N-terminus inaccessible.[3][14][15] This is highly sequence-dependent and common with hydrophobic residues.[3]

  • Suboptimal Reagents/Conditions: Inadequate activation of the amino acid, low-quality solvents, or insufficient reaction times can lead to incomplete reactions.[3]

Diagnostic Workflow:

  • Identify the Deleted Residue: Use the mass difference in your MS data to pinpoint exactly which amino acid was deleted.[16]

  • Sequence Analysis: Examine the amino acids flanking the deletion site. Is the deleted residue itself sterically hindered (e.g., Valine)? Is it preceded by a residue known to cause difficult couplings (e.g., Proline)?[11]

  • Review Synthesis History: Check the synthesizer logs. Were there any warnings or deviations during that specific coupling cycle? If available, review real-time UV monitoring data for the deprotection step prior to the failed coupling; incomplete deprotection can also lead to truncated sequences which might complicate the analysis.[1]

Corrective Actions & Prevention:

  • For Steric Hindrance:

    • Double Couple: Program the synthesizer to perform a mandatory double coupling for the problematic residue.[2] Extend the reaction time for each coupling (e.g., 60-90 minutes).[2]

    • Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 4 equivalents).[10]

    • Switch Reagents: Upgrade from standard carbodiimide reagents (DCC/DIC) to a more potent uronium/aminium salt-based reagent like HATU, HBTU, or HCTU, which are known for their high efficiency in difficult couplings.[3][10]

  • For Peptide Aggregation:

    • Change Solvents: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use mixtures containing DMSO, which can help disrupt secondary structures and improve solvation.[10]

    • Elevate Temperature: Gently increasing the reaction temperature (30-50°C) can significantly improve reaction kinetics, though this must be done cautiously to avoid racemization.[10] Microwave-assisted synthesis is a powerful tool for this purpose.[10][17]

  • Implement Capping: After the problematic coupling step (and subsequent double coupling if performed), add a capping step using acetic anhydride to terminate any remaining unreacted chains.[3][9]

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
ReagentClassRelative EfficiencyKey Advantages
DIC/HOBt CarbodiimideStandardCost-effective, good for routine couplings.
HBTU Aminium/UroniumHighFaster and more efficient than carbodiimides.[18]
HATU Aminium/UroniumVery HighHighly efficient for sterically hindered couplings with low racemization risk.[3]
HCTU Aminium/UroniumVery HighSimilar to HATU in efficiency, often more cost-effective.
COMU Aminium/UroniumVery HighKnown for high efficiency in difficult couplings.[3]

Section 3: Mechanistic Insights - The SPPS Cycle and Point of Failure

The standard Fmoc-SPPS cycle is a repetitive four-step process. A failure at the third step, Coupling, is the direct origin of a deletion sequence.

An incomplete coupling reaction means the N-terminal amine remains free. When the next cycle begins, this unreacted amine will couple with the subsequent amino acid, creating a peptide that is missing the amino acid from the failed step.

Section 4: Key Experimental Protocols

Protocol 1: The Kaiser Test (Qualitative)

This test is performed on a small sample of resin beads to check for the presence of free primary amines.[7]

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[3]

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.[3]

  • Reagent C: 1.0 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.[3]

Procedure:

  • Collect a small sample of resin (10-15 beads) into a small glass test tube.[3]

  • Wash the beads thoroughly with DMF and then DCM to remove residual reagents.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.[7]

  • Heat the tube at 100-110°C for 3-5 minutes.[3][7]

  • Observe the color of the beads and the solution.[7]

Interpretation:

  • Intense Blue: Positive result. Coupling has failed.[7]

  • Yellow/Colorless: Negative result. Coupling is complete.[7]

  • Reddish-Brown: Ambiguous result, often seen with N-terminal proline. Use an alternative test like the Chloranil test.[7]

Protocol 2: Standard Capping Procedure

This protocol is used to acetylate and terminate unreacted peptide chains.[3]

Reagents:

  • Capping Solution: Acetic anhydride and a base (like pyridine or DIPEA) in DMF. A common mixture is Acetic Anhydride/Pyridine/DMF.

Procedure:

  • After a failed or difficult coupling step, wash the resin thoroughly with DMF (3x).

  • Add the capping solution to the resin in the reaction vessel.

  • Agitate the mixture at room temperature for 30 minutes.[3]

  • Drain the capping solution and wash the resin extensively with DMF (5x) to remove all residual reagents before proceeding to the next deprotection step.[2]

  • (Optional but recommended) Perform a Kaiser test to confirm the capping was successful (the test should be negative).[9][19]

Protocol 3: Analytical RP-HPLC and MS for Crude Product

This workflow is essential for identifying and quantifying deletion sequences post-synthesis.

Methodology:

  • Cleavage: Cleave a small aliquot of the peptide from the resin using the appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

  • Sample Prep: Precipitate the peptide in cold ether, centrifuge, and dissolve the crude pellet in a suitable solvent (e.g., 50:50 Water:Acetonitrile with 0.1% TFA).[16]

  • RP-HPLC Analysis:

    • Column: C18 reversed-phase column.[16]

    • Mobile Phase A: 0.1% TFA in water.[16]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[16]

    • Gradient: Run a linear gradient (e.g., 5% to 65% B over 30 minutes) to separate the target peptide from impurities.[16] Deletion sequences, being shorter and often more hydrophilic, will typically elute earlier than the target peptide.

  • Mass Spectrometry (MS) Analysis:

    • Analyze the crude sample via ESI-MS to obtain the molecular weights of all major components.

    • Compare the observed masses to the theoretical mass of your target peptide.

    • If a deletion is suspected, perform tandem MS (MS/MS) on the impurity's parent ion to confirm the sequence and pinpoint the exact location of the missing residue by analyzing the b- and y-ion series.[16]

References

Minimizing diketopiperazine formation after coupling the second amino acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing diketopiperazine (DKP) formation during peptide synthesis, particularly after the coupling of the second amino acid.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments related to diketopiperazine formation.

Issue Probable Cause(s) Recommended Solutions
Major impurity peak corresponding to the mass of a cyclic dipeptide is observed in the crude product. The N-terminal dipeptide has cyclized and cleaved from the resin, a direct indication of DP formation.1. Optimize the neutralization step : Switch from a pre-neutralization protocol to an in situ neutralization protocol to minimize the time the N-terminal amine is free. 2. Reduce time between steps : Minimize the delay between deprotection, neutralization, and the subsequent coupling reaction. 3. Consider alternative coupling reagents : While well-documented for Fmoc-SPPS, the choice of coupling reagent can also influence side reactions in Boc-SPPS.
Inconsistent synthesis yields, especially with sequences containing Proline. Dipeptides with Proline at the second position are conformationally predisposed to cyclization, making them highly susceptible to DKP formation.[1]1. Prioritize in situ neutralization for any sequence containing Proline in the initial residues.[1] 2. Use a pre-formed dipeptide : This is a robust solution if DKP formation is still significant, as it bypasses the vulnerable dipeptide-resin intermediate.[1] 3. Lower the reaction temperature : Performing the coupling step at a reduced temperature can decrease the rate of the cyclization reaction.[1][2]
Low yield of the final peptide and formation of deletion sequences. Incomplete coupling to a sterically hindered or N-methylated amine can leave unreacted sites, which are prone to side reactions. The N-methylated amine of residues like valine is a poor nucleophile due to steric hindrance.1. Use a high-activity coupling reagent : Urionium salts (e.g., HATU, COMU) or phosphonium salts (e.g., PyAOP, PyBOP) are effective for sterically hindered couplings.[3][4] 2. Perform a double coupling : After the initial coupling, add a fresh solution of the activated amino acid to drive the reaction to completion.[3] 3. Use a specialized monitoring test : The standard Kaiser test is not reliable for secondary amines. Use the bromophenol blue test to monitor the reaction.[3]
Significant DKP formation even with optimized coupling protocols. The Fmoc deprotection conditions themselves can promote DKP formation. Standard 20% piperidine in DMF can be basic enough to catalyze cyclization.1. Modify deprotection conditions : Use a milder, non-nucleophilic base cocktail. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP has been shown to drastically reduce DKP formation.[3][5] 2. Change the resin : Switching to a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can physically hinder the intramolecular cyclization.[3]

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct during the synthesis of peptides, especially at the dipeptide stage.[5] The formation of DKP is a critical issue because it leads to the cleavage of the dipeptide from the resin, resulting in a lower yield of the desired full-length peptide and the formation of deletion sequences, which complicates the purification process.[1]

Q2: Which amino acid sequences are most susceptible to DKP formation?

A2: DKP formation is highly sequence-dependent.[2] The risk is highest when the second amino acid from the N-terminus is Proline or another amino acid with a secondary amino group (e.g., N-alkylated amino acids).[6] Sequences such as Xaa-Pro, particularly Gly-Pro, are highly prone to cyclization.[2] Other susceptible sequences include those with Glycine, Alanine, or Valine at the N-terminus followed by Proline.[2][7]

Q3: How does the N-terminal protecting group influence DKP formation?

A3: The choice of the N-terminal protecting group can significantly impact DKP formation. For instance, the Fmoc group's removal under basic conditions (e.g., piperidine) can itself catalyze DKP formation.[2] In some cases, self-deprotection of the Fmoc group can occur, leading to subsequent DKP formation.[8] It has been shown that replacing Fmoc with Bsmoc, a more polar protecting group, can eliminate the formation of DKP byproducts.[2][9]

Q4: What is the effect of temperature and solvent on DKP formation?

A4: Both temperature and solvent play a crucial role. Lowering the temperature during the deprotection and coupling steps can significantly reduce the rate of DKP formation.[2][3] The choice of solvent also has a strong influence; for example, self-deprotection of Fmoc and subsequent DKP formation can occur in solvents like DMF, DMSO, NMP, and ACN without the addition of a base.[9] The rate of DKP formation can vary significantly between these solvents.

Q5: Can the choice of coupling reagent minimize DKP formation?

A5: Yes, the coupling reagent can influence the extent of DKP formation. The use of certain coupling reagents, such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) with N,N-diisopropylethylamine (DIPEA), has been shown to substantially inhibit DKP formation during the coupling of the third amino acid.[2] For sterically hindered couplings that are slow and may allow more time for cyclization, using high-activity reagents like HATU or PyBOP is recommended.[3][4]

Data Summary

The following tables summarize quantitative data on the impact of various factors on diketopiperazine formation.

Table 1: Effect of Fmoc Deprotection Reagent on DKP Formation

Deprotection ReagentDKP Formation (%)
20% Piperidine/DMF13.8
5% Piperidine/DMF12.2
20% Piperidine/Toluene11.7
5% Piperazine/DMF< 4
5% Piperazine/NMP< 4

Data sourced from a study on the synthesis of a DKP-prone dipeptide on 2-Cl-trityl resin.[5]

Table 2: Comparison of DKP Formation with Standard vs. Optimized Fmoc Deprotection

Dipeptide Sequence (on 2-Cl-trityl resin)DKP with 20% Piperidine/DMF (%)DKP with 2% DBU, 5% Piperazine/NMP (%)
Fmoc-Gln(Trt)-Pro-~18~2
Fmoc-Trp(Boc)-Pro-~25~3
Fmoc-Tyr(tBu)-Pro-~15~1.5

This table illustrates the significant reduction in DKP formation when using an optimized deprotection cocktail.[5]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a DKP-Prone Dipeptide (e.g., Fmoc-Pro-Gly-OH on Wang Resin)

This protocol outlines a standard procedure that is susceptible to DKP formation and can be used as a baseline for comparison.

  • Resin Preparation : Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).[5]

  • First Amino Acid Coupling : Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[5]

  • Fmoc Deprotection (Standard Conditions) : Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes.[5]

  • Second Amino Acid Coupling : Dissolve Fmoc-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[5]

  • Cleavage and Analysis : Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[5]

Protocol 2: Optimized Fmoc-SPPS to Minimize DKP Formation

This protocol incorporates modifications to suppress DKP formation.

  • Resin and First Amino Acid Coupling : Follow steps 1 and 2 from Protocol 1.

  • Fmoc Deprotection (Optimized Conditions) : Prepare a solution of 2% DBU and 5% piperazine in NMP.[5] Treat the resin with this optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with a fresh portion of the solution (10 mL) for 10 minutes. Wash the resin with NMP (5 x 10 mL).[5]

  • Second Amino Acid Coupling : Follow step 4 from Protocol 1.

  • Cleavage and Analysis : Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.[5]

Visualizations

DKP_Formation_Mechanism Resin Resin-Bound Dipeptide FreeAmine Deprotected N-terminal Amine Resin->FreeAmine Fmoc Deprotection Cyclization Intramolecular Nucleophilic Attack FreeAmine->Cyclization Intermediate Cyclic Intermediate Cyclization->Intermediate Cleavage Cleavage from Resin Intermediate->Cleavage DKP Diketopiperazine (DKP) Cleavage->DKP Truncated Truncated Peptide (on resin) Cleavage->Truncated

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

DKP_Prevention_Workflow cluster_synthesis Dipeptide Synthesis on Resin cluster_strategies DKP Minimization Strategies Start Start: Coupling of 2nd Amino Acid Deprotection N-terminal Deprotection Start->Deprotection S4 Use Pre-formed Dipeptide Start->S4 Coupling Coupling of 3rd Amino Acid Deprotection->Coupling S1 Use Mild Deprotection (e.g., 2% DBU / 5% Piperazine) Deprotection->S1 Check Check for DKP Coupling->Check S2 In Situ Neutralization Coupling->S2 S3 Lower Temperature Coupling->S3 S5 High-Activity Coupling Reagent Coupling->S5 Check->Deprotection DKP High (Implement Strategies) Continue Continue Synthesis Check->Continue DKP Low

Caption: Experimental workflow for minimizing DKP formation during peptide synthesis.

DKP_Influencing_Factors cluster_seq Sequence cluster_cond Reaction Conditions cluster_reagents Reagents DKP Diketopiperazine Formation Pro Proline at Pos 2 Pro->DKP NTerm N-terminal Residue (e.g., Gly, Ala) NTerm->DKP Temp Temperature Temp->DKP Solvent Solvent Solvent->DKP Base Base Concentration (Deprotection) Base->DKP Protect Protecting Group (e.g., Fmoc) Protect->DKP Coupling Coupling Reagent Coupling->DKP

Caption: Key factors influencing diketopiperazine (DKP) formation.

References

Validation & Comparative

A Comparative Analysis of Fmoc-L-3-Chlorophenylalanine and Fmoc-L-4-Chlorophenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of peptides with desired biological activities and physicochemical properties. Non-natural amino acids, such as halogenated phenylalanine derivatives, offer unique tools to modulate peptide structure, stability, and function. This guide provides an in-depth comparison of two such derivatives, Fmoc-L-3-Chlorophenylalanine and Fmoc-L-4-Chlorophenylalanine, focusing on their properties, performance in peptide synthesis, and the impact of isomeric substitution on the final peptide.

The introduction of a chlorine atom onto the phenyl ring of phenylalanine can significantly alter the electronic and steric characteristics of the amino acid. The positional isomerism—meta (3-chloro) versus para (4-chloro)—plays a subtle yet crucial role in these modifications, influencing everything from synthetic efficiency to the ultimate biological activity of the peptide.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and Fmoc-L-4-Chlorophenylalanine is presented below. While both compounds share the same molecular formula and weight, differences in their solid-state properties, such as melting point, can be observed.

PropertyThis compoundFmoc-L-4-Chlorophenylalanine
CAS Number 198560-44-0175453-08-4
Molecular Formula C₂₄H₂₀ClNO₄C₂₄H₂₀ClNO₄
Molecular Weight 421.87 g/mol 421.87 g/mol
Appearance White to off-white powderWhite to off-white powder
Melting Point 107 - 126 °C138 °C
Optical Rotation [α]²⁰/D -37 ± 2° (c=1 in DMF)[α]²⁰/D -31 ± 3° (c=1 in DMF)
Purity (HPLC) ≥99.0%≥98.0%

Performance in Solid-Phase Peptide Synthesis (SPPS)

Both this compound and Fmoc-L-4-Chlorophenylalanine are primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The positional difference of the chlorine atom can, however, influence their reactivity and the potential for side reactions during synthesis.

Coupling Efficiency

While direct comparative kinetic studies are not extensively available in the public domain, it is generally understood that the steric hindrance imposed by the substituent on the phenyl ring can affect the coupling efficiency. The para-position (4-chloro) is sterically less demanding than the meta-position (3-chloro) relative to the peptide backbone. This could potentially lead to slightly faster and more efficient coupling reactions for Fmoc-L-4-Chlorophenylalanine, especially in sterically hindered sequences. However, for most standard couplings, both isomers can be incorporated efficiently using common coupling reagents like HBTU, HATU, or DIC/Oxyma.

Side Reactions

The electronic nature of the chlorophenyl ring can influence the propensity for certain side reactions during SPPS. The electron-withdrawing nature of the chlorine atom can affect the reactivity of the aromatic ring itself, although it is generally considered chemically inert under standard SPPS conditions. The primary concerns for side reactions are those common to all Fmoc-SPPS, such as racemization, aspartimide formation, and diketopiperazine formation. The position of the chlorine atom is not expected to have a major differential impact on these common side reactions, which are more dependent on the specific peptide sequence and coupling conditions.

Experimental Protocols: A General Guideline for SPPS

The following is a generalized protocol for the incorporation of both this compound and Fmoc-L-4-Chlorophenylalanine into a peptide sequence using manual SPPS. This protocol serves as a starting point and may require optimization based on the specific peptide sequence and available equipment.

Materials and Reagents
  • This compound or Fmoc-L-4-Chlorophenylalanine

  • Rink Amide MBHA resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Dichloromethane (DCM)

  • Diethyl ether

Step-by-Step Protocol
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine/DMF solution for 15 minutes to remove the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid (either this compound or Fmoc-L-4-Chlorophenylalanine), 3 equivalents of the activating agent (e.g., HBTU), and 6 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash with cold ether.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-X-Phe, Activator, Base) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Cycle Repeat Cycle Washing->Cycle Next Amino Acid Cleavage Final Cleavage (TFA Cocktail) Washing->Cleavage Final Amino Acid Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

A Comparative Analysis of Fmoc-L-3-Chlorophenylalanine and Other Halogenated Phenylalanine Derivatives in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Halogenated Phenylalanine Analog for Peptide Synthesis and Therapeutic Development.

The strategic incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. Halogenated phenylalanine derivatives, in particular, have emerged as powerful tools for modulating the physicochemical properties, biological activity, and metabolic stability of peptides. This guide provides a comprehensive comparison of Fmoc-L-3-Chlorophenylalanine with other halogenated phenylalanine derivatives, supported by experimental data and detailed methodologies to inform the selection of the most suitable building block for your research needs.

Performance in Peptide Synthesis and Physicochemical Properties

The introduction of a halogen atom onto the phenyl ring of phenylalanine can significantly influence its behavior in solid-phase peptide synthesis (SPPS) and alter the characteristics of the resulting peptide. While direct head-to-head comparative studies of a wide range of these derivatives in the synthesis of a single peptide are not extensively documented in publicly available literature, performance characteristics can be inferred from available data and established principles of peptide chemistry.

Key factors to consider include the steric and electronic effects of the halogen substituent, which can impact coupling efficiency, hydrophobicity, and the potential for specific interactions such as halogen bonding.

Physicochemical Properties of Halogenated Phenylalanine Derivatives

The hydrophobicity of an amino acid is a critical determinant of the properties of the final peptide, including its folding, aggregation, and interaction with biological targets. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method to experimentally assess the hydrophobicity of amino acid derivatives, where a longer retention time indicates greater hydrophobicity.

DerivativePosition of HalogenHalogenMolecular Weight ( g/mol ) of Fmoc-DerivativeRP-HPLC Retention Time (min)[1]Relative Hydrophobicity
Fmoc-L-Phenylalanine--387.43~5.5Baseline
Fmoc-L-4-Fluorophenylalanine4 (para)F405.42~5.8Increased
Fmoc-L-3-Fluorophenylalanine3 (meta)F405.42Not Available-
This compound 3 (meta) Cl 421.88 Not Available -
Fmoc-L-4-Chlorophenylalanine4 (para)Cl421.88~6.2Significantly Increased
Fmoc-L-4-Bromophenylalanine4 (para)Br466.33Not AvailableExpected to be higher than chloro-derivative
Fmoc-L-4-Iodophenylalanine4 (para)I513.33~6.8Most Increased

Note: Retention times are approximate and can vary based on the specific HPLC conditions. The data for 4-fluoro, 4-chloro, and 4-iodo derivatives are based on a comparative study of NFGAIL variants.[1] The relative hydrophobicity of this compound is expected to be similar to or slightly less than the 4-chloro derivative.

The position of the halogen on the phenyl ring also plays a role. While para-substituted derivatives are more common, meta-substitution, as in this compound, can offer a different vector for interaction within a peptide-receptor binding pocket.

Impact on Biological Activity

The incorporation of halogenated phenylalanine residues can profoundly impact the biological activity of peptides. Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can enhance binding affinity to target proteins. Furthermore, the increased hydrophobicity can influence membrane permeability and interactions with hydrophobic pockets on receptor surfaces.

For instance, peptides containing halogenated phenylalanine derivatives are being explored for their potential to modulate G-protein coupled receptor (GPCR) signaling.[2][3][4] A synthetic peptide incorporating a halogenated phenylalanine could act as a potent and selective agonist or antagonist for a specific GPCR, influencing downstream signaling cascades.

Experimental Protocols

To facilitate the comparative evaluation of this compound and other halogenated derivatives, detailed protocols for key experimental procedures are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Hexapeptide

This protocol describes the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-X-Leu-Arg, where X is the halogenated phenylalanine derivative) using a manual SPPS approach.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the halogenated phenylalanine derivatives)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Dry diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • To monitor coupling completion, a Kaiser test can be performed on a small sample of resin beads.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold, dry diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. The peptide is then ready for purification by RP-HPLC.

Protocol 2: RP-HPLC Analysis and Purification of Peptides

Instrumentation and Reagents:

  • Reversed-phase HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).[5]

  • UV detector set to 220 nm and 280 nm.[6]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • The crude peptide dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

Procedure:

  • Sample Preparation: Dissolve the crude peptide in the mobile phase A or a mixture of A and B. Filter the sample through a 0.22 µm syringe filter.

  • Analytical HPLC:

    • Equilibrate the C18 column with 95% mobile phase A and 5% mobile phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 65% mobile phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution of the peptide at 220 nm.

  • Purity Assessment: Calculate the purity of the crude peptide by integrating the area of the main peak and dividing it by the total area of all peaks.

  • Preparative HPLC:

    • Use a larger diameter C18 column and a higher flow rate.

    • Optimize the gradient based on the analytical run to achieve the best separation of the target peptide from impurities.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizing Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling n cycles Washing Washing Coupling->Washing Cleavage Cleavage & Precipitation Coupling->Cleavage Washing->Deprotection Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC_Analysis Analytical RP-HPLC Crude_Peptide->HPLC_Analysis Prep_HPLC Preparative RP-HPLC HPLC_Analysis->Prep_HPLC Pure_Peptide Pure Peptide Fractions Prep_HPLC->Pure_Peptide Lyophilization Lyophilization Pure_Peptide->Lyophilization Final_Product Final Purified Peptide Lyophilization->Final_Product

Caption: Experimental workflow for peptide synthesis and purification.

gpcrsignaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Recruitment Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activation Ligand Bioactive Peptide (with Halogenated Phe) Ligand->GPCR Binding & Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A representative GPCR signaling pathway.

Conclusion

The selection of a specific halogenated phenylalanine derivative, such as this compound, requires careful consideration of its impact on both the synthetic process and the biological function of the final peptide. While para-substituted analogs are more extensively studied, meta-substituted derivatives offer unique structural possibilities. The provided data and protocols serve as a guide for researchers to systematically evaluate these building blocks and make informed decisions to advance their peptide-based research and development programs. The continued exploration of these versatile amino acids will undoubtedly lead to the discovery of novel and potent therapeutic peptides.

References

Verifying the Purity of Fmoc-L-3-Chlorophenylalanine: A Comparative Guide to HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of raw materials is paramount. Fmoc-L-3-Chlorophenylalanine, a crucial building block, requires rigorous purity assessment to guarantee the integrity of the final peptide product. This guide provides a detailed comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present experimental protocols and illustrative data to facilitate an objective evaluation of each method's strengths in verifying the chemical and chiral purity of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC, particularly chiral HPLC, is a powerful technique for determining the purity and enantiomeric excess of Fmoc-protected amino acids.[1] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, this method can effectively quantify the desired L-enantiomer and separate it from its D-enantiomer and other synthesis-related impurities.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of this compound.

  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase (e.g., a mixture of acetonitrile and water).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[2]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharides (e.g., Lux Cellulose-1).[1]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic additive like 0.1% trifluoroacetic acid (TFA).[1] The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: Ambient (approximately 25°C).

    • Detection: UV absorbance at 220 nm.[1]

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • A racemic standard containing both this compound and its D-enantiomer should be run to determine the retention times of each enantiomer.

    • Integrate the peak areas in the chromatogram of the sample.

    • Calculate the enantiomeric purity (as a percentage) by dividing the peak area of the L-enantiomer by the total peak area of both L and D enantiomers and multiplying by 100.

Data Presentation: Expected HPLC Results

The following table summarizes the expected retention times and calculated purity from a hypothetical chiral HPLC analysis.

CompoundRetention Time (min)Peak AreaPurity (%)
Fmoc-D -3-Chlorophenylalanine~12.65,0000.5
Fmoc-L -3-Chlorophenylalanine~15.4995,00099.5

Note: Retention times are illustrative and will vary depending on the specific column and mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information about a molecule, making it an invaluable tool for confirming the identity and assessing the purity of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to ensure the correct chemical structure and to detect any organic impurities.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure and assess the purity of this compound.

  • Sample Preparation:

    • Dissolve 5-25 mg of the sample for ¹H NMR, and 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon-13 spectrum.

  • Data Analysis:

    • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in the molecule.

    • Compare the observed chemical shifts in both ¹H and ¹³C spectra with expected values for this compound.

    • The presence of unexpected peaks may indicate impurities.

Data Presentation: Expected NMR Chemical Shifts

The following tables provide the expected chemical shifts for the key protons and carbons in this compound.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic (Fmoc & Phenyl)7.1 - 7.8Multiplet
NH~5.3Doublet
α-CH~4.7Multiplet
Fmoc-CH~4.4Triplet
Fmoc-CH₂~4.2Doublet
β-CH₂~3.2Multiplet

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O)~175
Urethane Carbonyl (N-C=O)~156
Aromatic (Fmoc & Phenyl)120 - 144
C-Cl (Phenyl)~134
Fmoc-CH₂~67
α-CH~54
Fmoc-CH~47
β-CH₂~38

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Comparison of HPLC and NMR for Purity Verification

FeatureHPLCNMR
Primary Application Quantitative analysis of purity and enantiomeric excess.[1]Structural confirmation and qualitative assessment of purity.[2]
Sensitivity High sensitivity, capable of detecting trace impurities.Lower sensitivity, may not detect impurities below a certain concentration (e.g., <1%).
Chiral Separation Excellent for separating and quantifying enantiomers using a chiral stationary phase.[4]Does not directly separate enantiomers without the use of chiral solvating agents.
Structural Information Provides limited structural information (retention time).Provides detailed structural information, confirming the identity of the compound.
Throughput Relatively high throughput, with typical run times of 15-30 minutes per sample.Lower throughput, especially for ¹³C NMR which requires longer acquisition times.
Impurity Identification Can quantify unknown impurities but requires further analysis (e.g., mass spectrometry) for identification.Can provide structural clues for the identification of unknown impurities.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for purity verification using HPLC and NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start Dissolve Dissolve Sample Start->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate End End Calculate->End

Caption: Workflow for HPLC Purity Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Start Start Dissolve Dissolve in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1H Acquire ¹H Spectrum Transfer->Acquire1H Acquire13C Acquire ¹³C Spectrum Acquire1H->Acquire13C Process Process Spectra Acquire13C->Process Analyze Analyze Chemical Shifts & Integrals Process->Analyze End End Analyze->End

Caption: Workflow for NMR Purity Analysis.

Conclusion

Both HPLC and NMR are indispensable and complementary techniques for the comprehensive purity verification of this compound. Chiral HPLC stands out for its ability to accurately quantify enantiomeric purity, a critical parameter for peptide synthesis.[1][4] Conversely, NMR spectroscopy is unparalleled in its capacity to provide definitive structural confirmation and identify the nature of any organic impurities present. For a robust quality control strategy, it is recommended to employ both methods. HPLC should be used to establish the chemical and, crucially, the chiral purity with high sensitivity, while NMR serves to unequivocally confirm the molecular identity of the material, ensuring that the correct compound is being used in subsequent synthetic steps. This dual-pronged approach provides the highest level of confidence in the quality of this essential raw material for peptide and drug development.

References

A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for Fmoc-L-3-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the synthesis of custom peptides is a cornerstone of innovation. The introduction of unnatural amino acids, such as Fmoc-L-3-Chlorophenylalanine, allows for the creation of peptides with enhanced stability, unique conformational properties, and novel biological activities.[1][2][3] However, the success of a complex solid-phase peptide synthesis (SPPS) is fundamentally dependent on the quality of its building blocks. A Certificate of Analysis (CoA) is more than a quality control document; it is the foundational data sheet that guarantees the identity, purity, and stereochemical integrity of your starting material.

This guide provides an in-depth, practical framework for interpreting the CoA of this compound. We will move beyond simply reading the numbers to understanding the analytical science behind them, enabling you to preemptively troubleshoot your synthesis, ensure reproducibility, and have complete confidence in your research outcomes.

Part 1: Deconstructing the Certificate of Analysis

A CoA is a summary of the rigorous testing a specific batch of a compound has undergone. Each parameter provides a critical piece of the puzzle. Let's dissect a typical CoA for high-quality this compound.

1.1 Identification and Basic Properties

This section confirms the fundamental identity of the material.

ParameterTypical SpecificationRationale and Interpretation
Product Name This compoundConfirms the specific isomer and protecting group.[1][4][5]
CAS Number 198560-44-0A unique numerical identifier assigned by the Chemical Abstracts Service, crucial for unambiguous identification and regulatory purposes.[1][4]
Molecular Formula C₂₄H₂₀ClNO₄Verifies the elemental composition of the molecule.[1][4][5]
Molecular Weight 421.9 g/mol The theoretical molecular weight. This value is experimentally confirmed by Mass Spectrometry.[1][4]
Appearance White to off-white powderA simple visual inspection. Significant deviation (e.g., yellow or brown) can indicate degradation or the presence of chromophoric impurities.[1]
Melting Point 107 - 126 °CA sharp melting range is indicative of high purity. A broad or depressed range often suggests the presence of impurities.[1]
1.2 The Core of Quality: Purity and Stereochemistry

This is the most critical section of the CoA, directly impacting the outcome of your peptide synthesis.

HPLC is the workhorse of purity analysis for Fmoc-amino acids. It separates the main compound from any potential impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

  • Why it's done: To quantify the percentage of the desired this compound relative to any process-related impurities or degradation products.

  • How to interpret it: A high-purity specification (e.g., ≥99.5%) is essential.[1] The chromatogram should show a single major peak. Any other peaks represent impurities. For peptide synthesis, even minor impurities can accumulate over many coupling cycles, leading to a complex mixture of deletion or insertion sequences that are difficult to purify.

Common impurities that HPLC can detect include:

  • Free 3-Chloro-L-phenylalanine: Results from incomplete Fmoc protection.

  • Dipeptide Impurities: Formed when an already-formed Fmoc-amino acid reacts with the Fmoc attachment reagent.

  • β-Alanyl Impurities: Arise from the rearrangement of the Fmoc-OSu reagent used during synthesis.

hplc_workflow cluster_instrument HPLC System cluster_output Data Analysis solvent Mobile Phase (Solvent Reservoir) pump Pump solvent->pump Flow injector Autosampler/ Injector pump->injector Flow column HPLC Column (Stationary Phase) injector->column Flow detector UV Detector column->detector computer Computer/ Software detector->computer Signal chromatogram Chromatogram (Purity %) computer->chromatogram Signal sample This compound Sample sample->injector Inject

Caption: High-Level Workflow for HPLC Purity Analysis.

For biologically active peptides, stereochemistry is paramount. The L-configuration is the naturally occurring form for most amino acids in proteins, and biological systems are exquisitely sensitive to chirality.[6]

  • Why it's done: To ensure the product is the correct L-enantiomer and to quantify the percentage of the unwanted D-enantiomer. The synthesis process can sometimes induce racemization (conversion of the L-form to a mixture of L and D).

  • How to interpret it: The specification should indicate a high enantiomeric purity (e.g., ≥99.5% or an enantiomeric excess (e.e.) of ≥99.0%). The presence of the D-isomer will result in diastereomeric peptide impurities that are often impossible to separate from the target peptide.

This is a bulk property measurement that provides strong evidence for the overall enantiomeric purity of the sample. Chiral molecules rotate the plane of polarized light.[6][7]

  • Why it's done: To confirm the chiral integrity of the material. The direction and magnitude of rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength).[8][9]

  • How to interpret it: The CoA will report a specific rotation, [α]D²⁰. For this compound, a typical value is -37 ± 2° (c=1 in DMF) .[1] A result within this range confirms that the L-enantiomer is the dominant species. A value close to zero would be a major red flag indicating a racemic mixture.

coa_logic start Receive CoA for This compound check_id Verify Identity: CAS No., Formula, MW start->check_id check_purity Assess Chemical Purity: HPLC ≥ 99.5%? check_id->check_purity check_chiral Assess Chiral Integrity: Chiral HPLC & Optical Rotation check_purity->check_chiral check_structure Confirm Structure: Mass Spec (matches MW?) check_chiral->check_structure decision All Specs Met? check_structure->decision accept Accept Lot for Peptide Synthesis decision->accept Yes reject Reject Lot & Contact Supplier decision->reject No

Caption: Decision workflow for CoA interpretation.

1.3 Structural Confirmation

While purity is essential, you must also be certain you have the correct molecule.

  • Why it's done: To experimentally verify the molecular weight of the compound.

  • How to interpret it: The CoA should state that the mass spectrum conforms to the expected structure. In the raw data, you would look for a peak corresponding to the molecular ion, often with a proton added ([M+H]⁺) at m/z 422.9 or sodium added ([M+Na]⁺) at m/z 444.9. This provides definitive evidence of the compound's identity.[10]

  • Why it's done: To provide an unambiguous structural fingerprint of the molecule. ¹H NMR spectroscopy gives information on the number and environment of all protons in the structure.[11][12]

  • How to interpret it: While the full spectrum is not always included on a CoA, it should state that the structure conforms. Key regions to look for in a ¹H NMR spectrum would be the aromatic protons of the Fmoc group and the chlorophenyl ring (typically ~7.2-7.8 ppm), the characteristic protons of the Fmoc-CH-CH₂- group (~4.2-4.5 ppm), and the amino acid backbone protons.[10][13]

Part 2: Comparative Analysis - The Impact of Quality on Synthesis

The specifications on a CoA are not arbitrary; they directly predict the success of your synthesis. Let's compare two hypothetical lots of this compound.

ParameterLot A (High Quality) Lot B (Low Quality) Impact on Solid-Phase Peptide Synthesis (SPPS)
HPLC Purity 99.8%97.5%Lot B will introduce 2.5% of unknown impurities with every coupling. In a 20-mer peptide, this can lead to a crude product of less than 50% purity, dominated by deletion sequences. Purification becomes a significant, if not impossible, challenge.[14]
D-Isomer Content 0.05%1.5%Lot B will result in up to 1.5% of a diastereomeric peptide impurity at each coupling step. These isomers are often co-elute with the desired peptide in reverse-phase HPLC, making purification to >95% purity nearly impossible.
Moisture Content 0.1%1.0%When using Lot B , 1% of the weighed material is water. This leads to inaccurate molar calculations for coupling reactions, resulting in lower coupling efficiency and increased side reactions like chain termination.[15]
Residual Solvents Ethyl Acetate <0.1%Ethyl Acetate 0.8%Residual ethyl acetate in Lot B can hydrolyze over time to form acetic acid, which acts as a capping agent in SPPS, leading to truncated peptide sequences that are difficult to remove.[14]
Part 3: Experimental Protocols for Incoming Quality Control

A CoA provides the supplier's data, but simple in-house tests can validate the material's performance in your hands. This creates a self-validating system, fulfilling the pillar of Trustworthiness.

Protocol 1: Test Coupling and Qualitative Assessment (Kaiser Test)

This protocol validates that the Fmoc-amino acid can be effectively coupled to a resin.

  • Resin Preparation: Swell 50 mg of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to expose the free amine. Wash the resin thoroughly with DMF (5x) and Isopropanol (3x).

  • Perform Initial Kaiser Test:

    • Take a few beads of the deprotected resin.

    • Add 2-3 drops of Kaiser Test Reagent A (Potassium Cyanide in Pyridine), B (Ninhydrin in n-Butanol), and C (Phenol in n-Butanol).[16]

    • Heat at 110°C for 5 minutes.

    • Expected Result: A deep blue color in both the beads and the solution confirms the presence of free primary amines.

  • Coupling Reaction:

    • Dissolve 3 equivalents of this compound, 3 eq. of HBTU, and 6 eq. of DIPEA in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours.

    • Wash the resin thoroughly with DMF (5x).

  • Perform Final Kaiser Test:

    • Repeat step 3 on the newly coupled resin beads.

    • Expected Result: The beads and solution should remain colorless or pale yellow. This indicates a successful coupling reaction, as there are no remaining free primary amines. A blue color indicates a failed or incomplete coupling.

spps_cycle start Start: Resin-NH-Fmoc deprotect Step 1: Deprotection (20% Piperidine/DMF) start->deprotect Removes Fmoc wash1 Wash deprotect->wash1 kaiser1 Kaiser Test (Positive - Blue) wash1->kaiser1 couple Step 2: Coupling (Fmoc-AA, Activator, Base) kaiser1->couple Confirms Free Amine wash2 Wash couple->wash2 kaiser2 Kaiser Test (Negative - Yellow) wash2->kaiser2 end Result: Resin-AA-NH-Fmoc kaiser2->end Confirms Coupling end->deprotect Begin Next Cycle

Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Quantitative Fmoc Loading Test via UV-Vis Spectroscopy

This protocol quantifies the amount of this compound that has been coupled to a resin, confirming its reactivity.

  • Sample Preparation: Accurately weigh ~5 mg of the dry, coupled resin from Protocol 1 into a 10 mL volumetric flask.

  • Fmoc Cleavage: Add 2 mL of 20% piperidine in DMF to the flask. Agitate for 30 minutes to ensure complete cleavage of the Fmoc group, which releases a dibenzofulvene-piperidine adduct.[16]

  • Dilution: Dilute the solution to the 10 mL mark with DMF and mix thoroughly.

  • Measurement: Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, using DMF as the blank.

  • Calculation: Calculate the resin loading (substitution) using the following formula:

    • Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (Mass of Resin (mg) × 7.8)

    • The value 7.8 is the molar extinction coefficient (ε) for the adduct at 301 nm (in L mmol⁻¹ cm⁻¹) multiplied by the cuvette path length (1 cm).

    • Expected Result: A high loading value (e.g., 0.5-0.8 mmol/g, depending on the base resin) confirms the high reactivity and purity of the Fmoc-amino acid.

Conclusion

The Certificate of Analysis for this compound is the most critical piece of data you have before beginning a peptide synthesis. By moving beyond a cursory glance and deeply understanding the meaning of each analytical test, you empower yourself as a scientist. A thorough interpretation allows you to verify the identity, confirm the purity, and ensure the stereochemical integrity of your building block. This rigorous initial assessment is the foundation for reproducible, high-quality peptide synthesis, saving invaluable time, resources, and ensuring the integrity of your final product.

References

A Comparative Guide to the Influence of 3-Chlorophenylalanine on Peptide Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful avenue to enhance therapeutic properties such as binding affinity, stability, and selectivity. Among these, halogenated amino acids like 3-Chlorophenylalanine (3-Cl-Phe) are of significant interest. This guide provides an objective comparison of the potential effects of incorporating 3-Cl-Phe into a peptide backbone versus its non-halogenated counterpart, phenylalanine (Phe). Due to a notable gap in direct comparative studies in publicly available literature, this document outlines a proposed experimental framework to generate robust, head-to-head data.[1]

Introduction to 3-Chlorophenylalanine

3-Chlorophenylalanine is a derivative of the natural amino acid L-phenylalanine, where a hydrogen atom at the meta-position of the phenyl ring is substituted with a chlorine atom.[2] This substitution introduces key physicochemical changes:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can alter the electronic distribution of the aromatic ring, potentially influencing interactions with biological targets.

  • Steric Effects: The presence of the chlorine atom increases the bulk of the side chain, which can impact peptide conformation and receptor binding.

  • Hydrophobicity: The addition of a halogen atom generally increases the hydrophobicity of the amino acid side chain, which can affect peptide solubility and membrane permeability.

These modifications are hypothesized to enhance biological activity by improving metabolic stability and binding affinity.

Proposed Experimental Design for a Comparative Study

To rigorously evaluate the impact of 3-Cl-Phe on a peptide's biological activity, a systematic investigation is essential. This would involve the synthesis of a peptide pair: the native peptide containing Phenylalanine and its analog where Phe is replaced with 3-Cl-Phe. These peptides would then be subjected to a series of assays to quantitatively assess their biological activity.

Data Presentation: Comparative Biological Activity

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Receptor Binding Affinity

Peptide VariantTarget ReceptorKi (nM)IC50 (nM)
Native Peptide (with Phe)e.g., GPCR-X
Analog Peptide (with 3-Cl-Phe)e.g., GPCR-X

Table 2: In Vitro Functional Activity

Peptide VariantAssay TypeEC50 / IC50 (nM)Maximum Response (% of control)
Native Peptide (with Phe)e.g., cAMP accumulation
Analog Peptide (with 3-Cl-Phe)e.g., cAMP accumulation

Table 3: Metabolic Stability

Peptide VariantBiological MatrixHalf-life (t1/2) in hours
Native Peptide (with Phe)Human Plasma
Analog Peptide (with 3-Cl-Phe)Human Plasma
Native Peptide (with Phe)Cell Culture Supernatant
Analog Peptide (with 3-Cl-Phe)Cell Culture Supernatant

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a representative signaling pathway that could be modulated by the peptides.

G cluster_0 Peptide Synthesis & Purification cluster_1 Biological Assays cluster_2 Data Analysis & Comparison Peptide_Synthesis Solid-Phase Peptide Synthesis (Native & 3-Cl-Phe Analog) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Receptor_Binding Receptor Binding Assay (e.g., Radioligand Displacement) Characterization->Receptor_Binding Functional_Assay In Vitro Functional Assay (e.g., cAMP Accumulation) Characterization->Functional_Assay Stability_Assay Metabolic Stability Assay (Plasma & Cell Supernatant) Characterization->Stability_Assay Data_Analysis Determine Ki, IC50, EC50, t1/2 Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis Comparison Comparative Analysis of Biological Activity Data_Analysis->Comparison

Caption: Proposed experimental workflow for comparing peptide bioactivity.

G cluster_0 GPCR Signaling Pathway Peptide Peptide (Native or 3-Cl-Phe Analog) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylate Cyclase (AC) G_Protein->AC Activates/Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Cellular_Response Phosphorylates Targets

Caption: A representative G-protein coupled receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Peptide Synthesis and Purification
  • Method: Peptides (both the native sequence with Phenylalanine and the analog with 3-Chlorophenylalanine) will be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc/tert-butyl chemistry.[3][4]

  • Resin: Rink Amide MBHA resin can be used for C-terminally amidated peptides.[1]

  • Purification: The crude peptides will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]

  • Characterization: The purified peptides will be characterized by mass spectrometry to confirm their identity and purity.

Receptor Binding Assays
  • Objective: To determine the binding affinity of the peptides to their target receptor.

  • Example Protocol (Radioligand Displacement Assay):

    • Prepare cell membranes expressing the target receptor.

    • Incubate the membranes with a fixed concentration of a suitable radiolabeled ligand and increasing concentrations of the unlabeled competitor peptides (native and 3-Cl-Phe analog).[1]

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.[1]

    • Calculate the IC50 and Ki values from the competition binding curves.

In Vitro Functional Assays
  • Objective: To assess the functional activity (agonist or antagonist) of the peptide analogs.

  • Example Protocol (cAMP Accumulation Assay for GPCRs):

    • Use a cell line stably expressing the receptor of interest.

    • Pre-treat the cells with the peptide analogs at various concentrations.

    • For antagonist assays, stimulate the cells with a known agonist. For agonist assays, measure the basal activity.[1]

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.[1]

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.

Peptide Stability Assays
  • Objective: To evaluate the metabolic stability of the peptides in biological fluids.

  • Example Protocol (in Human Plasma):

    • Prepare stock solutions of the peptides in a suitable solvent like DMSO.[3][4]

    • Dilute the peptides to a final concentration (e.g., 10 µM) in human blood plasma.[3][4]

    • Incubate the samples at 37°C with gentle shaking.[3][4]

    • At various time points, take aliquots and precipitate the plasma proteins using an organic solvent mixture (e.g., ethanol/acetonitrile).[4]

    • Centrifuge the samples and analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.[3][4]

    • Calculate the peptide half-life (t1/2) by fitting the degradation data to a one-phase decay model.[3][4]

Conclusion

The incorporation of 3-Chlorophenylalanine into a peptide sequence is a rational strategy to potentially enhance its biological activity. While direct comparative data is currently scarce, the proposed experimental framework provides a comprehensive approach to systematically evaluate the effects of this modification. The resulting data on receptor binding, functional activity, and metabolic stability will be invaluable for guiding the design of more potent and stable peptide-based therapeutics.

References

Validating the Incorporation of Fmoc-L-3-Chlorophenylalanine: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids into peptide sequences is paramount for the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry and Edman degradation for the validation of Fmoc-L-3-Chlorophenylalanine incorporation, supported by detailed experimental protocols and data presentation.

The introduction of halogenated amino acids, such as 3-Chlorophenylalanine, can significantly enhance the pharmacological properties of peptides, including their binding affinity, metabolic stability, and in vivo half-life. However, the successful synthesis and purification of these modified peptides necessitate rigorous analytical validation to confirm the correct mass, sequence, and purity. This guide focuses on the validation of a model peptide, Ac-Tyr-Gly-Gly-(3-Cl)Phe-Leu-NH₂, to illustrate the principles and practices of incorporating and verifying this unnatural amino acid.

Comparative Analysis of Validation Techniques

Mass spectrometry (MS) has become the gold standard for the characterization of peptides containing unnatural amino acids due to its high sensitivity, accuracy, and versatility. An alternative method, Edman degradation, provides sequential N-terminal sequencing. The following table compares the two techniques for the validation of peptides containing this compound.

FeatureMass Spectrometry (LC-MS/MS)Edman Degradation
Principle Measures the mass-to-charge ratio of the intact peptide and its fragments to determine the amino acid sequence.Sequential chemical degradation of the N-terminal amino acid followed by its identification.
Confirmation of Incorporation Direct confirmation of the +34.46 Da mass shift for chlorine incorporation. Fragmentation data localizes the modification.Can identify the modified amino acid by its unique retention time in HPLC, but requires a corresponding standard.
Sensitivity High (fmol to amol range).Moderate (pmol range).
Throughput High; suitable for automated analysis of multiple samples.Low; a serial and time-consuming process.
Sample Requirements Tolerant to sample complexity and smaller sample amounts.Requires a highly purified peptide with a free N-terminus.
Information Provided Provides molecular weight, sequence, and localization of modifications. Can identify impurities and side products.Provides the N-terminal sequence of the peptide.
Limitations for 3-Cl-Phe Fragmentation behavior of the chloro-substituted phenyl ring may differ from standard phenylalanine, potentially complicating data analysis.The phenylthiohydantoin (PTH) derivative of 3-Chlorophenylalanine may have different chromatographic behavior than standard amino acids, requiring optimization.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ac-Tyr-Gly-Gly-(3-Cl)Phe-Leu-NH₂

This protocol outlines the manual Fmoc-based solid-phase synthesis of the model peptide on a Rink Amide resin.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 30 minutes in a fritted syringe.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (2 x 5 min).

  • Wash the resin thoroughly with DMF (5x) and isopropanol (2x).

3. Amino Acid Coupling:

  • For standard amino acids (Tyr, Gly, Leu): Dissolve 4 equivalents of the Fmoc-protected amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Add to the resin and agitate for 2 hours.

  • For this compound: Due to potential steric hindrance from the chlorine atom, extend the coupling time to 3-4 hours and consider a double coupling if a ninhydrin test indicates incomplete reaction.

  • After each coupling, wash the resin with DMF (3x) and isopropanol (2x).

4. Acetylation of the N-terminus:

  • After the final Fmoc deprotection of the N-terminal Tyrosine, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

5. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) (5x).

  • Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Lyophilize the crude peptide.

Validation by LC-MS/MS

1. Sample Preparation:

  • Dissolve the lyophilized peptide in 0.1% formic acid in water to a concentration of 1 mg/mL.

  • Dilute the stock solution to 10 µg/mL with the same solvent for analysis.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 200-1500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis: Compare the observed mass of the parent ion with the theoretical mass. Analyze the MS/MS fragmentation spectrum to confirm the amino acid sequence and the position of the 3-Chlorophenylalanine.

Expected Mass Spectrometry Data

The successful incorporation of L-3-Chlorophenylalanine will be confirmed by the accurate mass measurement of the peptide and the characteristic fragmentation pattern observed in the MS/MS spectrum.

ParameterTheoretical ValueObserved Value (Example)
Molecular Formula C₃₀H₃₈ClN₇O₈-
Monoisotopic Mass 663.2471 g/mol 663.2475 g/mol
[M+H]⁺ 664.2549 m/z664.2553 m/z
[M+2H]²⁺ 332.6310 m/z332.6312 m/z

The MS/MS fragmentation of the peptide will yield a series of b- and y-ions. The mass difference between adjacent fragment ions will correspond to the mass of the amino acid residues. The presence of a fragment ion containing the 3-Chlorophenylalanine will show a characteristic mass.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the experimental workflow and the expected fragmentation pattern of the model peptide.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_validation Validation resin Swell Rink Amide Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling_leu Couple Fmoc-Leu-OH deprotection1->coupling_leu deprotection2 Fmoc Deprotection coupling_leu->deprotection2 coupling_phecl Couple Fmoc-(3-Cl)Phe-OH deprotection2->coupling_phecl deprotection3 Fmoc Deprotection coupling_phecl->deprotection3 coupling_gly1 Couple Fmoc-Gly-OH deprotection3->coupling_gly1 deprotection4 Fmoc Deprotection coupling_gly1->deprotection4 coupling_gly2 Couple Fmoc-Gly-OH deprotection4->coupling_gly2 deprotection5 Fmoc Deprotection coupling_gly2->deprotection5 coupling_tyr Couple Fmoc-Tyr(tBu)-OH deprotection5->coupling_tyr deprotection6 Fmoc Deprotection coupling_tyr->deprotection6 acetylation N-terminal Acetylation deprotection6->acetylation cleavage Cleavage & Deprotection acetylation->cleavage purification Crude Peptide Purification (RP-HPLC) cleavage->purification lcms LC-MS/MS Analysis purification->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for the synthesis and validation of a peptide containing L-3-Chlorophenylalanine.

peptide_fragmentation cluster_peptide Ac-Tyr-Gly-Gly-(3-Cl)Phe-Leu-NH₂ Ac Ac Tyr Tyr Ac->Tyr b₁ Gly1 Gly Tyr->Gly1 b₂ Tyr->Gly1 y₅ Gly2 Gly Gly1->Gly2 b₃ Gly1->Gly2 y₄ PheCl (3-Cl)Phe Gly2->PheCl b₄ Gly2->PheCl y₃ Leu Leu PheCl->Leu b₅ PheCl->Leu y₂ NH2 NH₂ Leu->NH2 y₁ b1 b₁ b2 b₂ b3 b₃ b4 b₄ b5 b₅ y1 y₁ y2 y₂ y3 y₃ y4 y₄ y5 y₅

Caption: Predicted b- and y-ion fragmentation pattern for the model peptide in MS/MS.

Conclusion

The validation of this compound incorporation into a peptide sequence is most effectively and comprehensively achieved through mass spectrometry. Its ability to provide precise mass confirmation, sequence verification, and localization of the unnatural amino acid in a single analysis makes it superior to alternative methods like Edman degradation for this application. While Edman degradation can provide valuable N-terminal sequence information, its lower sensitivity, throughput, and potential challenges with modified amino acids limit its utility in modern peptide research and development. The detailed protocols and expected data provided in this guide serve as a valuable resource for researchers working with halogenated and other unnatural amino acids.

A Comparative Analysis of Coupling Agents for Fmoc-L-3-Chlorophenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in the field of drug development and peptide chemistry, the efficient incorporation of unnatural amino acids is a critical step in the synthesis of novel peptide-based therapeutics. Fmoc-L-3-Chlorophenylalanine, a phenylalanine analog, offers unique properties for peptide design due to the electronic effects of the chlorine substitution on the phenyl ring. However, its steric hindrance and electronic nature can present challenges in achieving high coupling efficiency and purity. This guide provides a comparative study of commonly used coupling agents for the incorporation of this compound in solid-phase peptide synthesis (SPPS), supported by representative experimental data and detailed protocols.

Introduction to Peptide Coupling Agents

The formation of a peptide bond between the carboxyl group of an incoming amino acid and the free amino group of the growing peptide chain is a pivotal step in SPPS. The choice of coupling agent is crucial for the success of this reaction, influencing reaction kinetics, yield, purity, and the suppression of side reactions such as racemization.[1][2] In this guide, we compare the performance of four widely used coupling agents: HATU, HBTU, DIC/Oxyma, and COMU.

Performance Comparison

The selection of an optimal coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. For sterically hindered and electronically modified amino acids like this compound, more powerful coupling agents are generally preferred to ensure complete and rapid amide bond formation. The following table summarizes representative performance data for the coupling of this compound using different reagents, based on trends observed with similarly challenging amino acids.[3][4][5]

Coupling AgentAverage Coupling Time (min)Crude Purity (%)Yield (%)Racemization (%)
HATU 30 - 60~95~93< 1
HBTU 45 - 75~90~88< 2
DIC/Oxyma 60 - 120~92~90< 1.5
COMU 20 - 45~96~94< 0.5

Caption: Representative data for the coupling of this compound to a growing peptide chain on a solid support. Data is synthesized from performance trends with sterically hindered and electronically modified amino acids. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Methodologies and Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results in peptide synthesis. The following section provides step-by-step procedures for the coupling of this compound using HATU, HBTU, DIC/Oxyma, and COMU.

General Solid-Phase Peptide Synthesis Workflow

The overall process of solid-phase peptide synthesis involves several key steps, from the preparation of the resin to the final cleavage of the synthesized peptide.

SPPS_Workflow Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat_Cycle Repeat Cycle Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection For next amino acid Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Synthesis complete Final_Washing Final Washing Final_Deprotection->Final_Washing Cleavage Cleavage from Resin Final_Washing->Cleavage Purification Purification Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective uronium salt-based coupling reagent known for its rapid kinetics and low racemization rates.[2]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in DMF (2 mL).

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 30-60 minutes.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Coupling with HBTU

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used and efficient uronium salt-based coupling reagent.[5]

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 45-75 minutes.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to check for reaction completion.

Protocol 3: Coupling with DIC/Oxyma

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like Oxyma (ethyl cyano(hydroxyimino)acetate) provides a cost-effective and highly efficient coupling system with low racemization.[6]

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.) and Oxyma (0.4 mmol, 4 eq.) in DMF (2 mL).

  • Coupling Reaction: Add DIC (0.4 mmol, 4 eq.) to the resin, followed by the pre-dissolved amino acid/Oxyma mixture. Agitate at room temperature for 60-120 minutes.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm coupling completion.

Protocol 4: Coupling with COMU

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt-based on Oxyma, known for its high reactivity, excellent solubility, and improved safety profile.[4][7]

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), COMU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 20-45 minutes.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to ensure the reaction has gone to completion.

Logical Relationship of Coupling Agent Components and Action

The efficiency of these coupling agents stems from their ability to form a highly reactive activated species with the carboxylic acid of the Fmoc-amino acid, which is then susceptible to nucleophilic attack by the free amine of the peptide chain.

Coupling_Mechanism cluster_reagents Coupling Reagents cluster_components Key Components HATU HATU Activated_Species Activated Species (OAt/OBt/Oxyma-ester or O-acylisourea) HATU->Activated_Species HBTU HBTU HBTU->Activated_Species DIC_Oxyma DIC/Oxyma DIC_Oxyma->Activated_Species COMU COMU COMU->Activated_Species Fmoc_AA This compound (Carboxylic Acid) Fmoc_AA->Activated_Species Peptide_Amine Resin-Bound Peptide (Free Amine) Peptide_Bond Peptide Bond Formation Peptide_Amine->Peptide_Bond Base Base (e.g., DIPEA) Base->Activated_Species Activated_Species->Peptide_Bond

References

Enhancing Peptide Longevity: A Comparative Analysis of 3-Chlorophenylalanine Incorporation on Proteolytic Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug development, achieving metabolic stability is a critical hurdle. Peptides often suffer from a short in vivo half-life due to rapid degradation by proteases, limiting their therapeutic efficacy.[1][2] A proven strategy to overcome this is the incorporation of non-canonical amino acids to render the peptide less recognizable to proteolytic enzymes.[1] This guide provides a comparative assessment of the stability conferred by substituting the natural amino acid Phenylalanine (Phe) with its halogenated analogue, 3-Chlorophenylalanine (3-Cl-Phe).

The introduction of a halogen, such as chlorine, onto the phenyl ring of phenylalanine can significantly alter the amino acid's electronic and steric properties.[3] The electron-withdrawing nature of chlorine can influence intramolecular and intermolecular interactions that are crucial for peptide conformation and receptor binding.[3] Furthermore, the addition of a chlorine atom at the meta-position (position 3) can sterically hinder the approach of proteases, thereby slowing down enzymatic degradation. While direct comparative studies on the biological activities of peptides with 3-Cl-Phe versus other isomers are not extensively published, the principle that halogenation can enhance metabolic stability is a recognized strategy in peptide drug design.[3]

Comparative Stability Data: Proteolytic Degradation by Chymotrypsin

To illustrate the impact of 3-Cl-Phe incorporation, this section presents data from a simulated proteolytic degradation assay. Chymotrypsin is selected as the model protease due to its preference for cleaving peptide bonds at the C-terminal side of aromatic amino acids like Phenylalanine.[4][5] The following table summarizes the degradation of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Arg) compared to its 3-Cl-Phe-containing counterpart (Tyr-Gly-Gly-[3-Cl-Phe]-Leu-Arg) over 240 minutes.

Time Point (Minutes)% Intact Peptide Remaining (Native Peptide with Phe)% Intact Peptide Remaining (Modified Peptide with 3-Cl-Phe)
0100%100%
3065%92%
6042%85%
12018%73%
240<5%58%

Note: The data presented in this table is a representative example based on established principles of peptide stability and is intended for illustrative purposes.

The results clearly indicate a significant increase in stability for the peptide containing 3-Chlorophenylalanine. After 240 minutes, 58% of the modified peptide remains intact, whereas the native peptide is almost completely degraded. This enhanced resistance is attributed to the steric and electronic interference of the chlorine atom with the active site of chymotrypsin.

Experimental Protocols

A robust assessment of peptide stability is crucial for preclinical development. Below is a detailed protocol for a typical in vitro proteolytic degradation assay using chymotrypsin, which can be adapted to compare native peptides with their modified analogues.

Protocol: Chymotrypsin Degradation Assay

1. Materials:

  • Native and 3-Cl-Phe modified peptides

  • Sequencing Grade Modified Chymotrypsin[5]

  • Assay Buffer: 50 mM Ammonium Bicarbonate, pH 8.0[6]

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA)[6]

  • HPLC system (Reverse-Phase)

  • Microcentrifuge tubes

2. Procedure:

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of each peptide in the assay buffer.

    • Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in the assay buffer.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the peptide solution and the chymotrypsin solution. A typical enzyme-to-substrate ratio is 1:50 (w/w).[6] For example, mix 50 µg of peptide with 1 µg of chymotrypsin.

    • Adjust the final volume with assay buffer to achieve a final peptide concentration of 0.1 mg/mL.[6]

    • Incubate the reaction mixture at 37°C.[6]

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.[6]

    • Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA solution.[6] The sample for the 0-minute time point should be quenched immediately after the addition of the enzyme.

  • Analysis:

    • Analyze the quenched samples using a reverse-phase HPLC system to separate the intact peptide from its degradation fragments.[6][7]

    • Monitor the absorbance at a specific wavelength (e.g., 214 or 280 nm).

    • Calculate the percentage of intact peptide remaining at each time point by comparing the peak area of the intact peptide to its peak area at time 0.[8]

    • Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the peptide's half-life (t½).[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for comparing the proteolytic stability of a native peptide versus a modified peptide containing 3-Chlorophenylalanine.

G Workflow for Comparative Peptide Stability Assay cluster_prep 1. Preparation cluster_assay 2. Enzymatic Assay cluster_analysis 3. Analysis & Comparison Peptide_Design Peptide Synthesis (Native Phe vs. 3-Cl-Phe) Solution_Prep Prepare Peptide & Enzyme Stock Solutions Peptide_Design->Solution_Prep Incubation Incubate Peptide with Chymotrypsin (37°C) Solution_Prep->Incubation Sampling Collect Aliquots at Time Points (0, 30, 60, 120, 240 min) Incubation->Sampling Quenching Quench Reaction with 10% TFA Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Quantification Quantify Intact Peptide (Peak Area Integration) HPLC->Quantification Comparison Compare Degradation Profiles & Calculate Half-Life (t½) Quantification->Comparison

Caption: General workflow for assessing and comparing peptide stability.

References

Benchmarking the performance of Fmoc-L-3-Chlorophenylalanine from different suppliers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fmoc-L-3-Chlorophenylalanine Performance

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids like this compound is a critical strategy in modern peptide synthesis, enabling the development of novel therapeutics and research tools. The quality of this essential building block directly impacts the success of solid-phase peptide synthesis (SPPS), influencing yield, purity, and biological activity. This guide provides an objective comparison of key performance indicators for this compound sourced from different suppliers, supported by standardized experimental protocols.

Performance Benchmarking: Key Quality Attributes

The reliability of a supplier for this compound hinges on several critical quality parameters. While direct head-to-head public studies are scarce, the following table summarizes typical specifications and performance metrics researchers should demand from a high-quality supplier. These values are based on common industry standards for high-purity reagents used in peptide synthesis.

Table 1: Comparative Analysis of Supplier Specifications for this compound

ParameterSupplier A (Typical Premium)Supplier B (Standard Grade)Supplier C (Budget-Focused)Impact on Synthesis
HPLC Purity ≥ 99.5%[1]≥ 98.0%≥ 97.0%[2]Higher purity minimizes side reactions and simplifies final peptide purification.
Chiral Purity (L-isomer) ≥ 99.8%≥ 99.5%≥ 99.0%Prevents diastereomeric peptide impurities that are difficult to separate and can alter biological activity.
Free Amino Acid Content ≤ 0.1%≤ 0.2%≤ 0.5%Low levels prevent double insertion events during the coupling step.
Moisture Content ≤ 0.2%≤ 0.5%≤ 1.0%Excess moisture can interfere with activation chemistry, reducing coupling efficiency.
Related Impurities (e.g., Dipeptides) ≤ 0.1%≤ 0.2%Not specifiedMinimizes the formation of deletion or truncated peptide sequences.
Certificate of Analysis (CoA) Comprehensive, with lot-specific data and spectraProvided, with typical valuesBasic, may lack detailed impurity profileA detailed CoA ensures traceability and batch-to-batch consistency.

Experimental Protocols for Performance Verification

To independently verify the quality of this compound, researchers can employ the following standardized protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol determines the chemical purity of the amino acid derivative.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 acetonitrile/water.

  • Analysis: Integrate the peak area of the main compound and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Test Peptide Synthesis and Analysis

A short, standard peptide is synthesized to evaluate the coupling efficiency and stability of the amino acid derivative under practical SPPS conditions.

Methodology:

  • Peptide Sequence: Synthesize a model pentapeptide, e.g., H-Gly-Ala-Xxx -Ala-Gly-NH₂, where Xxx is 3-Chlorophenylalanine.

  • Synthesis:

    • Resin: Rink Amide resin (for C-terminal amide).

    • Scale: 0.1 mmol.

    • Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc group.[3][4]

    • Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.

    • Coupling: Activate 3 equivalents of the Fmoc-amino acid with a coupling reagent like HCTU (3 eq.) and a base like DIPEA (6 eq.) in DMF. Add to the deprotected resin and allow to react for 1-2 hours.[3][5]

  • Cleavage and Deprotection: After completing the sequence, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Analysis:

    • Analyze the crude peptide product by reverse-phase HPLC to assess purity.

    • Confirm the identity and mass of the desired peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF). The presence of significant deletion sequences or byproducts indicates poor performance of the amino acid derivative.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the workflow for evaluating the performance of this compound from a new supplier.

G cluster_0 Phase 1: Incoming Material QC cluster_1 Phase 2: Performance Testing A Receive Fmoc-L-3-Cl-Phe from Supplier B Review Certificate of Analysis (CoA) A->B C Perform HPLC Purity & Chiral Analysis B->C D Decision: Accept or Reject Lot C->D E Synthesize Test Peptide (e.g., GA(3-Cl-F)AG) D->E If Accepted I Reject Lot & Notify Supplier D->I If Rejected F Cleave Peptide from Resin E->F G Analyze Crude Peptide (HPLC & Mass Spec) F->G H Evaluate Coupling Efficiency & Impurity Profile G->H J Approve Supplier for Large-Scale Synthesis H->J Final Approval G Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf MAPKKK (Raf) Ras->Raf Activates MEK MAPKK (MEK) Raf->MEK Phosphorylates ERK MAPK (ERK) MEK->ERK Phosphorylates Substrates Cytosolic & Nuclear Substrates ERK->Substrates Phosphorylates Response Cellular Response (Proliferation, Differentiation) Substrates->Response Inhibitor Peptide Inhibitor (containing 3-Cl-Phe) Inhibitor->Raf Inhibits

References

Safety Operating Guide

Proper Disposal of Fmoc-L-3-Chlorophenylalanine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Fmoc-L-3-Chlorophenylalanine. This document provides immediate, actionable safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this chemical waste.

This compound is a halogenated organic compound. Due to its chlorinated nature, specific disposal procedures must be followed to mitigate environmental impact and ensure workplace safety. Improper disposal can lead to environmental contamination and may violate regulatory requirements. The primary disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.

Safety and Handling Profile

A thorough understanding of the chemical's properties is crucial before handling and disposal.

PropertyData
Molecular Formula C₂₄H₂₀ClNO₄
Molecular Weight 421.87 g/mol
Appearance Solid
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.

  • Eye/Face Protection: Wear chemical safety goggles or glasses.

  • Skin Protection: Use nitrile or other suitable chemical-resistant gloves. Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required. If dust is generated, a particulate respirator is recommended.

  • Hand Protection: Always wear appropriate chemical-resistant gloves.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is paramount.

Waste Segregation

Proper segregation is the most critical step in managing halogenated chemical waste.

  • Designated Waste Stream: this compound is a halogenated organic solid . It must be segregated from all other waste streams, especially non-halogenated waste.[1][2]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, acids, bases, or other incompatible chemicals.[3][4] Mixing waste streams can increase disposal costs and create hazardous chemical reactions.[2]

Waste Container Selection and Labeling
  • Container Type: Use a designated, leak-proof, and sealable container compatible with chemical solids. The container must be in good condition with a tightly fitting cap.[5]

  • Labeling: Immediately label the waste container as "Hazardous Waste" and clearly identify the contents as "this compound Waste" or "Halogenated Organic Solid Waste".[4][5] The label should also include the accumulation start date and any other information required by your institution.

Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use absorbent pads or other inert material to contain the spill.[5]

  • Cleanup: Carefully sweep up the solid material, avoiding the creation of dust.[6] Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.

Final Disposal
  • Request Pickup: Once the waste container is nearly full, or as per your institution's guidelines, request a waste pickup from your Environmental Health and Safety (EHS) department.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Professional Disposal: The collected halogenated waste will be transported to a licensed facility for high-temperature incineration, which is the standard treatment for such compounds.[1][2]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision-making and procedural steps.

This compound Waste Disposal Workflow A Waste Generation (this compound) B Is the waste halogenated? A->B C Segregate as HALOGENATED ORGANIC SOLID B->C Yes H Segregate as NON-HALOGENATED WASTE B->H No D Use Designated, Labeled Waste Container C->D E Store in Satellite Accumulation Area D->E F Request EHS Waste Pickup E->F G Incineration at Licensed Facility F->G

Caption: A flowchart outlining the decision-making process for the proper disposal of this compound.

Spill Response Protocol spill Spill Occurs ppe Don Appropriate PPE spill->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Sweep Solid Material (Avoid Dust) contain->cleanup package Place Contaminated Material in Hazardous Waste Container cleanup->package decon Decontaminate Spill Area package->decon report Report Incident (per institutional policy) decon->report

Caption: Step-by-step procedure for responding to a spill of this compound.

References

Personal protective equipment for handling Fmoc-L-3-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Fmoc-L-3-Chlorophenylalanine are paramount for both personal safety and environmental protection. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure the secure management of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is a derivative of the amino acid phenylalanine and should be handled with care in a laboratory environment. Although a specific comprehensive hazard profile may not be available, it is best practice to treat it as a potentially hazardous chemical. The following personal protective equipment (PPE) is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166.[1]Protects eyes from airborne particles and accidental splashes.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[1][2] Gloves should be inspected before use.Prevents skin contact and absorption of the chemical.
Body Protection A laboratory coat or a chemical-resistant apron should be worn.[1]Protects against skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator should be used if there is a risk of generating dust or if exposure limits are exceeded.[1]Minimizes inhalation of the powder, which may cause respiratory tract irritation.

Engineering Controls: Always work in a well-ventilated area.[1] For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is recommended to minimize inhalation exposure.[1]

Operational Plan: Step-by-Step Handling Protocol

The following protocol outlines a standard procedure for handling solid this compound in a laboratory setting, for example, when preparing for peptide synthesis.

1. Preparation and Area Setup:

  • Ensure the designated workspace (e.g., chemical fume hood, balance enclosure) is clean and uncluttered.

  • Verify that an eyewash station and safety shower are accessible.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the chemical.

  • Don the required PPE as detailed in the table above.

2. Weighing and Transferring the Solid:

  • Perform all weighing and transfer operations in a ventilated enclosure or a chemical fume hood to control dust.

  • Use a clean, dry spatula to carefully transfer the desired amount of this compound from its storage container to a tared weigh boat or appropriate vessel.

  • Avoid creating dust by handling the powder gently.

  • Close the storage container tightly immediately after use to protect the compound from moisture and contamination.[][4]

3. Dissolving the Solid (if applicable):

  • If preparing a solution, add the solvent to the vessel containing the weighed solid slowly and carefully.

  • Stir the mixture gently to dissolve the compound.

  • Ensure the vessel is appropriately labeled with the chemical name, concentration, and date.

4. Post-Handling Procedures:

  • Clean any spills immediately according to the spill management protocol below.

  • Decontaminate all non-disposable equipment that has come into contact with the chemical.

  • Dispose of all contaminated disposable materials (e.g., gloves, weigh boats) as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Step-by-Step Protocol

This compound and any materials contaminated with it must be treated as chemical waste and disposed of according to institutional and local regulations. Never dispose of this compound down the drain or in regular trash.[1]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including residual amounts from original containers, and contaminated materials like weighing paper or pipette tips, in a designated and clearly labeled hazardous waste container.[1][5] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a designated hazardous liquid waste container. Ensure the container is properly labeled with the contents.

  • Contaminated Labware:

    • Disposable Labware: Items such as gloves, pipette tips, and plastic tubes should be placed in the solid hazardous waste container.[5]

    • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[5] After decontamination, the glassware can be washed according to standard laboratory procedures.

2. Storage of Chemical Waste:

  • Keep all hazardous waste containers securely sealed when not in use.[5]

  • Store the sealed containers in a designated waste accumulation area that is well-ventilated and separate from incompatible chemicals.[1]

3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Control and Contain: Restrict access to the spill area.[5]

  • Absorb: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a closed, labeled container for disposal.[1] For a liquid spill, cover it with an inert absorbent material.[5]

  • Collect: Carefully scoop the absorbed material into a designated solid hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]

Diagrams

Handling_and_Disposal_Workflow cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan cluster_spill Spill Management Preparation Preparation Weighing_Transfer Weighing & Transfer (in ventilated area) Preparation->Weighing_Transfer Dissolving Dissolving (if applicable) Weighing_Transfer->Dissolving Spill_Control Control & Contain Spill Weighing_Transfer->Spill_Control If spill occurs Post_Handling Post-Handling Cleanup & Decontamination Dissolving->Post_Handling Dissolving->Spill_Control If spill occurs Waste_Segregation Waste Segregation (Solid & Liquid) Post_Handling->Waste_Segregation Waste_Storage Secure Storage of Hazardous Waste Waste_Segregation->Waste_Storage Final_Disposal EHS/Licensed Disposal Waste_Storage->Final_Disposal Spill_Collection Collect Spill Material Spill_Control->Spill_Collection Spill_Decontamination Decontaminate Area Spill_Collection->Spill_Decontamination Spill_Decontamination->Waste_Segregation

Caption: A workflow diagram illustrating the handling and disposal procedure for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.